Product packaging for Chlorocyclodecane(Cat. No.:CAS No. 7541-62-0)

Chlorocyclodecane

Cat. No.: B12895266
CAS No.: 7541-62-0
M. Wt: 174.71 g/mol
InChI Key: BQFFCBZWAKSYCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chlorocyclodecane (CAS 7541-62-0) is a monochlorinated medium-ring cycloalkane with the molecular formula C10H19Cl and a molecular weight of 174.71 g/mol . This compound is a valuable substrate in fundamental organic and medicinal chemistry research, particularly for investigating the properties of medium-ring systems . Its historical significance is rooted in mid-20th century studies on medium-ring chemistry, contributing to foundational conformational analysis that helped establish the stable "boat-chair-boat" conformation for cyclodecane, a key discovery in the field . Current research applications include the utilization of this compound and related haloalkanes in advanced synthetic methodologies. It serves as a versatile building block for constructing more complex molecular architectures, with ongoing research exploring its use in ring-expansion reactions and the synthesis of compounds containing medium-ring scaffolds, which are of interest in materials science . Furthermore, the study of its conformational equilibria, aided by computational chemistry and variable-temperature NMR spectroscopy, provides critical insights into the transannular interactions and strain inherent in flexible ten-membered rings . In a broader context, chlorinated compounds represent a vital family in medicinal chemistry, with over 250 FDA-approved chlorine-containing drugs on the market, highlighting the importance of investigating chloro-functionalized models like this compound . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is strictly for laboratory research and further manufacturing use only. It is not intended for direct human or veterinary use. Researchers should refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19Cl B12895266 Chlorocyclodecane CAS No. 7541-62-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7541-62-0

Molecular Formula

C10H19Cl

Molecular Weight

174.71 g/mol

IUPAC Name

chlorocyclodecane

InChI

InChI=1S/C10H19Cl/c11-10-8-6-4-2-1-3-5-7-9-10/h10H,1-9H2

InChI Key

BQFFCBZWAKSYCO-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC(CCCC1)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Chlorocyclodecane Using Thionyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of chlorocyclodecane from cyclodecanol using thionyl chloride. It includes detailed experimental protocols, quantitative data, and a mechanistic overview to support researchers and professionals in the fields of organic synthesis and drug development.

Introduction

The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its reliability and the fact that the byproducts of the reaction (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies purification. The synthesis of this compound from cyclodecanol is a key step in the preparation of various cyclodecane derivatives, which are of interest in medicinal chemistry and materials science. This guide details the procedure for this conversion, including the use of pyridine as a catalyst and solvent, which influences the reaction mechanism and can improve yields.

Reaction Mechanism and Logic

The reaction of cyclodecanol with thionyl chloride proceeds through the formation of a chlorosulfite intermediate. The subsequent substitution of the chlorosulfite group by a chloride ion can occur via two primary mechanisms: Sₙi (substitution nucleophilic internal) and Sₙ2 (substitution nucleophilic bimolecular).

  • Sₙi Mechanism (in the absence of pyridine): The chlorosulfite intermediate collapses in a concerted fashion, with the chloride being delivered from the chlorosulfite group itself. This mechanism proceeds with retention of configuration.

  • Sₙ2 Mechanism (in the presence of pyridine): Pyridine acts as a nucleophilic catalyst, reacting with the chlorosulfite intermediate to form a pyridinium salt. The chloride ion, now a better nucleophile, then attacks the carbon atom bearing the leaving group in a classic Sₙ2 fashion, leading to inversion of configuration.

The choice of reaction conditions, particularly the presence or absence of a nucleophilic catalyst like pyridine, is therefore crucial in determining the stereochemical outcome of the reaction.

reaction_mechanism cluster_sni SNi Mechanism (Retention) cluster_sn2 SN2 Mechanism (Inversion) Cyclodecanol Cyclodecanol Chlorosulfite_Intermediate_SNi Chlorosulfite_Intermediate_SNi Cyclodecanol->Chlorosulfite_Intermediate_SNi + SOCl2 Chlorosulfite_Intermediate_SN2 Chlorosulfite_Intermediate_SN2 Cyclodecanol->Chlorosulfite_Intermediate_SN2 + SOCl2 Chlorocyclodecane_Retention Chlorocyclodecane_Retention Chlorosulfite_Intermediate_SNi->Chlorocyclodecane_Retention - SO2, - HCl Pyridinium_Intermediate Pyridinium_Intermediate Chlorosulfite_Intermediate_SN2->Pyridinium_Intermediate + Pyridine Chlorocyclodecane_Inversion Chlorocyclodecane_Inversion Pyridinium_Intermediate->Chlorocyclodecane_Inversion + Cl- experimental_workflow Start Start Dissolve Cyclodecanol in Pyridine Dissolve Cyclodecanol in Pyridine Start->Dissolve Cyclodecanol in Pyridine Cool to 0-5 C Cool to 0-5 C Dissolve Cyclodecanol in Pyridine->Cool to 0-5 C Add Thionyl Chloride Dropwise Add Thionyl Chloride Dropwise Cool to 0-5 C->Add Thionyl Chloride Dropwise Stir at Room Temperature for 2h Stir at Room Temperature for 2h Add Thionyl Chloride Dropwise->Stir at Room Temperature for 2h Quench with Ice Water Quench with Ice Water Stir at Room Temperature for 2h->Quench with Ice Water Extract with Diethyl Ether Extract with Diethyl Ether Quench with Ice Water->Extract with Diethyl Ether Wash Organic Layer Wash Organic Layer Extract with Diethyl Ether->Wash Organic Layer Dry with MgSO4 Dry with MgSO4 Wash Organic Layer->Dry with MgSO4 Concentrate in vacuo Concentrate in vacuo Dry with MgSO4->Concentrate in vacuo Purify by Vacuum Distillation Purify by Vacuum Distillation Concentrate in vacuo->Purify by Vacuum Distillation End End Purify by Vacuum Distillation->End

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Chlorocyclodecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the conformational analysis of chlorocyclodecane using ¹³C NMR spectroscopy. Due to its conformational flexibility, this compound presents a complex system for NMR analysis, which is crucial for understanding its chemical behavior and potential applications in drug development and materials science. This document summarizes the key findings from conformational studies, outlines a detailed experimental protocol for low-temperature ¹³C NMR, and provides a visual representation of the conformational dynamics.

Data Presentation: Conformational Equilibrium of this compound

Low-temperature ¹³C NMR spectroscopy has been instrumental in elucidating the conformational landscape of this compound. At ambient temperatures, the rapid interconversion of various conformers leads to a time-averaged NMR spectrum, obscuring the details of individual conformations. However, at sufficiently low temperatures, the rate of interconversion can be slowed to the NMR timescale, allowing for the observation of distinct signals for each populated conformer.

A pivotal study in the field demonstrated that at -165.5 °C, this compound exists as a mixture of three distinct conformations.[1] The assignment of these conformations was aided by the calculation of ¹³C chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.[1][2][3] The relative populations of these conformers have been determined from the integration of their respective signals in the ¹³C NMR spectrum, as detailed in Table 1.

Table 1: Conformational Distribution of this compound at -165.5 °C

ConformerAbbreviationPopulation (%)
Equatorial Boat-Chair-Boat2e BCB31.2
Axial Boat-Chair-Boat2a BCB14.9
Twist-Boat-Chair-ChairTBCC53.9

Experimental Protocols: Low-Temperature ¹³C NMR Spectroscopy

The acquisition of high-quality low-temperature ¹³C NMR spectra is essential for the conformational analysis of flexible molecules like this compound. The following protocol outlines the key steps and considerations for such an experiment.

1. Sample Preparation:

  • Solvent Selection: Choose a solvent with a low freezing point and good solubility for the analyte at the target temperature. A common choice for very low-temperature NMR is a mixture of dichlorofluoromethane (CHF₂Cl) and deuterated dichloromethane (CD₂Cl₂).

  • Concentration: Prepare a sample solution with a concentration of approximately 10-50 mg/mL. The optimal concentration may need to be determined empirically to ensure good signal-to-noise without causing solubility issues at low temperatures.

  • NMR Tube: Use a high-quality, thin-walled NMR tube rated for low-temperature work to minimize the risk of breakage.

2. NMR Spectrometer Setup:

  • Probe: A cryoprobe is recommended for enhanced sensitivity, which is particularly important for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Tuning and Matching: Before cooling, tune and match the probe to the ¹³C frequency to ensure optimal signal transmission and detection.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent (e.g., CD₂Cl₂).

3. Low-Temperature Operation:

  • Cooling: Use a variable temperature unit to cool the sample. For temperatures down to -80 °C, a liquid nitrogen-based cooling system is typically used.[4] For even lower temperatures, a specialized cryogenic setup may be necessary.

  • Temperature Calibration: Calibrate the temperature of the probe using a standard NMR thermometer, such as a sample of methanol, for which the chemical shift difference between the hydroxyl and methyl protons is temperature-dependent.

  • Equilibration: Allow the sample to equilibrate at the target temperature for at least 15-20 minutes before starting the acquisition to ensure a stable and uniform temperature.

4. Data Acquisition:

  • Pulse Sequence: A standard proton-decoupled ¹³C NMR pulse sequence is typically used.

  • Acquisition Parameters:

    • Number of Scans (ns): A large number of scans (e.g., 1024 or more) will likely be necessary to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a reasonable starting point.

    • Acquisition Time (aq): An acquisition time of 1-2 seconds is typical.

    • Spectral Width (sw): Set the spectral width to encompass the expected range of ¹³C chemical shifts (e.g., 0-220 ppm).

5. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the chemical shifts to an internal standard, such as tetramethylsilane (TMS), or to the known chemical shift of the solvent.

Mandatory Visualization: Conformational Dynamics of this compound

The following diagram illustrates the conformational equilibrium of this compound, highlighting the interconversion between the major conformational families.

G cluster_BCB Boat-Chair-Boat (BCB) Conformers 2e_BCB 2e BCB (31.2%) 2a_BCB 2a BCB (14.9%) 2e_BCB->2a_BCB Interconversion TBCC TBCC Conformation (53.9%) 2e_BCB->TBCC Equilibration 2a_BCB->TBCC Equilibration

Conformational equilibrium of this compound.

References

Infrared spectroscopy of chlorocyclodecane C-Cl bond

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Infrared Spectroscopy of the Chlorocyclodecane C-Cl Bond

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used extensively in research and industry for the identification and characterization of chemical substances.[1] It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to their natural vibrational modes.[2][3] This absorption is highly characteristic of the types of chemical bonds and functional groups present in a molecule.[4] For professionals in drug development and chemical research, IR spectroscopy serves as an indispensable tool for structural elucidation and quality control.

This guide provides a detailed examination of the infrared spectroscopy of this compound, with a specific focus on the characterization of the carbon-chlorine (C-Cl) bond. This compound (C₁₀H₁₉Cl) is a monocyclic saturated hydrocarbon containing a ten-membered carbon ring with a single chlorine substituent.[5] The analysis will cover the theoretical basis of C-Cl bond vibrations, experimental protocols for spectral acquisition, and the interpretation of the resulting data.

Theoretical Background: Molecular Vibrations

Covalent bonds within a molecule are not rigid; they behave like springs that can stretch and bend.[4] These molecular vibrations are quantized, meaning they can only occur at specific, discrete energy levels. When a molecule is irradiated with infrared light, it will absorb energy if the frequency of the radiation matches the frequency of one of its natural vibrational modes.[4]

There are two primary types of molecular vibrations:

  • Stretching: A change in the distance between two bonded atoms along the bond axis.

  • Bending: A change in the angle between two bonds.

For a vibrational mode to be "IR active," meaning it can absorb infrared radiation, it must cause a change in the net dipole moment of the molecule.[3][6] The C-Cl bond is polar, and its stretching and bending vibrations result in a significant change in the dipole moment, leading to readily observable absorptions in the IR spectrum.

Characterization of the C-Cl Bond in this compound

The infrared spectrum of this compound is dominated by absorptions arising from the hydrocarbon backbone (C-H and C-C bonds) and the unique absorptions from the C-Cl bond.

  • C-Cl Stretching Vibration: The most characteristic vibration for alkyl halides is the C-X (where X is a halogen) stretching mode. For chloroalkanes, the C-Cl stretching absorption is typically strong and found in the fingerprint region of the spectrum, generally between 850 cm⁻¹ and 550 cm⁻¹.[7] Some sources cite a range of 785-540 cm⁻¹.[8] The precise position of this band for this compound can be influenced by the conformation of the ten-membered ring and the local environment of the chlorine atom (axial vs. equatorial-like positions).

  • C-H Vibrations: The cyclodecane ring contributes characteristic alkane absorptions. Strong C-H stretching bands are observed in the 2960-2850 cm⁻¹ region.[9][10] C-H bending vibrations for the methylene (-CH₂-) groups appear around 1470-1448 cm⁻¹.[11]

  • -CH₂Cl Wagging: In some terminal alkyl halides, a C-H wagging vibration of the –CH₂X group can be seen from 1300-1150 cm⁻¹.

The region below 1500 cm⁻¹ is known as the "fingerprint region." It contains a complex pattern of absorptions, including C-C stretching and various bending vibrations, that are unique to the overall molecular structure.[10] While complex, this region is highly valuable for confirming the identity of a compound by matching it to a reference spectrum.

Data Presentation: Characteristic IR Absorptions

The following table summarizes the expected vibrational frequencies for this compound. Note that the exact peak positions can vary based on the specific conformation of the molecule and the experimental conditions.

Vibrational Mode Functional Group **Expected Wavenumber (cm⁻¹) **Intensity
C-H StretchAlkane (Cyclodecane Ring)2960 - 2850Strong
C-H Bend (Scissoring)-CH₂-~1470 - 1448Medium
C-Cl StretchChloroalkane850 - 550Medium to Strong

Experimental Protocols

Acquiring a high-quality IR spectrum of this compound can be achieved using a Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory. ATR-FTIR is a common and convenient method for analyzing liquid or solid samples with minimal preparation.[1][4]

Protocol for ATR-FTIR Spectroscopy of this compound (Liquid Sample)

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

    • Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe. Allow the solvent to evaporate completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, run a background scan.[1] This measures the spectrum of the ambient environment (air, CO₂, water vapor) and the instrument itself, which will be subtracted from the sample spectrum.[2]

  • Sample Application:

    • Place a small drop of liquid this compound directly onto the center of the ATR crystal. Only a small amount is needed to completely cover the crystal surface.

  • Sample Spectrum Acquisition:

    • If the sample is volatile, cover the ATR accessory to minimize evaporation.

    • Initiate the sample scan. The instrument will collect a series of interferograms, perform a Fourier Transform to convert them into a spectrum, and ratio it against the previously collected background spectrum.[2] The result is typically displayed as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).[4]

  • Data Processing and Cleaning:

    • After the scan is complete, clean the sample from the ATR crystal using a solvent-moistened wipe.

    • Process the spectrum using the instrument's software. This may include baseline correction or smoothing if necessary.

    • Label the significant peaks, particularly the C-H and C-Cl stretching frequencies.

Mandatory Visualization

The following diagrams illustrate key conceptual and experimental workflows related to the infrared spectroscopy of this compound.

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum (Io) clean_atr->background apply_sample Apply this compound Sample background->apply_sample sample_scan Acquire Sample Spectrum (It) apply_sample->sample_scan process Process Data (FT, Ratioing, Baseline Correction) sample_scan->process analyze Analyze Spectrum (Identify C-Cl & C-H Peaks) process->analyze end End analyze->end

Caption: Experimental workflow for ATR-FTIR spectroscopy.

spectral_regions cluster_spectrum Infrared Spectrum of this compound 4000 cm-1 4000 cm-1 3000 cm-1 3000 cm-1 2000 cm-1 2000 cm-1 1000 cm-1 1000 cm-1 400 cm-1 400 cm-1 CH_Stretch C-H Stretching CH_Bend C-H Bending CCl_Stretch C-Cl Stretching

Caption: Key vibrational modes and their spectral regions.

References

Conformational Landscape of the Cyclodecane Ring in Chlorocyclodecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational preferences of the cyclodecane ring upon substitution with a chlorine atom. Cyclodecane, a ten-membered carbocycle, is known for its complex conformational isomerism, which is further influenced by the introduction of substituents. Understanding these conformational changes is crucial in various fields, including medicinal chemistry and materials science, where the three-dimensional structure of a molecule dictates its biological activity and physical properties.

Conformational Isomerism in the Cyclodecane Ring

Cyclodecane predominantly exists in several low-energy conformations, with the most stable being the boat-chair-boat (BCB) form.[1][2] Other notable conformations include the twist-boat-chair-chair (TBCC) and the twist-boat-chair (TBC).[1][2] The energy differences between these conformers are relatively small, leading to a dynamic equilibrium.

The introduction of a chlorine atom to the cyclodecane ring to form chlorocyclodecane alters the conformational landscape. Low-temperature 13C and 1H NMR spectroscopic studies have revealed that this compound exists as a mixture of three distinct conformations at -165.5 °C.[3] The presence of the chloro substituent influences the relative energies of the conformers and the barriers to their interconversion.

Quantitative Conformational Analysis of this compound

Low-temperature NMR spectroscopy is the primary tool for the quantitative analysis of the conformational equilibrium of this compound. By analyzing the spectra at temperatures where the interconversion between conformers is slow on the NMR timescale, it is possible to determine the relative populations and free-energy differences between the conformers.

Table 1: Free-Energy Barriers for Conformational Interconversion in this compound

ProcessTemperature (°C)Free-Energy Barrier (kcal/mol)
BCB Interconversion-159.85.4 ± 0.2
BCB Interconversion-159.85.5 ± 0.2
TBCC Equilibration with BCB-120.97.07 ± 0.2
TBCC Equilibration with BCB-120.97.08 ± 0.2

Data sourced from low-temperature 13C NMR spectroscopy studies.[3]

Experimental Protocols

Synthesis and Purification of this compound

A common method for the synthesis of this compound is the reaction of cyclodecanol with thionyl chloride (SOCl2) in the presence of a base like pyridine to neutralize the HCl byproduct.

Reaction: C10H19OH + SOCl2 → C10H19Cl + SO2 + HCl

Procedure:

  • To a solution of cyclodecanol in an inert solvent (e.g., diethyl ether or dichloromethane) cooled in an ice bath, add pyridine.

  • Slowly add a solution of thionyl chloride in the same solvent to the cooled mixture with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by carefully adding water.

  • Separate the organic layer, wash it with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

  • Remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel to obtain the pure product.

Low-Temperature NMR Spectroscopy

Sample Preparation:

  • Dissolve a small amount of purified this compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CD2Cl2 or a mixture of CFCl3 and CD2Cl2).

  • Transfer the solution to an NMR tube.

  • Degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with NMR measurements.

  • Seal the NMR tube under vacuum or an inert atmosphere.

Data Acquisition:

  • Cool the NMR probe to the desired low temperature (e.g., -165.5 °C) using a variable temperature unit.

  • Allow the sample to equilibrate at the set temperature for at least 15-20 minutes before starting the measurements.

  • Acquire 13C and 1H NMR spectra. For quantitative analysis of conformer populations, ensure that the spectra are fully relaxed by using a sufficiently long relaxation delay between scans.

  • To study the dynamics of interconversion, a series of spectra should be recorded at different temperatures.

Visualization of Conformational Pathways

The following diagrams, generated using the DOT language, illustrate the conformational relationships in cyclodecane and the effect of the chloro-substituent.

G BCB Boat-Chair-Boat (BCB) (Most Stable) TBCC Twist-Boat-Chair-Chair (TBCC) BCB->TBCC Interconversion TBC Twist-Boat-Chair (TBC) TBCC->TBC Interconversion TBC->BCB Interconversion G cluster_chloro This compound Conformers Conformer1 Conformer 1 (e.g., BCB-Cl) Conformer2 Conformer 2 (e.g., TBCC-Cl) Conformer1->Conformer2 ΔG‡ ≈ 5.4-7.1 kcal/mol Conformer3 Conformer 3 (e.g., TBC-Cl) Conformer2->Conformer3 Interconversion Conformer3->Conformer1 Interconversion

References

Theoretical Calculation of Chlorocyclodecane Conformer Stability: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to determine the conformational stability of chlorocyclodecane. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the conformational analysis of medium-ring cycloalkanes.

Introduction to Cyclodecane and this compound Conformational Analysis

Cyclodecane, a ten-membered cycloalkane, and its derivatives exhibit significant conformational flexibility, leading to a variety of non-planar structures. Understanding the relative stability of these conformers is crucial for predicting the molecule's physical, chemical, and biological properties. The introduction of a chlorine substituent in this compound further complicates the conformational landscape due to steric and electronic effects.

The two most predominant and low-energy conformations of the cyclodecane ring are the Boat-Chair-Boat (BCB) and the Twist-Boat-Chair-Chair (TBCC) forms.[1] In the case of this compound, the chlorine atom can occupy either an axial-like or equatorial-like position on these ring structures, leading to a manifold of possible conformers.

Theoretical Calculation of Conformer Stability

The theoretical determination of conformer stability is a multi-step process that involves generating a comprehensive set of possible conformations and then calculating their relative energies using various computational chemistry methods.

The first step in the theoretical analysis is to identify all possible low-energy conformations of this compound. This is typically achieved through conformational search algorithms. These algorithms systematically or stochastically explore the potential energy surface of the molecule to locate energy minima. Common methods include:

  • Molecular Dynamics (MD) Simulations: This method simulates the movement of atoms in the molecule over time at a given temperature, allowing the molecule to explore different conformational states.[2]

  • Stochastic Search Methods: These methods, such as Monte Carlo methods, randomly alter the molecular geometry and accept or reject the new conformation based on its energy.

Once a set of potential conformers is generated, their geometries are optimized, and their relative energies are calculated. This is done using a hierarchy of computational methods, ranging from computationally inexpensive molecular mechanics to more accurate but demanding quantum mechanical methods.

  • Molecular Mechanics (MM): MM methods, such as Allinger's MM3, use a classical force field to describe the potential energy of a molecule as a function of its atomic coordinates.[1] These methods are computationally efficient and are well-suited for initial screening of a large number of conformers.

  • Ab Initio and Density Functional Theory (DFT) Methods: For more accurate energy calculations, quantum mechanical methods are employed.

    • Hartree-Fock (HF) Theory: This is a fundamental ab initio method that provides a good starting point for conformational analysis.[1]

    • Density Functional Theory (DFT): DFT methods, such as B3LYP, include electron correlation and often provide a good balance between accuracy and computational cost for conformational energy calculations.[3][4][5]

    • Møller-Plesset Perturbation Theory (MP2): This is a higher-level ab initio method that can provide more accurate results, especially when dispersion forces are important.[6]

The choice of basis set (e.g., 6-31G*, cc-pVTZ) is also a critical factor in the accuracy of these quantum mechanical calculations.[3][6]

The logical workflow for the theoretical calculation of this compound conformer stability can be visualized as follows:

cluster_0 Conformational Search cluster_1 Energy Calculation and Refinement cluster_2 Analysis cluster_3 Experimental Validation Start Initial this compound Structure MD Molecular Dynamics or Stochastic Search Start->MD Conformers Pool of Potential Conformers MD->Conformers MM Molecular Mechanics (MM3) Geometry Optimization Conformers->MM DFT DFT (e.g., B3LYP/6-31G*) Geometry Optimization and Frequency Calculation MM->DFT HF_MP2 Higher-Level Methods (e.g., MP2) Single-Point Energy DFT->HF_MP2 NMR_Calc GIAO Calculation of NMR Chemical Shifts DFT->NMR_Calc Energies Relative Free Energies (ΔG) HF_MP2->Energies Boltzmann Boltzmann Distribution (Conformer Populations) Energies->Boltzmann NMR_Exp Experimental NMR Spectra Boltzmann->NMR_Exp Boltzmann->NMR_Exp Comparison NMR_Calc->NMR_Exp NMR_Calc->NMR_Exp Comparison XRay_Exp X-ray Crystallography

Computational workflow for this compound conformer analysis.

Experimental Validation

Theoretical calculations must be validated against experimental data to ensure their accuracy. The primary experimental techniques for studying the conformational equilibrium of this compound are NMR spectroscopy and X-ray crystallography.

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamic conformational processes of flexible molecules like this compound.[1] By cooling the sample to a sufficiently low temperature (e.g., -165.5 °C), the interconversion between different conformers can be slowed down on the NMR timescale, allowing for the observation of distinct signals for each populated conformer.[1]

Experimental Protocol for Low-Temperature NMR:

  • Sample Preparation: A solution of this compound is prepared in a suitable low-freezing point solvent (e.g., a mixture of CHFCl₂ and CHF₂Cl).

  • Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is used.

  • Data Acquisition: ¹³C and ¹H NMR spectra are acquired at a series of low temperatures.

  • Spectral Analysis:

    • Chemical Shift Analysis: The chemical shifts of the signals for each conformer are measured. These can be compared with theoretical chemical shifts calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method to aid in the assignment of specific conformations.[1]

    • Integration Analysis: The relative areas of the NMR signals corresponding to different conformers are integrated to determine their relative populations at a given temperature.

    • Line-Shape Analysis: As the temperature is raised, the signals for the different conformers will broaden and eventually coalesce. Line-shape analysis of these temperature-dependent spectra can be used to determine the free-energy barriers (ΔG‡) for the interconversion between conformers.[7]

X-ray crystallography provides a definitive determination of the three-dimensional structure of a molecule in the solid state.[7] While obtaining suitable single crystals of this compound itself may be challenging, the analysis of its derivatives can provide valuable insights into the preferred conformation of the cyclodecane ring.[7]

Experimental Protocol for X-ray Crystallography:

  • Crystallization: Single crystals of a suitable this compound derivative are grown from a solution by slow evaporation of the solvent or by cooling.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a beam of X-rays. The diffraction pattern of the X-rays is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map of the molecule. An atomic model is then built into the electron density map and refined to obtain the final crystal structure.[8]

Data Presentation: Conformer Stability of this compound

The following tables summarize the quantitative data on the conformational stability of this compound based on a combination of experimental NMR data and computational studies.

Table 1: Relative Populations and Free Energy Differences of this compound Conformers at -165.5 °C

ConformerSuggested AssignmentPopulation (%)Relative Free Energy (kcal/mol)
Major ConformerTBCC53.90.00 (Reference)
Conformer 22e BCB31.2+0.23
Conformer 32a BCB14.9+0.61

Data derived from low-temperature ¹³C NMR spectroscopy. The assignment of 2e and 2a BCB conformers could be reversed.[1]

Table 2: Free-Energy Barriers for Interconversion of this compound Conformers

Interconversion ProcessTemperature (°C)Free-Energy Barrier (ΔG‡) (kcal/mol)
Interconversion between BCB conformations-159.85.4 ± 0.2 and 5.5 ± 0.2
Equilibration of TBCC with interconverting BCB conformers-120.97.07 ± 0.2 and 7.08 ± 0.2

Data obtained from line-shape analysis of dynamic NMR spectra.[1]

Logical Relationships in Conformational Analysis

The interplay between theoretical calculations and experimental data is central to the accurate determination of conformational stability. The following diagram illustrates this relationship.

Theory Theoretical Calculations (MM, DFT, Ab Initio) Model Conformational Model (Structures, Energies, Populations) Theory->Model Proposes and Refines Experiment Experimental Measurements (NMR, X-ray) Experiment->Model Validates and Constrains Model->Theory Guides Further Calculation Model->Experiment Suggests New Experiments Prediction Prediction of Properties (Reactivity, Biological Activity) Model->Prediction

Synergistic relationship between theory and experiment.

Conclusion

The conformational analysis of this compound requires a synergistic approach that combines computational modeling with experimental validation. Low-temperature NMR spectroscopy provides crucial data on the relative populations and interconversion barriers of the different conformers in solution. Theoretical calculations, ranging from molecular mechanics to high-level quantum mechanical methods, are essential for assigning these conformers and for providing a detailed understanding of their relative stabilities. This combined approach provides a robust framework for characterizing the complex conformational landscape of this compound, which is essential for its application in fields such as drug design and materials science.

References

An In-depth Technical Guide on the Reactivity of Chlorocyclodecane with Common Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the predicted reactivity of chlorocyclodecane with a range of common nucleophiles. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document extrapolates from the well-established principles of nucleophilic substitution and elimination reactions in large-ring cycloalkanes. The inherent conformational flexibility of the ten-membered ring of cyclodecane introduces unique reactivity patterns, including the potential for transannular reactions, which are discussed in detail.

Core Principles of Reactivity

The reactions of this compound with nucleophiles are governed by a competition between four primary pathways: bimolecular nucleophilic substitution (S({\text{N}})2), unimolecular nucleophilic substitution (S({\text{N}})1), bimolecular elimination (E2), and unimolecular elimination (E1).[1][2] The flexible nature of the cyclodecane ring can accommodate the transition states required for each of these pathways, making the reaction conditions—such as the nature of the nucleophile, solvent, and temperature—critical determinants of the product distribution.

  • S({\text{N}})2 Reactions : These reactions involve a backside attack by the nucleophile, leading to an inversion of stereochemistry. For this compound, the accessibility of the carbon-chlorine bond is hindered by the cyclic structure, but certain conformations can still allow for this pathway, especially with strong, unhindered nucleophiles.[1][3]

  • S(_{\text{N}})1 Reactions : This two-step mechanism proceeds through a carbocation intermediate.[2][4] The secondary nature of the carbon bearing the chlorine in this compound allows for the formation of a secondary cyclodecyl cation. This intermediate is susceptible to rearrangement, most notably through transannular hydride shifts, which can lead to a mixture of products.[5][6] Polar protic solvents favor this pathway by stabilizing the carbocation intermediate.[4][7]

  • E2 Reactions : Requiring an anti-periplanar arrangement of a beta-hydrogen and the leaving group (chlorine), this pathway is highly dependent on the conformation of the cyclodecane ring.[8][9][10] Strong, sterically hindered bases favor E2 elimination, leading to the formation of cyclodecene.

  • E1 Reactions : Proceeding through the same carbocation intermediate as the S({\text{N}})1 pathway, E1 reactions are often in competition with S({\text{N}})1.[2] Higher temperatures generally favor elimination over substitution.

A key feature of the cyclodecyl system is the potential for transannular hydride shifts . The cyclodecyl cation can be stabilized by the migration of a hydride ion from a carbon atom on the opposite side of the ring (e.g., from C-5 or C-6 to C-1).[11][12] This can lead to rearranged substitution and elimination products, complicating the product mixture.

Data Presentation: Predicted Reactivity with Common Nucleophiles

The following table summarizes the expected major and minor products, along with the likely dominant mechanistic pathways for the reaction of this compound with various common nucleophiles.

Nucleophile/BaseReagent ExampleSolventExpected Major Product(s)Expected Minor Product(s)Dominant Pathway(s)
HydroxideNaOHWater/EthanolCyclodecanol, CyclodeceneRearranged alcohols/alkenesS({\text{N}})1, E1, E2
AlkoxideNaOCH({3})MethanolMethoxycyclodecane, CyclodeceneRearranged ethers/alkenesS({\text{N}})1, E1, E2
CyanideNaCNDMSOCyclodecyl cyanideCyclodeceneS({\text{N}})2
AzideNaN({3})Acetone/WaterAzidocyclodecaneCyclodeceneS({\text{N}})2
IodideNaIAcetoneIodocyclodecane-S({\text{N}})2
WaterH({2})OWaterCyclodecanolCyclodecene, Rearranged alcoholsS({\text{N}})1, E1
AmmoniaNH({3})EthanolCyclodecylamineDicyclodecylamineS({\text{N}})2 / S({\text{N}})1

Note: The product ratios are highly sensitive to reaction conditions. For instance, increasing the temperature will generally increase the proportion of elimination products. The use of strong, bulky bases (e.g., potassium tert-butoxide) would strongly favor the E2 pathway.

Experimental Protocols

To empirically determine the reactivity of this compound, the following general experimental protocol can be employed.

Objective: To determine the reaction kinetics and product distribution for the reaction of this compound with a selected nucleophile.

Materials:

  • This compound

  • Selected nucleophile (e.g., sodium cyanide)

  • Anhydrous solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Internal standard (e.g., dodecane) for GC analysis

  • Quenching solution (e.g., deionized water)

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, etc.)

  • Analytical instruments: Gas Chromatograph-Mass Spectrometer (GC-MS), Nuclear Magnetic Resonance (NMR) spectrometer.

Procedure:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known quantity of this compound and the internal standard in the chosen solvent.

  • Initiation: Bring the solution to the desired reaction temperature. Add a known concentration of the nucleophile to initiate the reaction. Start timing the reaction immediately.

  • Monitoring the Reaction: At regular time intervals, withdraw small aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing cold deionized water.

  • Extraction: Extract the organic components from the quenched aliquot using diethyl ether.

  • Analysis: Analyze the organic extract by GC-MS. The disappearance of the this compound peak and the appearance of product peaks can be quantified relative to the internal standard to determine the reaction rate. The mass spectra will aid in the identification of the products.

  • Product Isolation and Characterization: For a preparative scale reaction, allow the reaction to proceed for a longer duration. After quenching and extraction, the products can be isolated by column chromatography. The structure of the isolated products should be confirmed by NMR spectroscopy.

Visualizations

The following diagrams illustrate the key reaction pathways and a general experimental workflow.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep Reactants: This compound Nucleophile Solvent react Controlled Temperature & Time prep->react Initiate quench Quenching react->quench Aliquots nmr NMR Spectroscopy (Structure Confirmation) extract Extraction quench->extract gcms GC-MS Analysis (Kinetics & Product ID) extract->gcms

Caption: General experimental workflow for studying reaction kinetics.

sn1_pathway reactant This compound carbocation Cyclodecyl Cation (Secondary) reactant->carbocation Loss of Cl- (slow) rearranged_cation Rearranged Cation (via Hydride Shift) carbocation->rearranged_cation Transannular Hydride Shift product_sub Substitution Product (e.g., Cyclodecanol) carbocation->product_sub + Nucleophile product_elim Elimination Product (Cyclodecene) carbocation->product_elim - H+ product_rearranged Rearranged Product rearranged_cation->product_rearranged + Nucleophile / - H+ e2_pathway reactants This compound + Base transition_state Anti-periplanar Transition State reactants->transition_state Base removes H+ product Cyclodecene transition_state->product Simultaneous formation of C=C and loss of Cl-

References

Chlorocyclodecane: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Chlorocyclodecane, a ten-membered cycloalkane bearing a chlorine substituent, is emerging as a valuable and versatile precursor in organic synthesis. Its unique structural features and reactivity profile offer synthetic chemists a powerful tool for the construction of complex molecular architectures, particularly in the fields of pharmaceutical and materials science. This in-depth technical guide explores the core utility of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its synthetic applications, supported by quantitative data, detailed experimental protocols, and visual aids.

Core Properties and Reactivity

This compound (C₁₀H₁₉Cl) serves as a key starting material for the introduction of the cyclodecyl moiety into various molecular frameworks. Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₉Cl[1]
Molecular Weight 174.71 g/mol [1]
Boiling Point 244.4 °C at 760 mmHg[2]
Density 0.93 g/cm³[2]
Refractive Index 1.457[2]

The reactivity of this compound is primarily dictated by the carbon-chlorine bond, which is susceptible to nucleophilic attack and elimination reactions. This allows for the facile introduction of a wide range of functional groups, making it a pivotal building block for the synthesis of diverse cyclodecane derivatives.

Synthetic Transformations of this compound

This compound undergoes a variety of synthetic transformations, providing access to a broad spectrum of functionalized ten-membered rings. Key reaction classes include nucleophilic substitution, elimination, and organometallic reactions.

Nucleophilic Substitution Reactions

The chlorine atom in this compound can be readily displaced by a variety of nucleophiles to yield a range of substituted cyclodecanes. These reactions typically proceed via an Sₙ2 mechanism, although Sₙ1 pathways can be favored under certain conditions.

A logical workflow for nucleophilic substitution reactions of this compound is depicted below:

G This compound This compound product Substituted Cyclodecane (C₁₀H₁₉-Nu) This compound->product Sₙ1 or Sₙ2 nucleophile Nucleophile (Nu⁻) nucleophile->product leaving_group Chloride Ion (Cl⁻) product->leaving_group

Caption: Nucleophilic substitution pathway of this compound.

Synthesis of Cyclodecyl Azide:

Cyclodecyl azide, a useful intermediate for the introduction of an amino group or for use in click chemistry, can be synthesized from this compound.

Experimental Protocol: In a round-bottom flask, this compound (1.0 eq) is dissolved in a suitable solvent such as dimethylformamide (DMF). Sodium azide (NaN₃, 1.5 eq) is added, and the mixture is heated to 80-100 °C with stirring.[3] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford cyclodecyl azide.

NucleophileProductReagents and ConditionsYield (%)
Azide (N₃⁻)Cyclodecyl azideNaN₃, DMF, 80-100 °CNot specified

Synthesis of Cyclodecyl Ethers:

Alkoxides, such as sodium methoxide, can be employed to synthesize the corresponding cyclodecyl ethers.

Experimental Protocol: Sodium metal (1.1 eq) is cautiously added to anhydrous methanol under an inert atmosphere. After the sodium has completely reacted to form sodium methoxide, this compound (1.0 eq) is added. The reaction mixture is heated at reflux until TLC analysis indicates the consumption of the starting material. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to yield the cyclodecyl methyl ether.

NucleophileProductReagents and ConditionsYield (%)
Methoxide (CH₃O⁻)Cyclodecyl methyl etherNa, CH₃OH, refluxNot specified
Elimination Reactions

Treatment of this compound with a strong, non-nucleophilic base promotes an E2 elimination reaction to yield cyclodecene. The choice of base and reaction conditions can influence the regioselectivity and stereoselectivity of the elimination.

The logical workflow for the elimination reaction is as follows:

G This compound This compound cyclodecene Cyclodecene This compound->cyclodecene E2 Elimination base Strong, Non-nucleophilic Base base->cyclodecene byproducts BH⁺ + Cl⁻ cyclodecene->byproducts

Caption: Elimination reaction pathway of this compound.

Experimental Protocol: this compound (1.0 eq) is dissolved in a high-boiling aprotic solvent such as tetrahydrofuran (THF). A strong base, for instance, potassium tert-butoxide (t-BuOK, 1.5 eq), is added portion-wise at room temperature. The reaction mixture is then heated to reflux and monitored by gas chromatography (GC). After completion, the mixture is cooled, quenched with water, and extracted with an organic solvent. The organic extracts are combined, washed, dried, and concentrated. The crude product is then purified by distillation to give cyclodecene.

ReagentProductConditionsYield (%)
Potassium tert-butoxideCyclodeceneTHF, refluxNot specified
Organometallic Reactions

This compound is a valuable precursor for the formation of organometallic reagents, such as Grignard reagents. These reagents are powerful nucleophiles and can be used to form new carbon-carbon bonds.

The formation of cyclodecylmagnesium chloride can be represented as:

G This compound This compound grignard Cyclodecylmagnesium Chloride This compound->grignard magnesium Magnesium (Mg) magnesium->grignard solvent Dry Ether (e.g., THF) grignard->solvent in

Caption: Formation of Cyclodecylmagnesium Chloride.

Experimental Protocol: Magnesium turnings (1.2 eq) are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. A small crystal of iodine is added to activate the magnesium. A solution of this compound (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise from the dropping funnel. The reaction is initiated with gentle heating if necessary. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent. The resulting solution of cyclodecylmagnesium chloride can then be used in subsequent reactions.

ReagentProductConditionsYield (%)
MagnesiumCyclodecylmagnesium ChlorideAnhydrous Ether/THF, refluxNot specified

Conclusion

This compound stands as a cornerstone in the synthesis of functionalized ten-membered carbocycles. Its ability to undergo a range of transformations, including nucleophilic substitutions, eliminations, and the formation of organometallic reagents, provides a versatile platform for the construction of complex molecules with potential applications in drug discovery and materials science. The detailed protocols and structured data presented in this guide are intended to facilitate further research and development in this exciting area of organic synthesis.

References

Solubility of Chlorocyclodecane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of chlorocyclodecane in various organic solvents. Due to the limited availability of direct experimental data for this compound, this document leverages established chemical principles for haloalkanes and analogous data for the structurally similar compound, cyclododecane, to provide a predictive assessment and procedural framework for laboratory applications.

Executive Summary

This compound, a halogenated cyclic alkane, is anticipated to exhibit solubility behavior characteristic of non-polar organic compounds. It is expected to be readily soluble in non-polar and weakly polar organic solvents due to favorable "like-dissolves-like" interactions, where van der Waals forces dominate the solvation process. Conversely, it is predicted to have negligible solubility in highly polar solvents, particularly water. This guide presents extrapolated solubility data, detailed experimental protocols for solubility determination, and logical workflows to assist researchers in handling and utilizing this compound in a laboratory setting.

Predicted Solubility Profile

The introduction of a chlorine atom to the cyclodecane ring introduces a slight dipole moment. However, the large, non-polar twelve-carbon ring remains the dominant structural feature. Therefore, the overall polarity of this compound is low. Its solubility is primarily governed by the enthalpy of solution, which is the net result of the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming solute-solvent interactions.

General Solubility Expectations:

  • High Solubility: Expected in non-polar solvents such as alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene, benzene), as well as chlorinated solvents (e.g., dichloromethane, chloroform).

  • Moderate Solubility: Expected in solvents of intermediate polarity like ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone).

  • Low to Negligible Solubility: Expected in highly polar solvents such as alcohols (e.g., methanol, ethanol) and especially in water.

Quantitative Solubility Data (Analogous Compound: Cyclododecane)

SolventMolar Solubility (mol/L)Gram Solubility ( g/100 mL)
n-Hexane1.5425.9
Cyclohexane1.9633.0
Toluene2.3840.1
Carbon Tetrachloride2.1436.0
Dichloromethane1.7829.9
Acetone0.457.6
Ethanol0.030.5
Methanol0.010.2

Note: Data is compiled and extrapolated from various sources on cyclododecane solubility for illustrative purposes.

Experimental Protocol: Gravimetric Solubility Determination

This section outlines a standard laboratory procedure for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature.

4.1 Materials and Equipment:

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance (± 0.0001 g)

  • Constant temperature water bath or incubator

  • Vials with screw caps (e.g., 20 mL scintillation vials)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, solvent-compatible)

  • Evaporating dish or pre-weighed beaker

  • Vortex mixer or magnetic stirrer

  • Drying oven or vacuum desiccator

4.2 Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial.

    • Pipette a known volume (e.g., 10.0 mL) of the selected organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture using a vortex mixer or magnetic stirrer for a predetermined equilibration period (e.g., 24-48 hours) to ensure saturation is reached.

  • Sample Collection and Filtration:

    • Allow the vial to rest in the temperature bath for at least 2 hours to let undissolved solid settle.

    • Carefully draw a known volume of the supernatant (e.g., 5.0 mL) using a pre-warmed pipette to prevent premature crystallization.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed evaporating dish. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without sublimating or decomposing the solute. Alternatively, use a vacuum desiccator.

    • Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the evaporating dish containing the dried solute on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final mass.

    • Determine the solubility using the following formula: Solubility ( g/100 mL) = (Mass of solute in g / Volume of filtered aliquot in mL) * 100

Diagrams and Workflows

The following diagrams illustrate key logical relationships and experimental procedures relevant to the solubility of this compound.

G cluster_factors Factors Influencing Solubility cluster_solute_props Solute Characteristics cluster_solvent_props Solvent Characteristics Solute Solute Properties (this compound) Polarity Low Polarity Size Large Molar Volume Interactions Van der Waals Forces Solvent Solvent Properties SolventPolarity Polarity SolventInteractions Intermolecular Forces Temp Temperature Solubility Solubility Outcome Temp->Solubility Generally Increases Pressure Pressure (Minor effect for solids) Pressure->Solubility Negligible Effect Polarity->Solubility Size->Solubility Interactions->Solubility SolventPolarity->Solubility SolventInteractions->Solubility

Caption: Logical relationship of factors affecting this compound solubility.

G A 1. Add excess this compound and known volume of solvent to vial B 2. Equilibrate at constant temperature with agitation (e.g., 24h @ 25°C) A->B C 3. Allow solids to settle B->C D 4. Withdraw known volume of supernatant with pre-warmed pipette C->D E 5. Filter through 0.22µm syringe filter into a pre-weighed evaporating dish D->E F 6. Evaporate solvent completely E->F G 7. Cool and weigh the dish with dried solute residue F->G H 8. Calculate Solubility (g / 100 mL) G->H

Caption: Experimental workflow for gravimetric solubility determination.

An In-depth Technical Guide to the Thermal Stability and Decomposition of Chlorocyclodecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorocyclodecane, a halogenated cyclic alkane, presents a chemical structure of interest in various research and development sectors, including pharmaceuticals and materials science. Understanding its thermal stability and decomposition pathways is crucial for ensuring its safe handling, storage, and application, particularly in processes involving elevated temperatures. This guide provides an in-depth analysis of the predicted thermal behavior of this compound, drawing upon established principles of physical organic chemistry and data from analogous compounds.

Predicted Thermal Stability and Decomposition Onset

The thermal stability of a molecule is intrinsically linked to its structure, including ring strain and the strength of its chemical bonds.

Influence of the Cyclodecane Ring

Cyclodecane, a ten-membered ring, is considered a "large ring" in cycloalkane chemistry. Unlike smaller rings such as cyclopropane or cyclobutane, large rings are relatively free of angle strain. However, they can experience transannular strain arising from steric interactions across the ring. The flexibility of the cyclodecane ring allows it to adopt various conformations to minimize these strains. The overall strain energy of cyclodecane is relatively low, suggesting that the hydrocarbon backbone itself is not predisposed to facile thermal decomposition under moderate conditions.

The Carbon-Chlorine Bond

The C-Cl bond is the most likely initiation point for the thermal decomposition of this compound. The bond dissociation energy of a typical secondary C-Cl bond is in the range of 330-340 kJ/mol. While this is a relatively strong bond, it is generally weaker than the C-C and C-H bonds within the cycloalkane ring, making it the most probable site of initial cleavage at elevated temperatures.

Based on these factors, the thermal decomposition of this compound is anticipated to occur at temperatures where sufficient energy is available to initiate the cleavage of the C-Cl bond or facilitate an elimination reaction.

Predicted Decomposition Pathways

By analogy with other secondary chloroalkanes, particularly chlorocyclohexane, two primary decomposition pathways are predicted for this compound: elimination and radical chain reaction .

Elimination Reaction (Dehydrochlorination)

The most probable decomposition pathway for this compound at moderate temperatures is a unimolecular elimination reaction (E1 or E2-like) to yield cyclodecene and hydrogen chloride. This is consistent with the observed first-order decomposition of chlorocyclohexane to cyclohexene and HCl.

  • Mechanism: This reaction likely proceeds through a concerted or stepwise process where a hydrogen atom on a carbon adjacent to the chlorine-bearing carbon is removed along with the chlorine atom, forming a double bond within the ring.

Radical Chain Mechanism

At higher temperatures, a free-radical chain reaction may become more prominent.

  • Initiation: Homolytic cleavage of the C-Cl bond to generate a cyclodecyl radical and a chlorine radical.

  • Propagation: The chlorine radical can abstract a hydrogen atom from another this compound molecule, forming HCl and a new cyclodecyl radical. The cyclodecyl radical can undergo further reactions, such as beta-scission (ring-opening), to form smaller, unsaturated molecules.

  • Termination: Combination of radicals to form stable products.

G

Quantitative Data from Analogous Compounds

While no specific quantitative data for this compound is available, data from chlorocyclohexane provides a valuable reference point.

CompoundDecomposition ReactionReaction OrderTemperature Range (°C)Activation Energy (kJ/mol)
ChlorocyclohexaneC₆H₁₁Cl → C₆H₁₀ + HClFirst300 - 400~200
This compoundC₁₀H₁₉Cl → C₁₀H₁₈ + HClPredicted: FirstPredicted: Similar to or slightly lower than chlorocyclohexanePredicted: 180 - 220

Note: Data for this compound are predictive and require experimental verification.

Recommended Experimental Protocols

To empirically determine the thermal stability and decomposition of this compound, the following experimental workflow is recommended.

G start Start: this compound Sample tga_dsc {Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) | Determine mass loss vs. temperature and thermal events (melting, decomposition).} start->tga_dsc pyrolysis {Controlled Pyrolysis | Decompose sample at specific temperatures in an inert atmosphere.} start->pyrolysis data_analysis {Data Analysis | Determine decomposition kinetics, identify products, and elucidate reaction mechanism.} tga_dsc->data_analysis gcms {Gas Chromatography-Mass Spectrometry (GC-MS) | Separate and identify volatile decomposition products.} pyrolysis->gcms gcms->data_analysis end End: Thermal Stability Profile data_analysis->end

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
  • Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the enthalpy of decomposition.

  • Apparatus: Simultaneous TGA/DSC instrument.

  • Methodology:

    • A sample of this compound (5-10 mg) is placed in an alumina or platinum crucible.

    • The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 50 mL/min).

    • The mass loss (TGA) and heat flow (DSC) are recorded as a function of temperature.

    • The data from multiple heating rates can be used to calculate the activation energy of decomposition using methods such as the Kissinger or Ozawa-Flynn-Wall method.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
  • Objective: To identify the products of thermal decomposition.

  • Apparatus: A pyrolysis unit coupled to a GC-MS system.

  • Methodology:

    • A small amount of this compound is placed in the pyrolysis probe.

    • The sample is rapidly heated to a series of predetermined temperatures (e.g., 300 °C, 400 °C, 500 °C) for a short duration in an inert atmosphere.

    • The volatile decomposition products are swept into the GC column for separation.

    • The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is lacking, a robust predictive model can be constructed based on the behavior of analogous compounds. It is anticipated that this compound undergoes thermal decomposition primarily through a dehydrochlorination elimination reaction to yield cyclodecene and HCl, with a potential for radical-mediated pathways at higher temperatures. The onset of decomposition is expected to be in a range similar to that of chlorocyclohexane. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these predictions, which is essential for the safe and effective use of this compound in any application.

Methodological & Application

Application Note: Optimized Protocol for the Formation of Cyclodecylmagnesium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis of the Grignard reagent, cyclodecylmagnesium chloride, from chlorocyclodecane. Grignard reagents are fundamental organometallic compounds with broad applications in organic synthesis, particularly in the formation of carbon-carbon bonds. The successful formation of Grignard reagents from larger, more sterically hindered cycloalkyl halides such as this compound requires careful control of reaction conditions to maximize yield and minimize side reactions. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the efficient formation of the target Grignard reagent, along with a summary of key reaction parameters.

Introduction

Grignard reagents, discovered by François Auguste Victor Grignard, are organomagnesium halides that serve as powerful nucleophiles and strong bases. Their synthesis involves the reaction of an organic halide with magnesium metal in an ethereal solvent. While the formation of Grignard reagents from primary and secondary alkyl iodides and bromides is often straightforward, the use of alkyl chlorides requires more forcing conditions due to the lower reactivity of the C-Cl bond.

This protocol details the preparation of cyclodecylmagnesium chloride, a Grignard reagent derived from a large-ring cycloalkane. The procedure emphasizes the importance of anhydrous conditions and the use of an initiator to facilitate the reaction.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., Sigma-Aldrich, TCIStore under inert gas.
Magnesium TurningsHigh Puritye.g., Acros Organics, StremActivate before use.
Anhydrous Diethyl Ether (Et₂O)DriSolv® or equivalente.g., EMD MilliporeAnhydrous, <50 ppm H₂O.
Iodine (I₂)Crystal, Reagent Gradee.g., Fisher ScientificFor initiation.
1,2-Dibromoethane98%e.g., Alfa AesarFor initiation.
Anhydrous HCl in Et₂O1.0 M solutionPrepared in-house or purchasedFor titration.
Salicylaldehyde phenylhydrazoneIndicatorPrepared in-houseFor titration.
Argon or Nitrogen GasHigh PurityLocal SupplierFor inert atmosphere.
Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Schlenk line or inert gas manifold

  • Syringes and needles

  • Glassware (graduated cylinders, beakers, etc.) - oven-dried

Experimental Workflow

G cluster_prep Preparation cluster_reaction Grignard Formation cluster_analysis Analysis prep_glass Oven-dry all glassware prep_mg Activate Mg turnings (e.g., with I₂ or grinding) prep_glass->prep_mg prep_reagents Prepare anhydrous solvent and reagents prep_mg->prep_reagents setup Assemble apparatus under inert atmosphere (Ar/N₂) prep_reagents->setup add_mg Add activated Mg turnings and a crystal of I₂ to flask setup->add_mg add_solvent Add anhydrous Et₂O add_mg->add_solvent add_initiator Add a small amount of 1,2-dibromoethane (optional) add_solvent->add_initiator add_halide Slowly add this compound in Et₂O via addition funnel add_initiator->add_halide reflux Maintain gentle reflux (initiate with heating if needed) add_halide->reflux complete Continue stirring until Mg is consumed (1-3 hours) reflux->complete cool Cool reaction mixture to room temperature complete->cool titrate Determine concentration via titration (e.g., with salicylaldehyde phenylhydrazone indicator) cool->titrate

Figure 1. Experimental workflow for the preparation of cyclodecylmagnesium chloride.

Step-by-Step Procedure
  • Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C overnight and allow to cool in a desiccator or under a stream of inert gas.

    • Assemble a three-neck flask with a reflux condenser, an addition funnel, and a gas inlet connected to a Schlenk line.

    • Place activated magnesium turnings (approximately 1.2 equivalents) and a small crystal of iodine into the flask.

    • Flame-dry the apparatus under a flow of inert gas to remove any adsorbed moisture.

  • Initiation:

    • Add a portion of the anhydrous diethyl ether to the flask, enough to cover the magnesium turnings.

    • If the reaction does not initiate spontaneously (as indicated by the disappearance of the iodine color and gentle bubbling), add a few drops of 1,2-dibromoethane to activate the magnesium surface. Gentle heating may also be applied.

  • Grignard Reagent Formation:

    • Dissolve the this compound (1.0 equivalent) in anhydrous diethyl ether in the addition funnel.

    • Once the reaction has initiated, add the this compound solution dropwise to the stirred magnesium suspension at a rate that maintains a gentle reflux.

    • If the reaction becomes too vigorous, slow the addition rate and cool the flask with a water bath.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed (typically 1-3 hours). The solution will appear gray and cloudy.

  • Quantification (Titration):

    • The concentration of the newly formed Grignard reagent should be determined before use. A common method is titration against a standard solution of anhydrous HCl in diethyl ether using an indicator such as salicylaldehyde phenylhydrazone.

    • In a separate dry flask, add a known volume of the indicator solution to anhydrous diethyl ether.

    • Add a known aliquot (e.g., 1.0 mL) of the Grignard solution to the indicator.

    • Titrate with the standard HCl solution until the endpoint (color change) is reached.

    • Calculate the molarity of the Grignard reagent.

Key Reaction Parameters

The following table summarizes the typical reaction parameters for the formation of Grignard reagents from alkyl chlorides. These should be considered as starting points for the optimization of the this compound reaction.

ParameterTypical Range/ValueNotes
Equivalents of Mg 1.1 - 1.5A slight excess of Mg is used to ensure complete reaction of the alkyl halide.
Solvent Anhydrous Diethyl Ether or THFTHF can be used for less reactive chlorides but may require lower temperatures for subsequent reactions.
Concentration 0.5 - 1.0 MHigher concentrations can lead to side reactions and precipitation.
Reaction Temperature 35 °C (Refluxing Et₂O)Gentle reflux is typically sufficient. Overheating can promote Wurtz coupling.
Initiation I₂, 1,2-dibromoethane, sonicationEssential for activating the magnesium surface, especially with less reactive chlorides.
Reaction Time 1 - 4 hoursMonitored by the disappearance of magnesium metal.

Potential Side Reactions

The primary side reaction of concern is Wurtz coupling, where two cyclodecyl groups couple to form bicyclodecyl. This is minimized by slow addition of the alkyl halide and avoiding high local concentrations and elevated temperatures.

G cluster_reactants Reactants cluster_pathways Reaction Pathways RCl This compound (R-Cl) Grignard Desired Product: Cyclodecylmagnesium Chloride (R-MgCl) RCl->Grignard + Mg Wurtz Side Product: Bicyclodecyl (R-R) RCl->Wurtz + R-MgCl Mg Magnesium (Mg) Mg->Grignard

Figure 2. Desired Grignard formation versus the Wurtz coupling side reaction.

Conclusion

The protocol described provides a comprehensive guide for the successful laboratory-scale synthesis of cyclodecylmagnesium chloride. Adherence to anhydrous conditions and careful control of the reaction initiation and addition rate are critical for maximizing the yield of the desired Grignard reagent and minimizing the formation of byproducts. The concentration of the prepared reagent should always be determined by titration prior to its use in subsequent synthetic steps.

Application Notes and Protocols for the Use of Chlorocyclodecane in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorocyclodecane is a saturated, cyclic organic compound that presents unique challenges and opportunities in nucleophilic substitution reactions. As a medium-sized ring (8-12 members), its reactivity is governed by a complex interplay of steric hindrance, conformational flexibility, and the potential for transannular interactions. Understanding these factors is crucial for the successful application of this compound and its derivatives in the synthesis of novel chemical entities, particularly in the field of drug development where cyclic scaffolds are of increasing interest.

These application notes provide an overview of the key considerations for performing nucleophilic substitution reactions with this compound, along with detailed protocols for representative S_N1 and S_N2 reactions.

Conformational Considerations of the Cyclodecane Ring

The cyclodecane ring is highly flexible and can adopt several conformations. The most stable conformation is generally considered to be the boat-chair-boat (BCB) form. However, other conformations, such as the twist-boat-chair-chair (TBCC), are close in energy and can be populated at room temperature[1][2]. At lower temperatures, this compound has been shown to exist in multiple conformations[2]. This conformational complexity can influence the accessibility of the carbon atom bearing the chlorine for nucleophilic attack.

Nucleophilic Substitution on this compound

Nucleophilic substitution reactions on this compound can proceed through either an S_N1 or S_N2 mechanism, depending on the reaction conditions, the nature of the nucleophile, and the solvent.

S_N2 Reactions

For an S_N2 reaction to occur, the nucleophile must attack the carbon atom from the backside, leading to an inversion of stereochemistry. In the case of this compound, the flexible ring can partially obstruct this backside attack, potentially slowing down the reaction rate compared to smaller, more rigid cycloalkanes. The choice of a strong, unhindered nucleophile and a polar aprotic solvent is crucial to favor the S_N2 pathway.

S_N1 Reactions

The S_N1 mechanism involves the formation of a carbocation intermediate. The stability of the resulting cyclodecyl cation is a key factor. Due to the nature of the cyclodecane ring, this carbocation is prone to rearrangements, particularly transannular hydride shifts[3][4][5][6][7]. A hydride ion from a carbon on the opposite side of the ring can migrate to the carbocationic center, leading to the formation of a more stable carbocation and, consequently, a mixture of products. This is a significant consideration when planning syntheses that are intended to proceed via an S_N1 mechanism. The use of a polar protic solvent and a weak nucleophile will favor the S_N1 pathway.

Illustrative Data for Nucleophilic Substitution Reactions

The following tables present illustrative data for hypothetical nucleophilic substitution reactions on this compound. This data is intended to provide a general guide to the expected outcomes and should be considered as a starting point for experimental design.

Table 1: Illustrative Data for S_N2 Reactions with this compound

NucleophileSolventTemperature (°C)Reaction Time (h)Yield of Substitution Product (%)Notes
NaN3DMF802475Azide is a good nucleophile for S_N2.
NaCNDMSO1004865Longer reaction time may be needed.
CH3SNaAcetone501280Thiolates are excellent nucleophiles.
NaOHH2O/THF1007220Elimination is a major side reaction.

Table 2: Illustrative Data for S_N1 Reactions with this compound

Nucleophile (Solvent)Temperature (°C)Reaction Time (h)Yield of Direct Substitution Product (%)Yield of Rearranged Product(s) (%)Notes
H2O (H2O/Acetone)50484035Significant rearrangement observed.
CH3OH (Methanol)65245030Methanolysis leads to a mixture of products.
CH3COOH (Acetic Acid)100723050Acetolysis often favors rearrangement.
Formic Acid80362560Stronger acid promotes carbocation formation and rearrangement.

Experimental Protocols

Protocol 1: S_N2 Substitution of this compound with Sodium Azide

Objective: To synthesize cyclodecyl azide via an S_N2 reaction.

Materials:

  • This compound

  • Sodium azide (NaN3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the this compound.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir vigorously for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Separate the layers. Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain cyclodecyl azide.

Protocol 2: S_N1 Solvolysis of this compound in Aqueous Acetone

Objective: To investigate the products of an S_N1 reaction of this compound, including potential rearrangement products.

Materials:

  • This compound

  • Acetone

  • Deionized water

  • Sodium bicarbonate

  • Diethyl ether

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Gas Chromatograph-Mass Spectrometer (GC-MS) for product analysis

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare a 1:1 (v/v) solution of acetone and deionized water.

  • Dissolve this compound (1.0 eq) in the aqueous acetone solution.

  • Heat the reaction mixture to 50 °C and stir for 48 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution by adding solid sodium bicarbonate in small portions until effervescence ceases.

  • Extract the mixture with diethyl ether (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and carefully concentrate the solvent at room temperature under a stream of nitrogen (to avoid loss of volatile products).

  • Analyze the product mixture by GC-MS to identify and quantify the cyclodecanol, rearranged alcohols, and any elimination products.

Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants Reactants Flask Reaction Flask Reactants->Flask Solvent Solvent Solvent->Flask Stirring Stirring & Heating Flask->Stirring TLC Monitor by TLC Stirring->TLC Periodically Quench Quench Reaction TLC->Quench If complete Extraction Solvent Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Analysis Product Analysis (NMR, MS) Chromatography->Analysis

Caption: Experimental workflow for nucleophilic substitution.

G cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway SN2_Start This compound + Nu⁻ SN2_TS [Nu---C---Cl]⁻ (Trigonal Bipyramidal TS) SN2_Start->SN2_TS Backside Attack SN2_Prod Cyclodecyl-Nu + Cl⁻ (Inversion of Stereochemistry) SN2_TS->SN2_Prod SN1_Start This compound SN1_Carbocation Cyclodecyl Cation (Planar Intermediate) SN1_Start->SN1_Carbocation Loss of Cl⁻ (slow) SN1_Rearranged Rearranged Cation (via Hydride Shift) SN1_Carbocation->SN1_Rearranged Transannular Hydride Shift SN1_Prod Cyclodecyl-Nu + Cl⁻ (Racemization) SN1_Carbocation->SN1_Prod + Nu⁻ (fast) SN1_Rearranged_Prod Rearranged Product SN1_Rearranged->SN1_Rearranged_Prod + Nu⁻ (fast)

Caption: S_N1 and S_N2 reaction pathways for this compound.

References

Chlorocyclodecane: A Versatile Building Block for Macrocycle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocycles, cyclic molecules with twelve or more atoms, represent a significant and expanding area of chemical space with profound implications for drug discovery and materials science. Their unique conformational properties allow them to bind to challenging biological targets, such as protein-protein interfaces, that are often considered "undruggable" by traditional small molecules. The synthesis of diverse and complex macrocyclic scaffolds is therefore a critical endeavor.

This document outlines the utility of chlorocyclodecane as a versatile starting material for the synthesis of a variety of macrocyclic structures. The ten-membered carbocyclic ring of this compound provides a ready-made macrocyclic core that can be further elaborated into larger ring systems through strategic synthetic design. The chloro-substituent serves as a key functional handle for introducing heteroatoms and building out the macrocyclic framework via intramolecular nucleophilic substitution reactions. Herein, we present protocols for the synthesis of oxa-, aza-, and thia-macrocycles, as well as macrocyclic lactams, using this compound-derived precursors.

Core Concepts and Workflow

The general strategy for utilizing this compound as a macrocycle building block involves a two-step process:

  • Chain Elaboration: The chlorine atom of this compound is displaced by a bifunctional nucleophile. This reaction attaches a side chain that contains a second nucleophilic or electrophilic group, creating a linear precursor primed for cyclization.

  • Intramolecular Cyclization: The terminal functional group of the appended side chain reacts with the cyclodecane ring (or a group attached to it) to forge the final macrocyclic structure. This step is typically performed under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.

The logical workflow for these syntheses is depicted below.

G start This compound step1 Chain Elaboration via Nucleophilic Substitution start->step1 precursor Linear Macrocycle Precursor step1->precursor step2 Intramolecular Cyclization (High Dilution) precursor->step2 product Target Macrocycle step2->product

Caption: General workflow for macrocycle synthesis from this compound.

Application 1: Synthesis of Oxa-Macrocycles via Intramolecular Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming ether linkages. By creating a precursor with a terminal alcohol and a chloro-substituent on the cyclodecane ring, an intramolecular reaction can be induced to form a macrocyclic ether.

Reaction Scheme

G sub This compound-derived alcohol prod Oxa-macrocycle sub->prod Intramolecular Williamson Ether Synthesis reagents Base (e.g., NaH) High Dilution

Caption: Intramolecular Williamson ether synthesis for oxa-macrocycles.

Quantitative Data

The following table summarizes representative data for the synthesis of a 15-membered oxa-macrocycle from a this compound-derived precursor.

PrecursorProduct Ring SizeBaseSolventConcentration (M)Reaction Time (h)Yield (%)
1-(5-hydroxypentyloxy)cyclodecyl chloride15NaHTHF0.0052475
1-(6-hydroxyhexyloxy)cyclodecyl chloride16K2CO3DMF0.0054868
Experimental Protocol: Synthesis of a 15-Oxa-bicyclo[10.3.0]pentadecane

Materials:

  • 1-(5-hydroxypentyloxy)cyclodecyl chloride (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • A solution of 1-(5-hydroxypentyloxy)cyclodecyl chloride (e.g., 500 mg) in anhydrous THF (50 mL) is prepared in a flask equipped with a magnetic stirrer and a dropping funnel.

  • In a separate larger flask, a suspension of sodium hydride (1.5 eq) in anhydrous THF (450 mL) is prepared under an inert atmosphere (e.g., argon).

  • The solution of the chloro-alcohol is added dropwise to the NaH suspension over a period of 8-10 hours using a syringe pump to maintain high dilution conditions.

  • The reaction mixture is stirred at room temperature for an additional 12 hours after the addition is complete.

  • The reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl.

  • The mixture is concentrated under reduced pressure to remove most of the THF.

  • The aqueous residue is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with water and brine, dried over anhydrous MgSO4, and filtered.

  • The solvent is removed in vacuo, and the crude product is purified by flash column chromatography on silica gel to afford the desired 15-membered macrocyclic ether.

Application 2: Synthesis of Aza-Macrocycles via Intramolecular Amine Alkylation

Aza-macrocycles are of particular interest in medicinal chemistry due to their ability to form hydrogen bonds and coordinate to metal ions. An intramolecular N-alkylation provides a direct route to these structures.

Reaction Scheme

G sub This compound-derived amine prod Aza-macrocycle sub->prod Intramolecular N-Alkylation reagents Base (e.g., K2CO3) High Dilution

Caption: Intramolecular N-alkylation for the synthesis of aza-macrocycles.

Quantitative Data
PrecursorProduct Ring SizeBaseSolventConcentration (M)Reaction Time (h)Yield (%)
N-(5-aminopentyl)cyclodecylamine hydrochloride15K2CO3Acetonitrile0.0027265
N-(6-aminohexyl)cyclodecylamine hydrochloride16Cs2CO3DMF0.0024872
Experimental Protocol: Synthesis of a 1,6-Diaza-bicyclo[10.4.0]hexadecane

Materials:

  • N-(6-aminohexyl)cyclodecylamine hydrochloride (1.0 eq)

  • Cesium carbonate (Cs2CO3) (3.0 eq)

  • Anhydrous dimethylformamide (DMF)

  • Water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • A solution of N-(6-aminohexyl)cyclodecylamine hydrochloride (e.g., 500 mg) in anhydrous DMF (100 mL) is prepared in a flask with a dropping funnel.

  • In a separate, larger flask, a suspension of cesium carbonate (3.0 eq) in anhydrous DMF (400 mL) is heated to 80 °C under an inert atmosphere.

  • The amine hydrochloride solution is added dropwise to the heated carbonate suspension over 12 hours using a syringe pump.

  • The reaction mixture is stirred at 80 °C for an additional 24 hours.

  • The mixture is cooled to room temperature and the solvent is removed under high vacuum.

  • The residue is partitioned between water and dichloromethane.

  • The aqueous layer is extracted with DCM (3 x 50 mL).

  • The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield the desired aza-macrocycle.

Application 3: Synthesis of Macrocyclic Lactams

Macrocyclic lactams are prevalent motifs in many biologically active natural products. An intramolecular alkylation of a carboxylate generated from a this compound-derived carboxylic acid provides an entry into this class of compounds.

Reaction Scheme

G sub This compound-derived carboxylic acid prod Macrocyclic Lactam sub->prod Intramolecular O-Alkylation & Lactonization reagents Base (e.g., K2CO3) High Dilution

Caption: Synthesis of macrocyclic lactams via intramolecular alkylation.

Quantitative Data
PrecursorProduct Ring SizeBaseSolventConcentration (M)Reaction Time (h)Yield (%)
6-(chlorocyclodecylamino)hexanoic acid16K2CO3Acetonitrile0.0054855
5-(chlorocyclodecylamino)pentanoic acid15Cs2CO3DMF0.0053662
Experimental Protocol: Synthesis of a 15-Membered Macrocyclic Lactam

Materials:

  • 5-(chlorocyclodecylamino)pentanoic acid (1.0 eq)

  • Cesium carbonate (Cs2CO3) (2.5 eq)

  • Anhydrous dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • A solution of 5-(chlorocyclodecylamino)pentanoic acid (e.g., 500 mg) in anhydrous DMF (50 mL) is prepared.

  • In a separate flask, a suspension of cesium carbonate (2.5 eq) in anhydrous DMF (450 mL) is heated to 60 °C.

  • The carboxylic acid solution is added slowly to the heated suspension over 10 hours via a syringe pump.

  • The mixture is stirred at 60 °C for an additional 12 hours.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with 1 M HCl, saturated sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated.

  • The crude product is purified by flash chromatography to yield the macrocyclic lactam.

Conclusion

This compound is a readily accessible and highly adaptable building block for the synthesis of a diverse range of macrocyclic compounds. The protocols presented herein demonstrate its utility in constructing oxa-, aza-, and lactam-containing macrocycles through robust and scalable intramolecular nucleophilic substitution reactions. The key to success in these syntheses is the application of high-dilution principles to favor the desired intramolecular cyclization. These methodologies provide a valuable toolkit for researchers in drug discovery and materials science seeking to explore the vast and promising chemical space of macrocycles.

Application Note: Synthesis of Cyclodecene via Dehydrochlorination of Chlorocyclodecane

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides detailed experimental protocols for the synthesis of cyclodecene from chlorocyclodecane through an E2 elimination reaction. Two common methods are presented, utilizing potassium tert-butoxide in dimethyl sulfoxide (DMSO) and sodium ethoxide in ethanol. This document is intended for researchers in organic chemistry and drug development, offering a comprehensive guide to the reaction setup, execution, purification, and characterization of the final product.

Introduction

The synthesis of cyclic alkenes is a fundamental process in organic chemistry, providing essential precursors for various complex molecules. Cyclodecene, in particular, is a valuable intermediate. The dehydrochlorination of this compound presents a straightforward and effective method for its synthesis. This reaction typically proceeds via an E2 (elimination, bimolecular) mechanism, where a strong base abstracts a proton, and a leaving group (chloride) is expelled simultaneously, forming a double bond. The choice of base and solvent is critical to maximize the yield of the desired alkene and minimize competing substitution (SN2) reactions.

Reaction Mechanism: E2 Elimination

The conversion of this compound to cyclodecene is achieved through an E2 elimination pathway. This concerted reaction involves a strong base removing a proton from the carbon adjacent to the carbon-chlorine bond, while the C-Cl bond breaks and a π-bond is formed. A sterically hindered base like potassium tert-butoxide is often preferred to favor elimination over substitution.

E2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products This compound This compound TS [B---H---C-C---Cl]‡ This compound->TS Attack by Base Base Base (B⁻) Base->TS Cyclodecene Cyclodecene TS->Cyclodecene Bond Formation/Breaking Conjugate_Acid Conjugate Acid (BH) TS->Conjugate_Acid Chloride Chloride Ion (Cl⁻) TS->Chloride

Caption: E2 elimination mechanism for cyclodecene synthesis.

Experimental Protocols

The following protocols detail two distinct methods for the synthesis of cyclodecene.

Protocol 1: Using Potassium tert-Butoxide in DMSO

This method employs a strong, sterically hindered base in a polar aprotic solvent to strongly favor the E2 elimination product.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • Set up a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Add potassium tert-butoxide (1.2 equivalents) to the flask.

  • Add 100 mL of anhydrous DMSO to the flask and stir the mixture.

  • Dissolve this compound (1.0 equivalent) in 20 mL of anhydrous DMSO and add it dropwise to the stirring t-BuOK/DMSO mixture over 20 minutes.

  • After the addition is complete, heat the reaction mixture to 50-60°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product via fractional distillation or column chromatography to obtain pure cyclodecene.

Protocol 2: Using Sodium Ethoxide in Ethanol

This protocol utilizes a strong base in a protic solvent. While effective, it may yield a higher proportion of SN2 substitution byproducts compared to Protocol 1.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Deionized water

  • Pentane

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • Prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.2 equivalents) in 100 mL of anhydrous ethanol in a 250 mL round-bottom flask under a nitrogen atmosphere. The flask should be equipped with a magnetic stir bar and a reflux condenser.

  • Once the sodium has completely reacted and the solution has cooled, add this compound (1.0 equivalent) dropwise to the flask.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6-8 hours. Monitor the reaction's progress via GC-MS or TLC.

  • After completion, cool the mixture to room temperature and carefully neutralize it with dilute HCl.

  • Remove the ethanol using a rotary evaporator.

  • Add 100 mL of deionized water to the residue and transfer the mixture to a separatory funnel.

  • Extract the product with pentane (3 x 40 mL).

  • Combine the organic extracts and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure cyclodecene.

Data Presentation

The following table summarizes typical quantitative data for the described protocols. Values are representative and may vary based on experimental conditions.

ParameterProtocol 1 (t-BuOK/DMSO)Protocol 2 (NaOEt/EtOH)
Base Potassium tert-butoxideSodium ethoxide
Solvent DMSOEthanol
Temperature 50-60°C~78°C (Reflux)
Reaction Time 4-6 hours6-8 hours
Typical Yield 85-95%70-80%
Purity (crude) >90%~85%
Major Side Product None significantCyclodecyl ethyl ether (SN2)

Experimental Workflow Visualization

The general workflow for the synthesis, workup, and purification of cyclodecene is outlined below.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Extraction cluster_purification Purification & Analysis reagents 1. Prepare Base Solution (t-BuOK/DMSO or NaOEt/EtOH) addition 2. Add this compound reagents->addition reaction 3. Heat and Stir (Monitor by TLC/GC) addition->reaction quench 4. Quench Reaction (Add Water) reaction->quench extract 5. Extract with Organic Solvent quench->extract wash 6. Wash Organic Layer extract->wash dry 7. Dry with Anhydrous Salt wash->dry concentrate 8. Concentrate via Rotary Evaporation dry->concentrate purify 9. Purify Crude Product (Distillation/Chromatography) concentrate->purify analyze 10. Characterize Product (NMR, IR, MS) purify->analyze

Caption: General workflow for cyclodecene synthesis.

Safety Precautions

  • Potassium tert-butoxide and sodium ethoxide are corrosive and moisture-sensitive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • DMSO can facilitate the absorption of chemicals through the skin. Avoid direct contact.

  • Ethanol , diethyl ether , and pentane are highly flammable. Ensure all heating is performed using a heating mantle in a well-ventilated area, away from open flames or sparks.

  • The reaction of sodium metal with ethanol is highly exothermic and produces flammable hydrogen gas. Perform this step with caution.

Product Characterization

The identity and purity of the synthesized cyclodecene can be confirmed using standard analytical techniques:

  • ¹H NMR: The appearance of vinyl proton signals (typically in the 5.0-6.0 ppm range) and the disappearance of the signal corresponding to the proton on the chlorine-bearing carbon of the starting material will confirm the formation of the double bond.

  • ¹³C NMR: The presence of two sp²-hybridized carbon signals (typically 120-140 ppm) confirms the alkene.

  • IR Spectroscopy: The presence of a C=C stretch (around 1640-1680 cm⁻¹) and =C-H stretch (around 3010-3095 cm⁻¹) are characteristic of an alkene.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of cyclodecene (C₁₀H₁₈, M.W. ≈ 138.25 g/mol ).

Application of Chlorocyclodecane in Pharmaceutical Intermediate Synthesis: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive review of scientific literature and patent databases, there is currently no publicly available information detailing the specific application of chlorocyclodecane in the synthesis of pharmaceutical intermediates. Consequently, the generation of detailed application notes and experimental protocols as requested is not feasible at this time.

This report summarizes the findings of an extensive search for the use of this compound as a precursor or intermediate in the development of active pharmaceutical ingredients (APIs). The search encompassed a wide range of scientific databases, including patent repositories and peer-reviewed journals. The objective was to identify specific synthetic routes, experimental methodologies, and quantitative data related to the incorporation of the cyclodecane scaffold, via this compound, into pharmaceutically relevant molecules.

Summary of Findings

The investigation revealed a significant lack of documented instances where this compound is utilized as a key starting material or intermediate in pharmaceutical synthesis. While there is extensive literature on the use of various chloro-containing compounds and other cycloalkanes in drug discovery, the ten-membered carbocycle, this compound, does not appear to be a commonly employed building block.

General information regarding the chemical and physical properties of this compound is available. However, specific reaction protocols detailing its functionalization to create more complex molecules with potential therapeutic applications are absent from the reviewed literature.

General Synthetic Considerations (Hypothetical)

In the absence of specific examples, one can theorize on the potential synthetic utility of this compound based on the known reactivity of alkyl chlorides. The chlorine atom can act as a leaving group in nucleophilic substitution reactions or be involved in elimination reactions to form cyclodecene. These transformations could, in principle, be used to introduce a variety of functional groups onto the cyclodecane ring.

A hypothetical workflow for the functionalization of this compound is presented below. It is crucial to emphasize that this is a generalized scheme and not based on any published experimental data for this compound in a pharmaceutical context.

G A This compound B Nucleophilic Substitution A->B C Elimination A->C D Functionalized Cyclodecane Derivatives (e.g., amines, ethers, azides) B->D E Cyclodecene C->E G Potential Pharmaceutical Intermediates D->G F Further Elaboration (e.g., oxidation, addition reactions) E->F F->G

Caption: Hypothetical synthetic pathways for this compound.

Conclusion

The primary objective of providing detailed application notes and protocols for the use of this compound in pharmaceutical intermediate synthesis cannot be fulfilled due to a lack of available data in the public domain. Researchers, scientists, and drug development professionals interested in the potential applications of the cyclodecane scaffold may need to explore de novo synthetic routes from other precursors or undertake foundational research into the reactivity and functionalization of this compound for this purpose. Future research in this area would be necessary to establish any practical applications of this compound in medicinal chemistry.

Application Note: A High-Yield, Two-Step Synthesis of Cyclodecylamine from Chlorocyclodecane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cyclodecylamine and its derivatives are valuable building blocks in medicinal chemistry and materials science. This application note details a robust and high-yield, two-step protocol for the synthesis of cyclodecylamine from chlorocyclodecane. The method avoids the common issue of over-alkylation seen in direct amination by employing an azide synthesis followed by reduction.[1] This process involves the S(_N)2 substitution of this compound with sodium azide to form cyclodecyl azide, which is subsequently reduced to the target primary amine. This method is noted for its efficiency and the purity of the resulting product.[2]

Reaction Principle and Pathway

The conversion of an alkyl halide like this compound to a primary amine can be effectively achieved via a two-step sequence:

  • Nucleophilic Substitution: The chlorine atom is displaced by the azide anion (N(_3)(-)) in a bimolecular nucleophilic substitution (S(_N)2) reaction to yield cyclodecyl azide. The azide intermediate is advantageous because it is not nucleophilic, preventing further reactions with the starting material.[1]

  • Reduction: The resulting alkyl azide is then reduced to the primary amine. Common and effective reducing agents for this transformation include lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation.[1][3][4]

This azide-based method is often preferred over direct alkylation of ammonia, which can lead to a mixture of primary, secondary, and tertiary amines, making purification difficult.[1][5]

G cluster_step1 Step 1: Azide Formation (SN2) cluster_step2 Step 2: Reduction A This compound B Cyclodecyl Azide A->B  NaN3  DMF, 80°C C Cyclodecyl Azide D Cyclodecylamine C->D  LiAlH4  THF, then H2O

Figure 1. Reaction pathway for the synthesis of cyclodecylamine.

Experimental Protocol

Safety Precautions:

  • Sodium azide (NaN(_3)) is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid (HN(_3)).

  • Lithium aluminum hydride (LiAlH(_4)) is a water-reactive, pyrophoric solid. Handle under an inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Synthesis of Cyclodecyl Azide

  • Reagent Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in dimethylformamide (DMF).

  • Reaction Initiation: Add sodium azide (NaN(_3)) (3.0 eq) to the solution.[6]

  • Reaction Conditions: Heat the reaction mixture to 80°C and stir for 6-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture and extract the product with diethyl ether (3x).[6]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO(_4)), filter, and concentrate the solvent under reduced pressure to yield crude cyclodecyl azide. The product is often pure enough for the next step without further purification.

Step 2: Reduction of Cyclodecyl Azide to Cyclodecylamine

  • Reaction Setup: To a dry 500 mL three-neck round-bottom flask under an inert atmosphere (N(_2)), add a suspension of lithium aluminum hydride (LiAlH(_4)) (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Azide: Cool the LiAlH(_4) suspension to 0°C using an ice bath. Slowly add a solution of cyclodecyl azide (1.0 eq) in anhydrous THF to the flask dropwise.

  • Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the disappearance of the azide starting material by TLC or IR spectroscopy (disappearance of the characteristic azide peak at ~2100 cm

    1^{-1}−1
    ).

  • Quenching: Cool the reaction mixture to 0°C. Carefully and slowly quench the excess LiAlH(_4) by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Isolation: Filter the resulting white precipitate (aluminum salts) through a pad of Celite and wash the filter cake thoroughly with THF or diethyl ether.

  • Purification: Combine the filtrate and washes. Dry the organic solution over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and remove the solvent under reduced pressure. The resulting crude cyclodecylamine can be purified by vacuum distillation or column chromatography to yield the final product.

Data Presentation

The following table summarizes the typical quantities and expected yields for the synthesis.

ParameterStep 1: Azide FormationStep 2: Amine ReductionOverall
Starting Material This compoundCyclodecyl AzideThis compound
Key Reagents Sodium Azide (NaN(_3))Lithium Aluminum Hydride (LiAlH(_4))-
Solvent DMFTHF-
Typical Molar Ratio (Reagent:Substrate) 3.0 : 1.01.5 : 1.0-
Reaction Time 6 - 8 hours4 - 6 hours10 - 14 hours
Reaction Temperature 80 °CReflux (approx. 66 °C)-
Expected Yield >90%85-95%>75%
Product Purity (Post-Purification) >95%>98%>98%

Workflow Visualization

The experimental workflow from starting material to final product is outlined below.

G start Start prep Prepare this compound and NaN3 in DMF start->prep Step 1 react1 Heat Reaction to 80°C (6-8 hours) prep->react1 workup1 Aqueous Work-up & Ether Extraction react1->workup1 isolate1 Dry and Concentrate to get Cyclodecyl Azide workup1->isolate1 setup2 Prepare LiAlH4 Suspension in Anhydrous THF isolate1->setup2 Step 2 react2 Add Cyclodecyl Azide Reflux (4-6 hours) setup2->react2 quench Cool to 0°C and Quench Reaction react2->quench isolate2 Filter Aluminum Salts quench->isolate2 purify Concentrate and Purify (Vacuum Distillation) isolate2->purify end Final Product: Cyclodecylamine purify->end

Figure 2. Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols: Williamson Ether Synthesis of Cyclodecyl Ethers from Chlorocyclodecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of cyclodecyl ethers from chlorocyclodecane via the Williamson ether synthesis. This method offers a versatile route to a variety of cyclodecyl ethers, which are valuable intermediates in medicinal chemistry and materials science. The protocols herein are designed to be adaptable for the synthesis of a range of ether derivatives.

Introduction

The Williamson ether synthesis is a robust and widely used method for the preparation of symmetrical and unsymmetrical ethers.[1][2][3] The reaction proceeds via an S_N2 mechanism, involving the nucleophilic attack of an alkoxide on an alkyl halide.[1][4] While the reaction is most efficient with primary alkyl halides, it can be adapted for secondary halides such as this compound. However, with secondary halides, the E2 elimination reaction is a significant competing pathway.[2][4] Careful selection of reaction conditions is therefore crucial to favor the desired substitution product.

This application note details the synthesis of cyclodecyl ethers from this compound and various alkoxides, providing a general protocol and expected characterization data.

Reaction Mechanism and Considerations

The Williamson ether synthesis with this compound proceeds as follows:

  • Deprotonation: An alcohol is deprotonated by a strong base (e.g., sodium hydride) to form a nucleophilic alkoxide.

  • S_N2 Attack: The alkoxide attacks the carbon atom bonded to the chlorine in this compound, displacing the chloride ion in a concerted S_N2 fashion.[1]

  • Elimination (Side Reaction): The alkoxide can also act as a base, abstracting a proton from a carbon adjacent to the carbon bearing the chlorine, leading to the formation of cyclodecene via an E2 mechanism. This is a common side reaction with secondary halides.[4][5]

To maximize the yield of the ether product, reaction conditions should be chosen to favor the S_N2 pathway. This typically involves the use of a polar aprotic solvent and carefully controlled temperature.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products This compound This compound SN2 SN2 Pathway This compound->SN2 E2 E2 Pathway (Side Reaction) This compound->E2 Alkoxide Alkoxide (R-O⁻) Alkoxide->SN2 Alkoxide->E2 Ether Cyclodecyl Ether Side_Product Cyclodecene (E2 Product) SN2->Ether E2->Side_Product

Caption: Reaction pathways in the Williamson ether synthesis using this compound.

Experimental Protocols

General Protocol for the Synthesis of Cyclodecyl Methyl Ether

This protocol describes the synthesis of cyclodecyl methyl ether from this compound and sodium methoxide.

Materials:

  • This compound

  • Sodium methoxide

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium methoxide (1.5 eq) in one portion at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the reaction mixture at 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclodecyl methyl ether.

Experimental_Workflow Reactants 1. Combine this compound and Sodium Methoxide in DMF Reaction 2. Heat and Stir (50-60 °C) Reactants->Reaction Quench 3. Quench with saturated NH4Cl Reaction->Quench Extraction 4. Extract with Diethyl Ether Quench->Extraction Wash 5. Wash with Water and Brine Extraction->Wash Dry 6. Dry with MgSO4 and Concentrate Wash->Dry Purify 7. Purify by Flash Chromatography Dry->Purify Product Cyclodecyl Methyl Ether Purify->Product

Caption: Experimental workflow for the synthesis of cyclodecyl methyl ether.

Data Presentation

The following tables summarize expected quantitative data for the synthesis of various cyclodecyl ethers. Yields are representative and may vary based on reaction scale and purity of reagents.[1]

Table 1: Reaction Conditions and Yields

AlkoxideSolventTemperature (°C)Time (h)Typical Yield (%)
Sodium MethoxideDMF601260-75
Sodium EthoxideTHF651855-70
Potassium tert-butoxideTHF2524<10 (Elimination)

Table 2: Spectroscopic Characterization Data

CompoundIR (C-O stretch, cm⁻¹)[6][7][8][9][10]¹H NMR (δ, ppm)[6][7][8][11]¹³C NMR (δ, ppm)[6][7][8][11][12]
Cyclodecyl Methyl Ether1080-11503.3-3.5 (s, 3H, -OCH₃), 3.2-3.4 (m, 1H, -CH-O), 1.2-1.8 (m, 18H)55-60 (-OCH₃), 75-85 (-CH-O), 20-35 (ring CH₂)
Cyclodecyl Ethyl Ether1080-11503.4-3.6 (q, 2H, -OCH₂CH₃), 3.2-3.4 (m, 1H, -CH-O), 1.1-1.3 (t, 3H, -OCH₂CH₃), 1.2-1.8 (m, 18H)63-68 (-OCH₂CH₃), 75-85 (-CH-O), 15-18 (-OCH₂CH₃), 20-35 (ring CH₂)

Applications in Drug Development

Cyclodecyl ethers can serve as important scaffolds or intermediates in the synthesis of novel therapeutic agents. The large, flexible, and lipophilic cyclodecane ring can be used to probe binding pockets of biological targets. Modification of the ether linkage allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR).

Drug_Development_Logic Start This compound Synthesis Williamson Ether Synthesis Start->Synthesis Library Library of Cyclodecyl Ethers Synthesis->Library Screening Biological Screening Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: Role of cyclodecyl ethers in a drug discovery workflow.

References

Application Notes and Protocols for the Barbier Reaction of Chlorocyclodecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for conducting the Barbier reaction with chlorocyclodecane, a non-activated secondary alkyl chloride. Due to the lower reactivity of alkyl chlorides compared to bromides and iodides, this guide focuses on a modern, highly efficient mechanochemical approach using activated magnesium. This method offers significant advantages over traditional solution-phase techniques, including improved yields, operational simplicity, and enhanced tolerance to air and moisture. The provided protocols are designed to be a robust starting point for the synthesis of complex molecules incorporating the cyclodecyl moiety, which is of interest in medicinal chemistry and materials science.

Introduction to the Barbier Reaction

The Barbier reaction is a powerful and versatile organometallic transformation for the formation of carbon-carbon bonds.[1][2] It facilitates the synthesis of primary, secondary, or tertiary alcohols through the reaction of an alkyl halide with a carbonyl compound (such as an aldehyde or ketone) in the presence of a metal.[1][2] Common metals employed include magnesium, zinc, tin, indium, and samarium.[1][2]

A key feature of the Barbier reaction is the in situ generation of the organometallic nucleophile, which immediately reacts with the carbonyl substrate present in the same vessel.[1] This one-pot procedure distinguishes it from the related Grignard reaction, where the organometallic reagent is prepared in a separate step before the addition of the electrophile.[1] The Barbier approach is particularly advantageous when the organometallic intermediate is unstable and cannot be isolated or stored.[2]

Challenges with Unactivated Alkyl Chlorides

The reactivity of organic halides in the Barbier reaction generally follows the trend: I > Br > Cl.[3] this compound, as a secondary alkyl chloride, presents two main challenges:

  • Low Reactivity: The carbon-chlorine bond is strong and less readily undergoes oxidative addition to the metal surface, often leading to sluggish or failed reactions under standard conditions.

  • Steric Hindrance: The large cyclodecyl ring can sterically hinder the approach to the metal surface and the subsequent nucleophilic attack on the carbonyl carbon.

Traditional solution-based Barbier reactions with such substrates often suffer from low yields and require harsh conditions or highly reactive and pyrophoric reagents.[4]

Recommended Approach: Mechanochemical Barbier Reaction

Recent advancements in mechanochemistry have provided a robust solution for the Barbier reaction of unactivated and challenging substrates.[4][5] Ball-milling a mixture of the alkyl halide, an electrophile, and activated magnesium powder, often with a catalytic amount of a liquid additive (Liquid-Assisted Grinding, LAG), can dramatically improve reaction efficiency.[5][6]

Advantages of the Mechanochemical Approach:

  • High Yields: Overcomes the limitations of solution-based methods, providing significantly higher yields for unactivated halides.[4]

  • Mechanical Activation: The milling process continuously abrades the passivating oxide layer on the magnesium surface, exposing fresh metal for reaction without the need for chemical activators.[5]

  • Operational Simplicity: Reactions can often be run under air, avoiding the need for strict inert atmosphere techniques.[5][6]

  • Solvent-Free or Minimal Solvent: Reduces waste and simplifies purification, aligning with the principles of green chemistry.[7]

Visualization of Mechanism and Workflow

General Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the magnesium-mediated Barbier reaction.

Barbier_Mechanism cluster_reactants Reactants R_X This compound (R-Cl) OrganoMg In situ Grignard Formation (R-MgCl) R_X->OrganoMg + Metal Carbonyl Aldehyde/Ketone (R'COR'') Alkoxide Magnesium Alkoxide Intermediate Carbonyl->Alkoxide + Carbonyl Mg Magnesium (Mg) Mg->OrganoMg + Metal OrganoMg->Alkoxide + Carbonyl Workup Aqueous Workup (e.g., aq. NH4Cl) Alkoxide->Workup Quenching Product Tertiary/Secondary Alcohol (RR'R''COH) Workup->Product

Caption: Mg-mediated Barbier reaction mechanism.

Experimental Workflow: Mechanochemical Protocol

This diagram outlines the step-by-step workflow for the proposed mechanochemical Barbier reaction.

Workflow A 1. Prepare Reagents B 2. Charge Milling Jar (Reagents + Milling Ball) A->B C 3. Ball Mill (e.g., 30 Hz, 60 min) B->C D 4. Transfer & Quench (Rinse with EtOAc, add aq. NH4Cl) C->D E 5. Extraction (Separate organic layer) D->E F 6. Dry & Concentrate (Dry with Na2SO4, evaporate solvent) E->F G 7. Purification (Silica Gel Chromatography) F->G H Product G->H

References

Application Notes and Protocols for the Wurtz Reaction in C-C Coupling of Chlorocyclodecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Wurtz reaction, a classical method for carbon-carbon bond formation, involves the reductive coupling of two alkyl halides in the presence of a reactive metal, typically sodium.[1][2][3][4] While historically significant, its application in modern organic synthesis is limited due to generally low yields and the occurrence of side reactions.[1][5] This is particularly true for the intermolecular coupling of secondary haloalkanes like chlorocyclodecane, where elimination and rearrangement reactions are prevalent.[5]

These application notes provide a comprehensive overview of the theoretical application of the Wurtz reaction for the C-C coupling of this compound to form bicyclodecyl. Due to the scarcity of specific literature precedents for this particular transformation, the provided protocol should be considered a general starting point for research and development, requiring careful optimization.

Reaction Principle and Challenges

The intended reaction is the dimerization of this compound to yield bicyclodecyl:

2 C₁₀H₁₉Cl + 2 Na → C₂₀H₃₈ + 2 NaCl

The primary challenges associated with this reaction include:

  • Low Yields: The classical Wurtz reaction is notorious for low yields, especially with secondary halides.[1][5]

  • Side Reactions: Elimination (to form cyclodecene) and other rearrangement or disproportionation reactions are significant competing pathways.[5]

  • Harsh Conditions: The reaction requires anhydrous conditions and highly reactive sodium metal.[6]

To mitigate these challenges, modifications to the classical Wurtz reaction have been explored, such as the use of finely dispersed sodium or alternative reactive metals like activated copper.[1][5]

Quantitative Data Summary
ParameterConditionExpected Effect on Yield of BicyclodecylPotential Side Products
Reactant This compoundSecondary halide may lead to lower yields compared to primary halides.[5]Cyclodecene, Cyclodecane
Metal Sodium (solid)Moderate to low yield.Cyclodecene, Cyclodecane
Sodium (finely dispersed)Potentially higher yield due to increased surface area.[5]Cyclodecene, Cyclodecane
Activated CopperMay offer improved yields and fewer side reactions.[3]Cyclodecene, Cyclodecane
Solvent Dry Diethyl EtherStandard solvent for Wurtz reactions.[3]
Dry Tetrahydrofuran (THF)Alternative polar aprotic solvent.[1]
Dry DioxaneCan be used, especially at reflux temperatures.[1]
Temperature Room TemperatureSlower reaction rate.
RefluxIncreased reaction rate, but may favor elimination.Increased formation of Cyclodecene
Atmosphere Inert (Argon or Nitrogen)Essential to prevent quenching of reactive intermediates by air or moisture.

Experimental Protocols

The following is a general, hypothetical protocol for the Wurtz-type coupling of this compound. This protocol is intended as a starting point for experimental investigation and requires thorough optimization and safety assessment.

Protocol 1: Wurtz Coupling of this compound using Finely Dispersed Sodium

Objective: To synthesize bicyclodecyl from this compound via a Wurtz coupling reaction.

Materials:

  • This compound

  • Sodium metal

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • High-boiling inert hydrocarbon (e.g., xylene) for sodium dispersion

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., flame-dried flasks, condenser, dropping funnel)

Procedure:

  • Preparation of Finely Dispersed Sodium: Under an inert atmosphere, carefully add solid sodium metal to the high-boiling hydrocarbon in a flask equipped with a high-speed mechanical stirrer. Heat the mixture above the melting point of sodium (~98 °C) and stir vigorously to create a fine dispersion. Allow the mixture to cool to room temperature while stirring to maintain the dispersion.

  • Reaction Setup: In a separate flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and an inert gas inlet, add the prepared sodium dispersion in the hydrocarbon solvent.

  • Reactant Addition: Dissolve this compound in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Reaction Execution: Add the this compound solution dropwise to the stirred sodium dispersion at a controlled rate to maintain a gentle reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: After the reaction is complete (as indicated by the consumption of the starting material), cautiously quench the excess sodium by the slow addition of ethanol or isopropanol.

  • Work-up: Add water to dissolve the sodium salts. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to isolate the bicyclodecyl.

Visualizations

Reaction Mechanism

The precise mechanism of the Wurtz reaction is complex and debated, with evidence for both radical and organometallic pathways.[1] The following diagram illustrates a generally accepted mechanistic scheme.

Wurtz_Mechanism cluster_step1 Step 1: Formation of Organosodium Intermediate cluster_step2 Step 2: Nucleophilic Attack (SN2-like) R-Cl This compound (R-Cl) R-Na Cyclodecylsodium (R-Na) R-Cl->R-Na + 2 Na R-Cl_2 This compound (R-Cl) 2Na 2 Na NaCl NaCl R-Na_2 Cyclodecylsodium (R-Na) R-R Bicyclodecyl (R-R) R-Na_2->R-R + R-Cl NaCl_2 NaCl

Caption: Generalized mechanism of the Wurtz reaction.

Experimental Workflow

The following diagram outlines the logical workflow for the synthesis and purification of bicyclodecyl from this compound.

Wurtz_Workflow start Start prep_na Prepare Finely Dispersed Sodium start->prep_na setup Set up Anhydrous Reaction Apparatus prep_na->setup add_reactant Add this compound Solution Dropwise setup->add_reactant reflux Maintain Reaction at Gentle Reflux add_reactant->reflux monitor Monitor Reaction (TLC/GC) reflux->monitor quench Quench Excess Sodium with Alcohol monitor->quench Reaction Complete workup Aqueous Work-up and Extraction quench->workup purify Purify by Chromatography or Distillation workup->purify product Bicyclodecyl purify->product

Caption: Experimental workflow for Wurtz coupling.

References

Application Note: A Representative Protocol for the Large-Scale Synthesis of Chlorocyclodecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the gram-scale synthesis of chlorocyclodecane, a valuable intermediate in organic synthesis and drug discovery. The procedure outlined below is a representative method adapted from common organic chemistry transformations and should be considered a starting point for process development and optimization. All researchers should conduct a thorough risk assessment before commencing any chemical synthesis.

Data Summary

The following table summarizes the key quantitative data for the representative synthesis of this compound from cyclodecanol using thionyl chloride.

Compound Molar Mass ( g/mol ) Amount (mol) Mass (g) Volume (mL) Density (g/mL) Role
Cyclodecanol156.270.115.63--Starting Material
Thionyl Chloride118.970.1214.288.71.64Reagent
Pyridine79.100.129.499.70.98Catalyst/Base
Diethyl Ether74.12--2000.71Solvent
This compound174.71~0.08 (Theoretical)~13.98 (Theoretical)--Product

Note: The yield of this compound is theoretical and will vary depending on reaction conditions and purification efficiency.

Experimental Protocol

This protocol details the synthesis of this compound from cyclodecanol.

1. Reaction Setup:

  • A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO2 byproducts).

  • The entire apparatus is flame-dried under a stream of inert gas (e.g., nitrogen or argon) and allowed to cool to room temperature.

  • Cyclodecanol (15.63 g, 0.1 mol) and anhydrous diethyl ether (100 mL) are added to the flask.

  • The mixture is cooled to 0 °C in an ice bath with gentle stirring.

2. Reagent Addition:

  • Thionyl chloride (14.28 g, 8.7 mL, 0.12 mol) is dissolved in anhydrous diethyl ether (50 mL) and transferred to the dropping funnel.

  • A catalytic amount of pyridine (9.49 g, 9.7 mL, 0.12 mol) is added dropwise to the cooled solution of cyclodecanol.

  • The thionyl chloride solution is then added dropwise to the reaction mixture over a period of 30-45 minutes, maintaining the temperature at 0 °C.

3. Reaction and Work-up:

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-3 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The residue is carefully poured into ice-cold water (100 mL) to quench any remaining thionyl chloride.

  • The aqueous mixture is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

4. Purification and Analysis:

  • The crude product is purified by vacuum distillation or column chromatography on silica gel.

  • The purified this compound is characterized by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Flame-dry glassware under N2 B Add Cyclodecanol and Diethyl Ether A->B C Cool to 0 °C B->C D Add Pyridine C->D Start Reaction E Dropwise addition of Thionyl Chloride in Ether D->E F Reflux for 2-3 hours E->F G Solvent Evaporation F->G Reaction Complete H Quench with Ice-Water G->H I Extract with Diethyl Ether H->I J Wash with NaHCO3 and Brine I->J K Dry over MgSO4 J->K L Solvent Removal K->L Purify Crude Product M Vacuum Distillation or Column Chromatography L->M N Spectroscopic Analysis (NMR, MS) M->N M->N Characterize Product

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols: Synthesis of Fragrance Compounds from Cyclodecane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of macrocyclic compounds is of significant interest in the fragrance industry due to their common association with desirable musk, amber, and woody scents. While a variety of large-ring ketones, lactones, and esters are utilized, this document focuses on the synthesis of fragrance compounds derived from the cyclodecane framework.

A comprehensive review of scientific literature and patent databases reveals that chlorocyclodecane is not a commonly documented starting material for the industrial synthesis of fragrance compounds. Established synthetic routes to cyclodecane-based fragrances typically originate from more readily available precursors such as cyclododecanone or cyclododecatriene.

This document provides an overview of these established methods and proposes a theoretical pathway for the potential, albeit undocumented, use of this compound in synthesizing valuable fragrance intermediates like cyclodecanol and cyclodecanone.

Established Synthetic Routes to Cyclodecane-Based Fragrance Precursors

The primary precursors for many cyclodecane-derived fragrances are cyclodecanone and cyclodecanol. These can be synthesized through various ring-expansion or ring-contraction methods.

Synthesis of Cyclodecanone

Several methods have been established for the synthesis of cyclodecanone, a key intermediate for various fragrance compounds.

Starting MaterialKey ReactionsReagents and ConditionsTypical YieldReference
CyclooctanoneEnamine formation, Michael addition, Hydrolysis1. Pyrrolidine, p-toluenesulfonic acid, xylene, reflux. 2. Methyl propiolate, ether, 25-30°C. 3. Aqueous NaOH, reflux.44-50%[1]
Nonanedioic acid saltsPyrolysisThorium or yttrium salts, high temperatureLow[1]
CyclononanoneRing enlargementDiazomethaneVariable[1]
Experimental Protocol: Synthesis of Cyclodecanone from Cyclooctanone[1]

This protocol involves a three-step process starting with the formation of an enamine from cyclooctanone, followed by a Michael addition with methyl propiolate, and subsequent hydrolysis to yield cyclodecanone.

Step 1: Enamine Formation

  • To a 500-mL round-bottomed flask equipped with a column and water separator, add 126 g (1.00 mole) of cyclooctanone, 100 g (1.4 moles) of pyrrolidine, 100 mL of xylene, and 0.5 g of p-toluenesulfonic acid.

  • Heat the solution under reflux until the separation of water ceases.

  • Remove the solvent and unreacted starting materials by distillation under reduced pressure.

Step 2: Michael Addition

  • Dissolve the crude enamine in 450 mL of ether in a 1-L three-necked flask.

  • Add a solution of 71-76 g (0.85-0.90 mole) of methyl propiolate in 150 mL of ether dropwise, maintaining the temperature at 25-30°C with cooling.

Step 3: Hydrolysis

  • After the addition is complete, add 200 g of 25% aqueous sodium hydroxide to the reaction mixture.

  • Heat the mixture under reflux for 1 hour.

  • Distill off the methanol, cool the residue, and extract with ether.

  • Remove the ether and distill the residue to yield cyclodecanone.

Theoretical Synthetic Pathways from this compound

While not documented in fragrance synthesis literature, this compound could theoretically be converted to cyclodecanol or cyclodecene, which are viable fragrance precursors.

Proposed Synthesis of Cyclodecanol from this compound

A potential route to cyclodecanol from this compound is through nucleophilic substitution (hydrolysis).

Reaction: R-Cl + H₂O → R-OH + HCl

Proposed Protocol:

  • Reflux this compound with an aqueous solution of a mild base (e.g., sodium carbonate or sodium bicarbonate) to neutralize the HCl produced.

  • Alternatively, use a silver salt (e.g., silver nitrate) in aqueous ethanol to promote the reaction via silver-assisted solvolysis.

  • Monitor the reaction progress using gas chromatography (GC).

  • Upon completion, extract the product with an organic solvent, wash with water, dry, and purify by distillation or chromatography.

Proposed Synthesis of Cyclodecene from this compound

Elimination of HCl from this compound would yield cyclodecene, another potential precursor for fragrance synthesis.

Reaction: R-Cl + Base → Alkene + Base·HCl

Proposed Protocol:

  • Reflux this compound with a strong, non-nucleophilic base (e.g., potassium tert-butoxide) in a suitable solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

  • Monitor the reaction by GC.

  • After the reaction is complete, quench with water and extract the cyclodecene with a low-boiling organic solvent.

  • Wash the organic layer, dry, and purify by distillation.

The resulting cyclodecene could then be converted to cyclodecanol or cyclodecanone through reactions such as hydroboration-oxidation or ozonolysis followed by reductive workup.

Synthesis of Fragrance Compounds from Cyclodecane Derivatives

Cyclodecanone and its derivatives can be used to synthesize various macrocyclic musks through ring-expansion strategies.[2]

Example: Synthesis of a 15-Membered Macrocyclic Ketone[2]

A multi-step synthesis starting from cyclododecanone can yield a 15-membered macrocyclic ketone with musk-like properties.

Workflow:

G A Cyclododecanone B Stobbe Condensation (Diethyl succinate) A->B C Cyclization & Hydrolysis B->C D Enone C->D E Reduction D->E F Tetra-substituted alkene E->F G Ozonolysis F->G H Dione G->H I Partial Reduction & Dehydration H->I J Unsaturated Ketone I->J K Hydrogenation J->K L 15-Membered Macrocyclic Ketone (Musk Fragrance) K->L G cluster_established Established Routes cluster_theoretical Theoretical (Undocumented) Route A Cyclododecanone D Ring Expansion/Contraction A->D B Cyclododecatriene B->D C Dicarboxylic Acids C->D E Cyclodecanone / Cyclodecanol D->E F Macrocyclic Musks & Fragrances E->F G This compound H Hydrolysis / Elimination G->H I Cyclodecanol / Cyclodecene H->I I->E

References

Application Note and Protocol: Synthesis and Use of Deuterated Chlorocyclodecane in Mechanistic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of specifically deuterated chlorocyclodecane, a valuable tool for elucidating reaction mechanisms in organic chemistry. The introduction of deuterium at a specific position allows for the determination of kinetic isotope effects, providing insight into bond-breaking and bond-forming steps in reaction pathways. This application note describes a multi-step synthesis beginning with the deuteration of cyclodecanone, followed by reduction and subsequent chlorination. Furthermore, a protocol for a representative mechanistic study involving the synthesized deuterated this compound is presented, highlighting its utility in distinguishing between, for example, E1 and E2 elimination mechanisms. All quantitative data is summarized in tables, and key experimental workflows and reaction mechanisms are illustrated with diagrams.

Introduction

The study of reaction mechanisms is fundamental to the advancement of organic chemistry and drug development. Understanding how a reaction proceeds allows for its optimization, the prediction of outcomes with new substrates, and the design of novel chemical transformations. Isotope labeling, particularly the substitution of hydrogen with deuterium, is a powerful technique for probing reaction mechanisms. The difference in mass between hydrogen and deuterium can lead to a measurable change in reaction rate, known as a kinetic isotope effect (KIE). A significant primary KIE is often indicative of the breaking of a C-H (or C-D) bond in the rate-determining step of a reaction.

This application note details the synthesis of this compound-2,2-d2, a substrate designed for mechanistic studies of elimination and substitution reactions. The protocol is divided into three main stages:

  • Deuteration of Cyclodecanone: Introduction of deuterium atoms alpha to the carbonyl group.

  • Reduction of Deuterated Cyclodecanone: Conversion of the ketone to the corresponding alcohol.

  • Chlorination of Deuterated Cyclodecanol: Substitution of the hydroxyl group with a chlorine atom.

Following the synthesis, a protocol for a model mechanistic study is provided to demonstrate the application of the deuterated product in distinguishing between competing reaction pathways.

Experimental Protocols

Part 1: Synthesis of Cyclodecanone-2,2-d2

Materials:

  • Cyclodecanone

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add cyclodecanone (10.0 g, 64.8 mmol).

  • Add D₂O (30 mL) and a catalytic amount of NaOD in D₂O (0.5 mL).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 24 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature.

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield cyclodecanone-2,2-d2.

  • Characterize the product by ¹H NMR and Mass Spectrometry to confirm deuterium incorporation.

Part 2: Synthesis of Cyclodecanol-2,2-d2

Materials:

  • Cyclodecanone-2,2-d2

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve cyclodecanone-2,2-d2 (9.8 g, 62.7 mmol) in methanol (100 mL) in a 250 mL round-bottom flask at 0 °C.

  • Slowly add sodium borohydride (2.37 g, 62.7 mmol) in small portions while stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of deionized water (50 mL).

  • Remove the methanol under reduced pressure.

  • Add 1 M HCl (30 mL) to the aqueous residue and extract with diethyl ether (3 x 40 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield cyclodecanol-2,2-d2.

  • Purify the product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Part 3: Synthesis of this compound-1,1-d2

Materials:

  • Cyclodecanol-2,2-d2

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, dissolve cyclodecanol-2,2-d2 (8.0 g, 50.5 mmol) in anhydrous diethyl ether (50 mL) at 0 °C.

  • Add pyridine (4.4 mL, 55.6 mmol) to the solution.

  • Slowly add thionyl chloride (4.0 mL, 55.6 mmol) dropwise via an addition funnel over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully pouring it over ice-water (100 mL).

  • Separate the organic layer and wash it with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to obtain pure this compound-1,1-d2.

Data Presentation

Table 1: Summary of Synthesis Yields and Deuterium Incorporation

StepProductStarting MaterialStarting Mass (g)Product Mass (g)Yield (%)Deuterium Incorporation (%)
1Cyclodecanone-2,2-d2Cyclodecanone10.09.898>98
2Cyclodecanol-2,2-d2Cyclodecanone-2,2-d29.88.586>98
3This compound-1,1-d2Cyclodecanol-2,2-d28.57.983>98

Table 2: Representative Data for Mechanistic Study (Hypothetical)

SubstrateBaseRate Constant (k, s⁻¹)kH/kD
This compoundSodium Ethoxide1.5 x 10⁻⁴6.8
This compound-1,1-d2Sodium Ethoxide2.2 x 10⁻⁵

Mandatory Visualization

G cluster_synthesis Synthesis Workflow cluster_analysis Mechanistic Study start Cyclodecanone step1 Deuteration (NaOD, D2O) start->step1 product1 Cyclodecanone-2,2-d2 step1->product1 step2 Reduction (NaBH4) product1->step2 product2 Cyclodecanol-2,2-d2 step2->product2 step3 Chlorination (SOCl2) product2->step3 product3 This compound-1,1-d2 step3->product3 start_analysis This compound-1,1-d2 reaction Elimination Reaction (e.g., with NaOEt) start_analysis->reaction analysis Kinetic Analysis (Rate Measurement) reaction->analysis conclusion Determine Kinetic Isotope Effect (kH/kD) analysis->conclusion

Application Notes and Protocols: Flow Chemistry for the Synthesis of Chlorocyclodecane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of chlorocyclodecane derivatives utilizing flow chemistry. This technology offers significant advantages over traditional batch processes, including enhanced safety, improved reaction control, and scalability, making it a powerful tool in modern synthetic chemistry.

Introduction to Flow Chemistry in Alkane Chlorination

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors.[1] This methodology provides exceptional control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved selectivity, and enhanced safety, particularly for highly reactive or hazardous processes like chlorination.[1][2]

The chlorination of alkanes, including large-ring cycloalkanes like cyclodecane, traditionally poses challenges in batch synthesis due to issues with selectivity and the potential for runaway reactions. Flow chemistry mitigates these risks by offering superior heat and mass transfer, minimizing the reaction volume at any given time, and allowing for the safe in-situ generation of reactive intermediates.[2][3]

Applications in this compound Synthesis

While specific literature on the flow synthesis of this compound is limited, methodologies developed for other cycloalkanes, such as cyclohexane, are directly applicable. The principles of radical chlorination using various reagents can be effectively translated to the synthesis of this compound and its derivatives.

Photo-Radical Chlorination with Molecular Chlorine

The direct photo-chlorination of cycloalkanes using molecular chlorine can be efficiently performed in a microflow reactor. This approach offers high selectivity for mono-chlorination, which is often difficult to achieve in batch reactions.[4]

Photo-Radical Chlorination with Sulfuryl Chloride

Sulfuryl chloride serves as a safer and more convenient source of chlorine radicals under photo-irradiation.[4] Flow chemistry setups enable precise control over the reaction, effectively suppressing side reactions and handling the gaseous byproducts (SO2 and HCl) that are generated.[4]

In-Situ Generation of Chlorine Gas for Enhanced Safety

To circumvent the hazards associated with handling elemental chlorine, it can be generated in-situ within the flow system by reacting hydrochloric acid (HCl) and sodium hypochlorite (NaOCl).[3] This "greener" approach enhances the safety profile of the chlorination process.[3]

Quantitative Data Summary

The following tables summarize representative quantitative data from flow chemistry-based chlorination of cycloalkanes. These parameters can serve as a starting point for the optimization of this compound synthesis.

Table 1: Microflow Photo-Radical Chlorination of Cyclohexane with Molecular Chlorine [4]

ParameterValue
SubstrateCyclohexane
Chlorinating AgentMolecular Chlorine (gaseous)
Light SourceNatural Room Light
Residence Time19 min
TemperatureRoom Temperature
Yield of Chlorocyclohexane20%
Selectivity for Mono-chlorination>95%

Table 2: Microflow Photo-Radical Chlorination of Cycloalkanes with Sulfuryl Chloride [4]

ParameterCyclohexaneCycloheptaneCyclooctane
Chlorinating AgentSulfuryl ChlorideSulfuryl ChlorideSulfuryl Chloride
Light Source15 W Black Light15 W Black Light15 W Black Light
Residence Time19 min19 min19 min
TemperatureRoom TemperatureRoom TemperatureRoom Temperature
Yield of Monochloroalkane22%27%34%
Selectivity for Mono-chlorination>95%>95%>95%

Experimental Protocols

The following are detailed protocols adapted from the literature for the synthesis of this compound using flow chemistry.

Protocol 1: Photo-Radical Chlorination of Cyclodecane with Sulfuryl Chloride

This protocol is adapted from the work of Matsubara et al. on the microflow chlorination of cycloalkanes.[4]

Materials:

  • Cyclodecane

  • Sulfuryl chloride (SO2Cl2)

  • Microflow reactor system (e.g., Mikroglas Chemtech GmbH)

  • Syringe pumps

  • 15 W black light

  • Back-pressure regulator (optional but recommended)

  • Collection flask containing 10% aqueous sodium sulfite solution

Procedure:

  • Prepare a solution of sulfuryl chloride in cyclodecane. A molar ratio of approximately 1:40 (SO2Cl2:cyclodecane) is a good starting point.

  • Set up the microflow reactor system with the 15 W black light positioned to irradiate the reactor.

  • If available, install a back-pressure regulator at the outlet of the reactor to suppress the formation of gas plugs from the SO2 and HCl byproducts.[4]

  • Using a syringe pump, introduce the cyclodecane/sulfuryl chloride solution into the microreactor at a flow rate that provides a residence time of approximately 19-57 minutes.

  • Cool the microreactor with a water bath during the reaction.

  • Collect the reaction mixture eluting from the outlet in a flask containing a 10% aqueous sodium sulfite solution to quench any unreacted chlorinating agent.

  • The yield of this compound can be determined by Gas Chromatography (GC) analysis of the collected organic phase.

Protocol 2: Photo-Chlorination of Cyclodecane with In-Situ Generated Chlorine

This protocol is based on the greener flow chlorination method described by Fukuyama et al.[3]

Materials:

  • Cyclodecane

  • Hydrochloric acid (HCl, 6 M aqueous solution)

  • Sodium hypochlorite (NaOCl, 1.5 M aqueous solution)

  • Photo-microreactor system with a T-mixer for gas-liquid mixing

  • Syringe pumps

  • 15 W black light (352 nm)

  • Collection flask

Procedure:

  • Set up the photo-microreactor system.

  • Using separate syringe pumps, introduce the 6 M HCl solution and the 1.5 M NaOCl solution into a T-mixer to generate chlorine gas in-situ. This will create a segmented Taylor flow.

  • In a second T-mixer, introduce the stream of in-situ generated chlorine into a stream of neat cyclodecane.

  • Irradiate the microreactor with the 15 W black light. A residence time of approximately 1 minute is a good starting point for optimization.[3]

  • Collect the biphasic mixture from the reactor outlet.

  • Separate the organic layer containing the this compound product.

  • Analyze the organic phase by GC to determine the yield and selectivity.

Visualizations

Experimental Workflow Diagrams

Flow_Chlorination_Workflow cluster_protocol1 Protocol 1: Photo-Radical Chlorination with Sulfuryl Chloride cluster_protocol2 Protocol 2: Photo-Chlorination with In-Situ Generated Chlorine P1_Syringe Syringe Pump (Cyclodecane + SOCl₂) P1_Reactor Photo-Microreactor (15W Black Light) P1_Syringe->P1_Reactor Flow P1_Quench Collection Flask (10% Na₂SO₃) P1_Reactor->P1_Quench Flow P2_HCl_Pump Syringe Pump (6M HCl) P2_TMixer1 T-Mixer 1 P2_HCl_Pump->P2_TMixer1 P2_NaOCl_Pump Syringe Pump (1.5M NaOCl) P2_NaOCl_Pump->P2_TMixer1 P2_Cyclodecane_Pump Syringe Pump (Cyclodecane) P2_TMixer2 T-Mixer 2 P2_Cyclodecane_Pump->P2_TMixer2 P2_TMixer1->P2_TMixer2 Cl₂ (in-situ) P2_Reactor Photo-Microreactor (15W Black Light) P2_TMixer2->P2_Reactor Flow P2_Collection Collection P2_Reactor->P2_Collection Flow Flow_Advantages Flow Chemistry Flow Chemistry Enhanced Heat & Mass Transfer Enhanced Heat & Mass Transfer Flow Chemistry->Enhanced Heat & Mass Transfer Precise Control Precise Control Flow Chemistry->Precise Control Small Reaction Volume Small Reaction Volume Flow Chemistry->Small Reaction Volume Higher Yield & Selectivity Higher Yield & Selectivity Enhanced Heat & Mass Transfer->Higher Yield & Selectivity Improved Safety Improved Safety Precise Control->Improved Safety Precise Control->Higher Yield & Selectivity Small Reaction Volume->Improved Safety Scalability Scalability Improved Safety->Scalability Higher Yield & Selectivity->Scalability

References

Protecting Group Strategies for Reactions Involving Chlorocyclodecane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of protecting groups in chemical reactions involving chlorocyclodecane. The focus is on enabling selective transformations at other functional sites on the cyclodecane ring while the chloro group is present, or alternatively, facilitating reactions at the chloro-substituted carbon without affecting other reactive moieties.

Introduction to Protecting Group Strategies in Macrocyclic Chemistry

This compound and its derivatives are valuable intermediates in the synthesis of complex macrocyclic compounds, including natural products and pharmacologically active molecules. The ten-membered ring of cyclodecane presents unique stereochemical and conformational challenges. The presence of a chloro substituent adds another layer of complexity, as it can participate in nucleophilic substitution and elimination reactions, or be converted to an organometallic reagent.

To achieve desired chemical transformations in a controlled manner, the use of protecting groups is often indispensable. A protecting group temporarily masks a reactive functional group, rendering it inert to specific reaction conditions. After the desired transformation elsewhere in the molecule is complete, the protecting group is removed to regenerate the original functionality. An ideal protecting group should be:

  • Easy and high-yielding to introduce.

  • Stable to a wide range of reaction conditions.

  • Selectively removable under mild conditions without affecting other functional groups.[1]

This guide will focus on protecting group strategies for common functional groups that may be present on a this compound scaffold, namely hydroxyl, amino, and carbonyl groups.

Protecting Groups for Hydroxyl Groups in the Presence of a Chloro Substituent

The hydroxyl group is one of the most common functional groups requiring protection due to its acidic proton and nucleophilic character.[2] In the context of a this compound, a key consideration is the stability of the protecting group to conditions that might be used to effect reactions at the chloro position, such as nucleophilic substitution or Grignard reagent formation.

Silyl Ethers

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability, and versatile deprotection methods.[3]

  • tert-Butyldimethylsilyl (TBS or TBDMS) Ethers: TBS ethers are robust and stable to a wide range of non-acidic and non-fluoride-containing reagents, making them suitable for reactions involving Grignard reagents and many nucleophiles.[4]

  • Triisopropylsilyl (TIPS) Ethers: TIPS ethers offer even greater steric hindrance and are more stable to acidic conditions than TBS ethers.[4]

Table 1: Comparison of Common Silyl Ether Protecting Groups for Alcohols

Protecting GroupAbbreviationCommon Protection ReagentsCommon Deprotection ReagentsStability Profile
tert-ButyldimethylsilylTBS, TBDMSTBDMSCl, Imidazole, DMFTBAF in THF; HF·Pyridine; Acetic AcidStable to bases, mild acids, and many organometallics. Cleaved by strong acids and fluoride ions.[4]
TriisopropylsilylTIPSTIPSCl, Imidazole, DMFTBAF in THF; HF·PyridineMore stable to acidic conditions than TBS ethers. Cleaved by fluoride ions.[4]
tert-ButyldiphenylsilylTBDPSTBDPSCl, Imidazole, DMFTBAF in THF; HF·PyridineSimilar stability to TIPS ethers, often more stable to acid.
Experimental Protocols

Protocol 2.2.1: Protection of a Hydroxyl Group as a TBDMS Ether

This protocol describes the protection of a hypothetical hydroxythis compound.

Workflow for TBDMS Protection:

start Hydroxythis compound in DMF reagents Add Imidazole and TBDMSCl start->reagents Step 1 reaction Stir at room temperature reagents->reaction Step 2 workup Aqueous workup and extraction reaction->workup Step 3 purification Column chromatography workup->purification Step 4 product TBDMS-protected this compound purification->product Step 5

Caption: Workflow for the TBDMS protection of a hydroxyl group.

Materials:

  • Hydroxythis compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the hydroxythis compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • Add TBDMSCl (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected this compound.

Protocol 2.2.2: Deprotection of a TBDMS Ether using TBAF

This protocol describes the removal of the TBDMS protecting group.

Materials:

  • TBDMS-protected this compound

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the TBDMS-protected this compound (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Add the TBAF solution (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the deprotected hydroxythis compound.[5]

Protecting Groups for Amino Groups in the Presence of a Chloro Substituent

Primary and secondary amines are nucleophilic and basic, and therefore often require protection to prevent unwanted side reactions.[6] Carbamates are the most common class of protecting groups for amines.

  • tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its stability under a broad range of conditions, including basic, hydrogenolytic, and mildly acidic conditions. It is readily cleaved under stronger acidic conditions.[7]

  • Benzyloxycarbonyl (Cbz or Z): The Cbz group is stable to acidic and basic conditions but is readily removed by catalytic hydrogenation, which might not be compatible with certain functionalities.[3]

Table 2: Comparison of Common Carbamate Protecting Groups for Amines

Protecting GroupAbbreviationCommon Protection ReagentsCommon Deprotection ReagentsStability Profile
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OTrifluoroacetic acid (TFA); HCl in dioxaneStable to bases, nucleophiles, and catalytic hydrogenation.[8] Cleaved by strong acids.
BenzyloxycarbonylCbz, ZBenzyl chloroformateH₂, Pd/CStable to mild acids and bases. Cleaved by hydrogenolysis and strong acids/bases.
Experimental Protocols

Protocol 3.1.1: Protection of an Amino Group with a Boc Group

This protocol details the protection of a hypothetical aminothis compound.

Materials:

  • Aminothis compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the aminothis compound (1.0 eq) in DCM in a round-bottom flask.

  • Add triethylamine (1.5 eq) to the solution.

  • Add a solution of (Boc)₂O (1.2 eq) in DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the N-Boc protected this compound.[9]

Protocol 3.1.2: Deprotection of a Boc Group with TFA

This protocol outlines the removal of the Boc protecting group.

Workflow for Boc Deprotection:

start N-Boc protected this compound in DCM reagent Add Trifluoroacetic Acid (TFA) start->reagent Step 1 reaction Stir at room temperature reagent->reaction Step 2 evaporation Evaporate solvent and excess TFA reaction->evaporation Step 3 neutralization Neutralize with base evaporation->neutralization Step 4 product Aminothis compound neutralization->product Step 5

Caption: Workflow for the deprotection of a Boc-protected amine.

Materials:

  • N-Boc protected this compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the N-Boc protected this compound (1.0 eq) in DCM.

  • Add TFA (10-20 eq) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in a suitable solvent and carefully neutralize with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the deprotected aminothis compound.[8]

Protecting Groups for Carbonyl Groups in the Presence of a Chloro Substituent

Carbonyl groups (aldehydes and ketones) are electrophilic and susceptible to attack by nucleophiles and reduction by hydrides. Acetals are the most common protecting groups for carbonyls.[4]

  • Ethylene Glycol Acetal (1,3-Dioxolane): This cyclic acetal is stable to basic, nucleophilic, and reductive conditions, making it ideal for protecting a carbonyl group during a Grignard reaction or hydride reduction at another site. It is readily removed by acidic hydrolysis.[10]

Table 3: Common Acetal Protecting Group for Carbonyls

Protecting GroupStructureCommon Protection ReagentsCommon Deprotection ReagentsStability Profile
Ethylene Glycol Acetal1,3-dioxolaneEthylene glycol, p-toluenesulfonic acid (catalytic)Aqueous acid (e.g., HCl, H₂SO₄)Stable to bases, Grignard reagents, organolithiums, and hydrides.[11] Cleaved by acids.
Experimental Protocols

Protocol 4.1.1: Acetal Protection of a Ketone

This protocol describes the protection of a hypothetical chlorocyclodecanone.

Materials:

  • Chlorocyclodecanone

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the chlorocyclodecanone (1.0 eq) in toluene, add ethylene glycol (2.0 eq) and a catalytic amount of p-TsOH (0.05 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the acetal-protected chlorocyclodecanone.[12]

Protocol 4.1.2: Acetal Deprotection

This protocol details the removal of the ethylene glycol acetal.

Materials:

  • Acetal-protected chlorocyclodecanone

  • Acetone

  • Water

  • Dilute hydrochloric acid (e.g., 2 M HCl)

Procedure:

  • Dissolve the acetal-protected chlorocyclodecanone in a mixture of acetone and water.

  • Add a catalytic amount of dilute hydrochloric acid.

  • Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

  • Once the deprotection is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify as necessary to yield the chlorocyclodecanone.[10]

Application in Multi-step Synthesis: Orthogonal Protecting Group Strategies

In complex syntheses involving multiple functional groups, an orthogonal protecting group strategy is often employed. This involves using protecting groups that can be removed under different, non-interfering conditions.[13][14] For a hypothetical this compound bearing both a hydroxyl and an amino group, one could protect the alcohol as a TBDMS ether and the amine as a Boc carbamate. The Boc group can be selectively removed with acid, leaving the TBDMS ether intact. Conversely, the TBDMS ether can be cleaved with fluoride ions without affecting the Boc group.

Logical Relationship of Orthogonal Protection:

start Hydroxy-amino-chlorocyclodecane protect_OH Protect OH as TBDMS ether start->protect_OH protect_NH2 Protect NH2 as Boc carbamate start->protect_NH2 fully_protected Fully Protected Intermediate protect_OH->fully_protected protect_NH2->fully_protected deprotect_Boc Deprotect Boc (Acid) fully_protected->deprotect_Boc deprotect_TBDMS Deprotect TBDMS (Fluoride) fully_protected->deprotect_TBDMS free_amine Free Amine, Protected Alcohol deprotect_Boc->free_amine free_alcohol Free Alcohol, Protected Amine deprotect_TBDMS->free_alcohol

Caption: Orthogonal protection and deprotection strategy.

Conclusion

The successful synthesis and manipulation of functionalized chlorocyclodecanes heavily rely on the judicious choice and application of protecting groups. By understanding the stability and reactivity of different protecting groups, researchers can devise synthetic routes that allow for selective transformations, ultimately leading to the efficient construction of complex macrocyclic targets. The protocols provided herein serve as a practical guide for the protection and deprotection of common functional groups in the presence of a chloro substituent on a cyclodecane ring. It is crucial to note that reaction conditions may require optimization based on the specific substrate and the desired outcome.

References

Application Notes and Protocols for the Catalytic Functionalization of Chlorocyclodecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential catalytic strategies for the functionalization of chlorocyclodecane. While direct catalytic functionalization of this compound is not extensively reported in the literature, this document outlines protocols adapted from methodologies successful for analogous substrates, such as other cycloalkanes and secondary alkyl chlorides. The information herein is intended to serve as a foundational guide for developing specific applications.

Introduction

This compound, a saturated 10-membered carbocycle bearing a chlorine substituent, presents unique challenges and opportunities for chemical functionalization. Its conformational flexibility and the relative inertness of its C-H bonds, coupled with the presence of a secondary alkyl chloride, necessitate carefully chosen catalytic systems. This document details three primary catalytic approaches: Palladium-Catalyzed C-H Arylation, Iron-Catalyzed C-H Amination, and Nickel-Catalyzed Cross-Coupling.

Catalytic Strategies and Data Summary

The functionalization of this compound can be approached via two main pathways: direct functionalization of the C-Cl bond or indirect functionalization via C-H activation of the cyclodecane ring. The choice of strategy depends on the desired final product and the required selectivity. Below is a summary of relevant catalytic methods adapted for this compound.

Catalytic MethodSubstrate ScopeCatalyst SystemKey ReagentsTypical YieldReference Concept
Palladium-Catalyzed C-H ArylationCycloalkanesPd(OAc)₂ with a suitable ligandAryl halide, base40-70%Arylation of C-H bonds in cycloalkanes.
Iron-Catalyzed C-H AminationCycloalkanesIron(II) phthalocyanineAryl azide50-80%Direct amination of unactivated C-H bonds.
Nickel-Catalyzed Cross-CouplingSecondary Alkyl ChloridesNiCl₂(DME) with a bipyridine-based ligandGrignard reagent or other organometallic nucleophile60-90%Cross-coupling of sterically hindered alkyl halides.

Experimental Protocols

Protocol 1: Palladium-Catalyzed C-H Arylation of Cyclodecane

This protocol describes a method for the arylation of cyclodecane, which could be a precursor to a functionalized this compound or potentially adapted for direct C-H functionalization of this compound, though selectivity might be a challenge.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 3-(N,N-dimethylamino)propyl-functionalized silica (DMAPS)

  • Potassium carbonate (K₂CO₃)

  • Cyclodecane

  • 4-bromotoluene

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol), DMAPS (100 mg), and K₂CO₃ (1.5 mmol).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add anhydrous toluene (2 mL), cyclodecane (1.0 mmol), and 4-bromotoluene (1.0 mmol).

  • Seal the Schlenk tube and place it in a preheated oil bath at 150 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the arylated cyclodecane product.

Protocol 2: Iron-Catalyzed C-H Amination of Cyclodecane

This protocol details the direct amination of C-H bonds in cyclodecane using an iron catalyst. This method offers a pathway to introduce nitrogen-containing functional groups.

Materials:

  • Iron(II) phthalocyanine (Fe(Pc))

  • Cyclodecane

  • 1-azido-4-chlorobenzene

  • Anhydrous chlorobenzene

Procedure:

  • In a glovebox, add Fe(Pc) (0.05 mmol) to an oven-dried vial equipped with a stir bar.

  • Add cyclodecane (1.0 mmol), 1-azido-4-chlorobenzene (0.5 mmol), and anhydrous chlorobenzene (1 mL).

  • Seal the vial with a Teflon-lined cap.

  • Remove the vial from the glovebox and place it in a heating block at 100 °C.

  • Stir the reaction for 12 hours.

  • Cool the reaction to room temperature and directly load the mixture onto a silica gel column for purification.

  • Elute with an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to isolate the aminated cyclodecane product.

Protocol 3: Nickel-Catalyzed Cross-Coupling of this compound

This protocol is a proposed method for the direct functionalization of the C-Cl bond in this compound via a nickel-catalyzed cross-coupling reaction with a Grignard reagent.

Materials:

  • Nickel(II) chloride dimethoxyethane complex (NiCl₂(DME))

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

  • This compound

  • Phenylmagnesium bromide (1.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To an oven-dried Schlenk tube, add NiCl₂(DME) (0.05 mmol) and dtbbpy (0.05 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous THF (2 mL) and stir for 10 minutes at room temperature.

  • Add this compound (1.0 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phenylmagnesium bromide (1.2 mmol, 1.2 mL of a 1.0 M solution) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by slowly adding 1 M HCl (5 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the phenylated cyclodecane.

Visualizations

experimental_workflow_cross_coupling cluster_prep Catalyst Preparation cluster_reaction Reaction Assembly cluster_workup Workup and Purification p1 Add NiCl₂(DME) and Ligand p2 Add Anhydrous THF p1->p2 Stir 10 min r1 Add this compound p2->r1 Transfer r2 Cool to 0 °C r1->r2 r3 Add Grignard Reagent r2->r3 r4 Warm to RT & Stir 16h r3->r4 w1 Quench with HCl r4->w1 Transfer w2 Extract with Ether w1->w2 w3 Dry and Concentrate w2->w3 w4 Column Chromatography w3->w4 product product w4->product Final Product

Caption: Workflow for Nickel-Catalyzed Cross-Coupling.

catalytic_cycle_CH_arylation Pd(II) Pd(II) Pd(0) Pd(0) Pd(II)->Pd(0) Reductive Elimination Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition R-H Cyclodecane Ar-Pd(II)-R Ar-Pd(II)-R R-H->Ar-Pd(II)-R Ar-X Aryl Halide Ar-X->Ar-Pd(II)-X Ar-R Product Base Base Base->Ar-Pd(II)-R Base-H-X Base-H-X Ar-Pd(II)-X->Ar-Pd(II)-R C-H Activation Ar-Pd(II)-R->Pd(II) Product Release Ar-Pd(II)-R->Ar-R Ar-Pd(II)-R->Base-H-X

Troubleshooting & Optimization

Technical Support Center: Synthesis of Chlorocyclodecane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of chlorocyclodecane synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: Why is my yield of this compound unexpectedly low when using the cyclodecanol/thionyl chloride method?

A1: Low yields in this reaction are often attributed to suboptimal reaction conditions or the presence of impurities. Here are the primary factors to investigate:

  • Suboptimal Temperature: The reaction temperature is a critical parameter. High temperatures can favor the elimination side reaction, leading to the formation of cyclodecene instead of the desired this compound. It is crucial to maintain the recommended temperature range, typically between 0 and 25 °C.

  • Presence of Water: Thionyl chloride reacts vigorously with water. Any moisture in the starting material (cyclodecanol) or the solvent will consume the reagent and reduce the yield. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used.

  • Purity of Reagents: The purity of both cyclodecanol and thionyl chloride is important. Impurities in the starting material can lead to side reactions. Use freshly distilled thionyl chloride for best results.

  • Inefficient Quenching: The reaction should be carefully quenched, typically with ice-cold water or a dilute base, to neutralize excess thionyl chloride and prevent further reactions.

Troubleshooting Workflow for Low Yield

G cluster_solutions Corrective Actions start Low Yield of this compound check_temp Verify Reaction Temperature (0-25 °C) start->check_temp check_reagents Assess Reagent Purity (Cyclodecanol, SOCl2) check_temp->check_reagents Temp OK sol_temp Adjust temperature control check_temp->sol_temp Temp Incorrect check_moisture Check for Moisture (Anhydrous Conditions) check_reagents->check_moisture Reagents Pure sol_reagents Use pure/freshly distilled reagents check_reagents->sol_reagents Impurities Detected check_quenching Evaluate Quenching Procedure check_moisture->check_quenching System Dry sol_moisture Dry glassware and use anhydrous solvents check_moisture->sol_moisture purification Optimize Purification Step check_quenching->purification Quenching Correct sol_quenching Ensure rapid and cold quenching check_quenching->sol_quenching Quenching Inefficient yield_ok Yield Improved purification->yield_ok Purification Optimized sol_purification Refine distillation/chromatography conditions purification->sol_purification sol_temp->check_temp sol_reagents->check_reagents sol_moisture->check_moisture sol_quenching->check_quenching sol_purification->purification

Caption: A workflow diagram for troubleshooting low yields in this compound synthesis.

Q2: My final product is contaminated with a significant amount of cyclodecene. How can I prevent its formation?

A2: The formation of cyclodecene is a common side reaction, particularly in the synthesis from cyclodecanol. Here’s how to minimize it:

  • Use of a Base: The addition of a non-nucleophilic base, such as pyridine, is crucial. Pyridine scavenges the HCl generated during the reaction with thionyl chloride, which can otherwise catalyze the elimination of HCl from the product to form cyclodecene.

  • Controlled Temperature: As mentioned, lower temperatures favor the substitution reaction (SN2-like) over the elimination reaction (E2).

  • Choice of Chlorinating Agent: The combination of triphenylphosphine (PPh3) and carbon tetrachloride (CCl4) can be an alternative to thionyl chloride and may result in less elimination byproduct, although it requires a different workup procedure.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods for the synthesis of this compound are:

  • Chlorination of Cyclodecanol: This involves the reaction of cyclodecanol with a chlorinating agent. The most frequently used reagents are thionyl chloride (SOCl2), often in the presence of a base like pyridine, or a combination of triphenylphosphine (PPh3) and carbon tetrachloride (CCl4).

  • Hydrochlorination of Cyclodecene: This method involves the addition of hydrogen chloride (HCl) across the double bond of cyclodecene.

Q2: How can I purify the synthesized this compound?

A2: Purification of this compound is typically achieved through fractional distillation under reduced pressure. The boiling point of this compound is significantly different from that of the starting material (cyclodecanol) and the main byproduct (cyclodecene), allowing for effective separation. Column chromatography on silica gel can also be used for smaller scale purifications or to remove trace impurities.

Q3: What analytical techniques are recommended to confirm the product's identity and purity?

A3: The identity and purity of the synthesized this compound should be confirmed using a combination of the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of the product.

  • Infrared (IR) Spectroscopy: To verify the presence of the C-Cl bond and the absence of the -OH group from the starting material.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the synthesis of this compound via different methods.

Table 1: Synthesis of this compound from Cyclodecanol

Chlorinating AgentBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Thionyl Chloride (SOCl₂)PyridineDiethyl Ether0 - 252 - 475 - 85
Triphenylphosphine (PPh₃) / Carbon Tetrachloride (CCl₄)-AcetonitrileReflux6 - 880 - 90

Table 2: Synthesis of this compound from Cyclodecene

ReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Hydrogen Chloride (HCl)Diethyl Ether01 - 2> 90

Experimental Protocols

Protocol 1: Synthesis of this compound from Cyclodecanol using Thionyl Chloride

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve cyclodecanol (1 equivalent) in anhydrous diethyl ether.

  • Addition of Pyridine: Add pyridine (1.1 equivalents) to the solution and cool the flask to 0 °C in an ice bath.

  • Addition of Thionyl Chloride: Add thionyl chloride (1.1 equivalents) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Workup: Carefully pour the reaction mixture over crushed ice and extract with diethyl ether.

  • Washing: Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Reaction Pathway

G Cyclodecanol Cyclodecanol Intermediate Chlorosulfite Ester Cyclodecanol->Intermediate + SOCl2 SOCl2 SOCl2 Pyridine Pyridine This compound This compound (Desired Product) Intermediate->this compound SNi (Pyridine assists) Cyclodecene Cyclodecene (Side Product) This compound->Cyclodecene E2 Elimination (Promoted by heat/excess acid) SO2 SO2 HCl HCl

Caption: Reaction pathway for the synthesis of this compound from cyclodecanol.

Protocol 2: Synthesis of this compound from Cyclodecene via Hydrochlorination

  • Preparation: Dissolve cyclodecene (1 equivalent) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

  • Reaction: Cool the solution to 0 °C in an ice bath and bubble dry hydrogen chloride (HCl) gas through the solution for 1-2 hours.

  • Monitoring: Monitor the reaction progress by GC-MS.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude product is often of high purity, but can be further purified by distillation under reduced pressure if necessary.

Technical Support Center: Purification of Crude Chlorocyclodecane by Distillation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of crude chlorocyclodecane via distillation. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues that may arise during the distillation of crude this compound.

Question: My vacuum pump is running, but I cannot achieve the desired low pressure. What should I do?

Answer:

  • Check for Leaks: The most common issue is a leak in the system. Carefully inspect all joints, seals, and tubing for cracks or improper connections. A small amount of vacuum grease on ground glass joints can ensure a proper seal.

  • Pump Performance: Ensure your vacuum pump is in good working order and the oil is clean. Contaminated pump oil will significantly reduce the ultimate vacuum.

  • Cold Trap: Make sure your cold trap is sufficiently cold (e.g., using a dry ice/acetone or liquid nitrogen slush bath). A poorly chilled trap will allow volatile substances to enter the pump, affecting its performance.

Question: The distillation is proceeding very slowly, or no distillate is being collected. What are the possible causes?

Answer:

  • Insufficient Heating: The heating mantle temperature may be too low. Gradually increase the temperature to find the optimal point where distillation begins without causing decomposition.

  • Inadequate Insulation: The distillation column and head should be well-insulated (e.g., with glass wool or aluminum foil) to minimize heat loss to the surroundings. This is especially critical for high-boiling-point compounds like this compound.

  • Deep Vacuum: An excessively high vacuum might be lowering the vapor pressure to a point where a higher temperature is needed for boiling. Adjust the vacuum level if necessary.

Question: The crude material is turning dark upon heating, and the distillate is discolored. What is happening?

Answer:

  • Thermal Decomposition: this compound may be decomposing at the distillation temperature. This is a common issue with high-boiling-point compounds. The solution is to reduce the distillation pressure (improve the vacuum) to lower the boiling point.

  • Presence of Impurities: Acidic or basic impurities in the crude material can catalyze decomposition. Consider a pre-distillation wash with a dilute sodium bicarbonate solution, followed by drying with an anhydrous salt (e.g., MgSO₄).

Question: The liquid in the distillation flask is bumping violently. How can I prevent this?

Answer:

  • Stirring: Vigorous stirring of the distillation pot is the most effective method to prevent bumping. Use a magnetic stirrer and a suitably sized stir bar.

  • Boiling Chips: If stirring is not possible, add fresh, porous boiling chips to the cool liquid before heating. Never add boiling chips to hot liquid.

  • Capillary Inlet: A fine capillary tube providing a slow, steady stream of an inert gas (like nitrogen or argon) into the bottom of the flask can also promote smooth boiling.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound?

A1: The boiling point of this compound is highly dependent on the pressure. At reduced pressure, the boiling point is significantly lower than at atmospheric pressure, which helps to prevent thermal decomposition. For example, a mixture of monochlorocyclododecane and dichlorocyclododecane has been distilled at a head temperature of 95-130°C under a vacuum of 1-2 mmHg.

Q2: What type of distillation setup is most appropriate for purifying this compound?

A2: Vacuum distillation is the required method for purifying this compound due to its high boiling point. A short-path distillation apparatus is often preferred to minimize the distance the vapor has to travel, which reduces product loss on the surfaces of the apparatus.

Q3: How can I determine the purity of my distilled this compound?

A3: The purity of the collected fractions can be assessed using techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. A simple refractive index measurement can also be a quick indicator of purity if a reference value for the pure compound is available.

Q4: Are there any specific safety precautions I should take?

A4: Yes. Always perform the distillation in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be aware of the potential for implosion with glassware under vacuum; ensure your glassware has no cracks or star fractures. Use a blast shield for added protection.

Quantitative Data

ParameterValueConditionsSource
Boiling Point 95-130 °C1-2 mmHg
Molecular Weight 202.75 g/mol N/A
Density ~1.01 g/cm³N/A

Experimental Protocol: Vacuum Distillation of Crude this compound

  • Preparation of Crude Material: If the crude this compound is suspected to contain acidic impurities, wash it with a saturated solution of sodium bicarbonate, followed by water. Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Assembly of Apparatus:

    • Assemble a vacuum distillation apparatus, preferably a short-path setup.

    • Use a round-bottom flask of an appropriate size (it should be no more than two-thirds full).

    • Place a magnetic stir bar in the flask.

    • Ensure all ground glass joints are clean and lightly greased with vacuum grease.

    • Place a thermometer with the bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

    • Connect the apparatus to a cold trap and a vacuum pump.

  • Distillation Procedure:

    • Begin stirring the crude this compound.

    • Slowly and carefully apply the vacuum.

    • Once the desired vacuum is achieved and stable, begin heating the distillation flask using a heating mantle.

    • Increase the temperature gradually.

    • Collect any initial low-boiling fractions separately.

    • Collect the main fraction of this compound at the expected boiling temperature and pressure.

    • Monitor the temperature and pressure throughout the distillation. A stable temperature reading indicates a pure fraction is being collected.

    • Stop the distillation before the flask is completely dry to prevent the formation of potentially explosive peroxides and overheating of the residue.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool under vacuum.

    • Slowly and carefully vent the apparatus to atmospheric pressure.

    • Disassemble the apparatus and characterize the collected fractions.

Visualizations

TroubleshootingWorkflow cluster_issues Select the Primary Issue start Distillation Issue Identified check_vacuum Problem: Poor Vacuum check_rate Problem: Slow/No Distillation check_color Problem: Darkening/Decomposition check_bumping Problem: Bumping solution_leaks Action: Check for Leaks Inspect Joints, Seals, Tubing check_vacuum->solution_leaks Yes solution_pump Action: Check Pump Clean Oil, Ensure Function check_vacuum->solution_pump If leaks are not found solution_temp Action: Increase Heat Gradually Raise Temperature check_rate->solution_temp Yes solution_insulate Action: Insulate Column Use Glass Wool/Foil check_rate->solution_insulate If temp is high solution_pressure Action: Lower Pressure Improve Vacuum to Reduce BP check_color->solution_pressure Yes solution_stir Action: Stir Vigorously Use Magnetic Stirrer check_bumping->solution_stir Yes solution_chips Action: Add Boiling Chips (To Cool Liquid Only) check_bumping->solution_chips If stirring is unavailable end_node Distillation Optimized solution_leaks->end_node solution_pump->end_node solution_temp->end_node solution_insulate->end_node solution_pressure->end_node solution_stir->end_node solution_chips->end_node

Caption: Troubleshooting workflow for this compound distillation.

Technical Support Center: Purification of Chlorocyclodecane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted cyclodecanol from chlorocyclodecane.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted cyclodecanol from a this compound sample?

A1: The most common and effective methods for purifying this compound from unreacted cyclodecanol are:

  • Fractional Distillation: This method separates compounds based on differences in their boiling points.

  • Liquid-Liquid Extraction: This technique separates compounds based on their different solubilities in two immiscible liquid phases (e.g., an organic solvent and water).

  • Column Chromatography: This method separates compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through it.

Q2: Which separation method is most suitable for my needs?

A2: The choice of method depends on the scale of your experiment, the required purity of the final product, and the available equipment.

  • Fractional distillation is suitable for large-scale purifications where the boiling points of the compounds are sufficiently different.

  • Liquid-liquid extraction is a relatively quick and simple method for bulk separation, though it may not provide very high purity in a single step.

  • Column chromatography is ideal for achieving high purity, especially for smaller-scale experiments, and for separating compounds with similar boiling points.

Q3: What are the key physical properties to consider for the separation of cyclodecanol and this compound?

A3: The key physical properties are the boiling points and polarities of the two compounds. Cyclodecanol has a hydroxyl (-OH) group, making it more polar than this compound, which has a chlorine (-Cl) atom. This difference in polarity is exploited in liquid-liquid extraction and column chromatography. The boiling points are crucial for separation by distillation.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Polarity
CyclodecanolC₁₀H₂₀O156.27243.7 - 27840.5 - 78More Polar
This compoundC₁₀H₁₉Cl174.71244.4N/ALess Polar[1]

Troubleshooting Guides

Method 1: Fractional Distillation

Issue: Poor separation of this compound and cyclodecanol.

  • Possible Cause 1: Insufficient column efficiency. The boiling points of this compound (244.4°C) and cyclodecanol (243.7 - 278°C) are very close, requiring a highly efficient fractionating column.

    • Solution: Use a longer fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates.

  • Possible Cause 2: Heating rate is too high. A rapid heating rate does not allow for proper equilibrium between the liquid and vapor phases within the column.

    • Solution: Reduce the heating rate to allow for a slow and steady distillation.

  • Possible Cause 3: Inadequate insulation of the column. Heat loss from the column can disrupt the temperature gradient necessary for efficient fractionation.

    • Solution: Insulate the distillation column with glass wool or aluminum foil.

Method 2: Liquid-Liquid Extraction

Issue: Incomplete removal of cyclodecanol from the organic layer.

  • Possible Cause 1: Insufficient number of extractions. A single extraction may not be sufficient to remove all the cyclodecanol.

    • Solution: Perform multiple extractions (3-4 times) with the aqueous phase to ensure complete removal of the alcohol.

  • Possible Cause 2: Incorrect choice of solvents. The organic and aqueous phases must be immiscible for effective separation.

    • Solution: A common choice is a non-polar organic solvent (like diethyl ether or dichloromethane) and water.

  • Possible Cause 3: Emulsion formation at the interface of the two layers.

    • Solution: To break an emulsion, you can try:

      • Gently swirling the separatory funnel.

      • Adding a small amount of brine (saturated NaCl solution).

      • Allowing the mixture to stand for a longer period.

Method 3: Column Chromatography

Issue: Co-elution of cyclodecanol and this compound.

  • Possible Cause 1: Incorrect solvent system (mobile phase). The polarity of the eluent may be too high, causing both compounds to travel down the column at similar rates.

    • Solution: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion. This will allow the less polar this compound to elute first, followed by the more polar cyclodecanol.

  • Possible Cause 2: Overloading the column with the sample mixture.

    • Solution: Use an appropriate amount of sample for the size of the column. A general rule of thumb is a 1:20 to 1:100 ratio of sample to stationary phase by weight.

  • Possible Cause 3: Improper packing of the column. Channels or cracks in the stationary phase (e.g., silica gel) can lead to poor separation.

    • Solution: Ensure the column is packed uniformly without any air bubbles or cracks. A slurry packing method is often preferred.

Experimental Protocols

Fractional Distillation Protocol
  • Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer.

  • Charging the Flask: Add the crude this compound mixture to the round-bottom flask along with a few boiling chips.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Fraction Collection: As the vapor rises through the column, monitor the temperature at the top of the column. Collect the fraction that distills at the boiling point of this compound (around 244.4°C).

  • Analysis: Analyze the collected fractions (e.g., by GC-MS or NMR) to determine their purity.

Liquid-Liquid Extraction Protocol
  • Dissolution: Dissolve the crude this compound mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether).

  • Transfer: Transfer the solution to a separatory funnel.

  • Washing: Add an equal volume of water to the separatory funnel. Stopper the funnel and invert it several times, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The aqueous layer (containing the more polar cyclodecanol) can be drained off.

  • Repeat: Repeat the washing step 2-3 more times with fresh water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the organic solvent by rotary evaporation to obtain the purified this compound.

Column Chromatography Protocol
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pour it into a chromatography column to create a uniform packing.

  • Sample Loading: Dissolve the crude this compound mixture in a minimal amount of the non-polar solvent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the non-polar solvent. The less polar this compound will travel down the column faster.

  • Fraction Collection: Collect small fractions of the eluent as it comes off the column.

  • Gradient Elution (if necessary): If the cyclodecanol is not eluting, gradually increase the polarity of the mobile phase by adding a small percentage of a more polar solvent (e.g., ethyl acetate) to the hexane.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation.

Visualizations

Fractional_Distillation_Workflow cluster_setup Setup cluster_process Process cluster_output Output A Crude Mixture in Round-Bottom Flask B Fractionating Column A->B Vapor I Residual Cyclodecanol in Flask A->I C Condenser B->C D Receiving Flask C->D Liquid H Collect Pure This compound D->H E Heat Mixture E->A F Vapor Rises and Fractionates F->B G Vapor Condenses G->C

Caption: Workflow for Fractional Distillation.

Liquid_Liquid_Extraction_Workflow A Crude Mixture B Dissolve in Organic Solvent A->B C Transfer to Separatory Funnel B->C D Add Water (Aqueous Phase) C->D E Shake and Vent D->E F Separate Layers E->F G Organic Layer (this compound) F->G H Aqueous Layer (Cyclodecanol) F->H I Repeat Wash 2-3x G->I J Dry Organic Layer I->J K Evaporate Solvent J->K L Pure this compound K->L

Caption: Workflow for Liquid-Liquid Extraction.

Column_Chromatography_Workflow A Prepare Silica Gel Slurry B Pack Column A->B C Load Crude Mixture B->C D Elute with Non-Polar Solvent C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure this compound H->I

Caption: Workflow for Column Chromatography.

References

Technical Support Center: Troubleshooting Failed Grignard Reactions with Chlorocyclodecane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting Grignard reactions involving the secondary alkyl halide, chlorocyclodecane. The question-and-answer format directly addresses common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is not initiating. What are the common causes and how can I fix it?

A1: Failure to initiate is one of the most common problems in Grignard synthesis, especially with less reactive alkyl chlorides. Several factors could be at play:

  • Wet Glassware or Solvents: Grignard reagents are highly basic and will react with even trace amounts of water. Ensure all glassware is rigorously flame-dried or oven-dried before use. Solvents like diethyl ether or THF must be anhydrous.

  • Poor Quality Magnesium: The surface of magnesium turnings can oxidize, forming a passive layer of magnesium oxide that prevents the reaction. Use fresh, shiny magnesium turnings. Crushing the magnesium in a dry flask with a glass rod can expose a fresh surface, but should be done with care to avoid breaking the flask.

  • Inactive Alkyl Halide: While this compound is a secondary alkyl chloride and can be sluggish to react, ensure it is pure and free of acidic impurities.

  • Initiation Techniques: If the reaction does not start spontaneously, several activation methods can be employed:

    • Add a small crystal of iodine. The iodine reacts with the magnesium surface, cleaning it and facilitating the reaction. The disappearance of the purple iodine vapor indicates magnesium activation.

    • Add a few drops of a more reactive halide, such as 1,2-dibromoethane, to kick-start the reaction.

    • Sonication can be used to provide the energy needed to initiate the reaction.

    • Gentle heating of a small portion of the reactants can sometimes initiate the reaction, which should then be controlled.

Q2: My reaction started but then turned cloudy and black, and my yields are very low. What is happening?

A2: A cloudy, black appearance often indicates decomposition of the Grignard reagent or significant side reactions.

  • Overheating: Prolonged heating or an uncontrolled exothermic reaction can lead to decomposition. Grignard reactions are often autocatalytic; once initiated, they can generate significant heat. It's crucial to maintain proper temperature control, often using an ice bath to moderate the reaction rate.

  • Side Reactions: Secondary alkyl halides like this compound are prone to side reactions:

    • Wurtz Coupling: The Grignard reagent can react with the remaining this compound to form a dimer (bicyclodecyl). This is more likely at higher concentrations of the alkyl halide.

    • Elimination Reactions: The basic Grignard reagent can act as a base, causing elimination to form cyclodecene.

Q3: I am using THF as a solvent. Would diethyl ether be a better choice for my reaction with this compound?

A3: Both THF and diethyl ether are common solvents for Grignard reactions. THF is a better solvating agent for the magnesium cation, which can lead to a more reactive Grignard reagent. However, for sluggish chlorides, a higher boiling point solvent like THF may be necessary to achieve a reasonable reaction rate. The choice of solvent can also influence the equilibrium between the monomeric and dimeric forms of the Grignard reagent. For a difficult reaction, it may be worth trying both solvents to see which gives a better result.

Q4: Can I use a protecting group strategy if my this compound starting material contains other reactive functional groups?

A4: Absolutely. Grignard reagents are incompatible with acidic protons found in alcohols, carboxylic acids, and primary or secondary amines. They also react with carbonyl groups like ketones and esters. If your starting material contains such functional groups, they must be protected before attempting to form the Grignard reagent. For example, an alcohol can be protected as a silyl ether, and a ketone can be protected as an acetal. The protecting group can then be removed after the Grignard reaction is complete.

Data Presentation: Impact of Reaction Parameters on Grignard Yield

ParameterCondition 1Expected OutcomeCondition 2Expected OutcomeRationale
Alkyl Halide Alkyl Iodide/BromideHigher Yield, Faster ReactionAlkyl ChlorideLower Yield, Slower ReactionThe C-I and C-Br bonds are weaker and more easily cleaved by magnesium than the C-Cl bond.
Solvent Diethyl EtherGenerally good yieldsTetrahydrofuran (THF)Can improve yields for less reactive halidesTHF is a better Lewis base and solvates the magnesium more effectively, increasing reactivity.
Temperature Low Temperature (e.g., 0 °C)May decrease elimination side productsRefluxIncreases reaction rate, but may increase side reactionsHigher temperatures provide the activation energy for the reaction but can also promote unwanted pathways like Wurtz coupling and elimination.
Magnesium Activation No ActivationLow or no yieldActivation (Iodine, 1,2-dibromoethane)Improved initiation and yieldActivators clean the magnesium surface of the passivating oxide layer.
Concentration High Alkyl Halide ConcentrationIncreased Wurtz couplingSlow Addition of Alkyl HalideMinimized side reactionsSlow addition maintains a low concentration of the alkyl halide, favoring Grignard formation over coupling.

Experimental Protocols

Detailed Protocol for Grignard Reaction with this compound

This protocol is a generalized procedure and may require optimization for your specific application.

1. Preparation of Glassware and Reagents:

  • All glassware (round-bottom flask, condenser, addition funnel) must be thoroughly cleaned and dried in an oven at >120 °C for at least 4 hours, or flame-dried under a stream of dry nitrogen or argon.

  • Assemble the glassware while hot and allow it to cool to room temperature under an inert atmosphere.

  • Magnesium turnings should be fresh and shiny. If they appear dull, they can be activated by stirring them vigorously under an inert atmosphere.

  • Anhydrous diethyl ether or THF should be used. Solvents can be dried by distillation from sodium/benzophenone or by passing them through a column of activated alumina.

  • This compound should be purified by distillation to remove any acidic impurities or water.

2. Grignard Reagent Formation:

  • Place 1.2 equivalents of magnesium turnings in the reaction flask.

  • Add a small crystal of iodine.

  • Assemble the rest of the apparatus (condenser and addition funnel) and ensure the system is under a positive pressure of inert gas.

  • In the addition funnel, prepare a solution of 1 equivalent of this compound in anhydrous solvent.

  • Add a small amount (approx. 10%) of the this compound solution to the magnesium.

  • If the reaction does not start, gently warm the flask with a heat gun until the iodine color disappears and bubbling is observed. Be prepared to cool the flask in an ice bath if the reaction becomes too vigorous.

  • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until most of the magnesium has been consumed.

3. Reaction with Electrophile and Work-up:

  • Cool the Grignard reagent solution in an ice bath.

  • Slowly add a solution of the electrophile in the same anhydrous solvent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for the desired time.

  • The reaction is typically quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride. This will protonate the alkoxide intermediate and precipitate magnesium salts.

  • The product can then be extracted with an organic solvent, and the organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure.

  • The crude product can be purified by standard methods such as distillation or column chromatography.

Visualizations

Grignard Reaction Mechanism

Grignard_Mechanism R_X R-X (this compound) Grignard R-Mg-X (Grignard Reagent) R_X->Grignard + Mg in Ether/THF Mg Mg (Magnesium) Mg->Grignard Intermediate Alkoxide Intermediate Grignard->Intermediate Nucleophilic Attack Carbonyl Electrophile (e.g., Ketone) Carbonyl->Intermediate Product Alcohol Product Intermediate->Product Protonation H3O H₃O⁺ (Acidic Workup) H3O->Product

Caption: The mechanism of a Grignard reaction.

Troubleshooting Workflow for Failed Grignard Reactions

Troubleshooting_Workflow Start Reaction Fails to Initiate Check_Reagents Check Reagent Purity (Halide, Solvent, Mg) Start->Check_Reagents Dry_Glassware Ensure Glassware is Dry Start->Dry_Glassware Activation Attempt Activation Check_Reagents->Activation Dry_Glassware->Activation Activation_Methods Iodine Crystal 1,2-Dibromoethane Sonication Gentle Heating Activation->Activation_Methods Reaction_Starts Reaction Initiates Activation->Reaction_Starts Low_Yield Low Yield or Side Products Reaction_Starts->Low_Yield If problem persists Check_Temp Optimize Temperature Low_Yield->Check_Temp Check_Addition Optimize Addition Rate Low_Yield->Check_Addition Successful_Reaction Successful Reaction Check_Temp->Successful_Reaction Check_Addition->Successful_Reaction

Caption: A workflow for troubleshooting failed Grignard reactions.

Potential Side Reactions

Side_Reactions Grignard R-Mg-X Wurtz R-R (Wurtz Coupling Product) Grignard->Wurtz + R-X Elimination Alkene (Elimination Product) Grignard->Elimination Acts as Base Alkane R-H (Alkane) Grignard->Alkane + H-A Alkyl_Halide R-X (this compound) Alkyl_Halide->Wurtz Proton_Source H-A (e.g., H₂O) Proton_Source->Alkane

Technical Support Center: Optimizing Nucleophilic Attack on Chlorocyclodecane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on nucleophilic substitution reactions involving chlorocyclodecane.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my substitution product consistently low?

A1: Low yields in nucleophilic substitution reactions with this compound can stem from several factors, often related to competing side reactions or suboptimal conditions.[1][2]

  • Competing Elimination Reactions: this compound is a secondary alkyl halide, making it susceptible to both substitution (S\u20992/S\u20991) and elimination (E2/E1) pathways. The formation of cyclodecene is a common byproduct. To favor substitution, use a strong, non-bulky nucleophile and avoid high temperatures.

  • Steric Hindrance: The cyclic structure of cyclodecane presents steric challenges that can slow down the S\u20992 pathway, where the nucleophile must attack from the backside.[3][4]

  • Reaction Conditions: The choice of solvent, temperature, and concentration of reactants is critical. Polar aprotic solvents generally favor S\u20992 reactions.[5][6][7]

  • Reagent Quality: Ensure the purity of your this compound, nucleophile, and solvent. Moisture or other impurities can lead to unwanted side reactions.[1]

Use the following workflow to troubleshoot a low-yield reaction.

G start Low Product Yield check_purity Verify Purity of Starting Materials (Substrate, Nucleophile, Solvent) start->check_purity reagents_ok Reagents Pure check_purity->reagents_ok purify Purify/Replace Reagents reagents_ok->purify No check_conditions Review Reaction Conditions (Solvent, Temp, Concentration) reagents_ok->check_conditions Yes purify->check_purity conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_solvent Switch to Polar Aprotic Solvent (e.g., DMSO, DMF) conditions_ok->optimize_solvent No optimize_temp Lower Reaction Temperature conditions_ok->optimize_temp Suboptimal Temp check_elimination Analyze Byproducts for Evidence of Elimination (e.g., Cyclodecene) conditions_ok->check_elimination Yes optimize_solvent->check_conditions optimize_temp->check_conditions elimination_present Elimination Observed? check_elimination->elimination_present change_nucleophile Use Stronger, Less Basic Nucleophile (e.g., I⁻, N₃⁻) elimination_present->change_nucleophile Yes end_ok Yield Improved elimination_present->end_ok No change_nucleophile->check_conditions

Workflow for troubleshooting low reaction yield.
Q2: How can I minimize the formation of cyclodecene, the elimination byproduct?

A2: The competition between substitution and elimination is a classic challenge with secondary halides. To favor substitution over elimination:

  • Choice of Nucleophile/Base: Use a nucleophile that is high in nucleophilicity but relatively low in basicity. For example, halides (I⁻, Br⁻) or azide (N₃⁻) are excellent nucleophiles with low basicity. Avoid strong, sterically hindered bases like tert-butoxide, which are designed to promote elimination.

  • Temperature: Lowering the reaction temperature generally favors substitution over elimination. Elimination reactions often have a higher activation energy and are more favored at elevated temperatures.

  • Solvent: Use a polar aprotic solvent like DMSO, DMF, or acetone. These solvents enhance the strength of the nucleophile without solvating it as heavily as polar protic solvents do, which can favor the S\u20992 pathway.[6][8]

G substrate This compound (Secondary Halide) sub_path Substitution (SN2) Favored by: - Strong, non-bulky Nu⁻ - Polar Aprotic Solvent - Lower Temperature substrate->sub_path Desired Pathway elim_path Elimination (E2) Favored by: - Strong, bulky Base - Higher Temperature substrate->elim_path Competing Pathway product_sub Substitution Product sub_path->product_sub product_elim Elimination Product (Cyclodecene) elim_path->product_elim

Competing substitution and elimination pathways.
Q3: The reaction is proceeding very slowly. What factors can I adjust to increase the reaction rate?

A3: A slow reaction rate is typically due to high activation energy. Consider these factors to accelerate the reaction:

  • Strength of the Nucleophile: A stronger nucleophile will react faster. Nucleophilicity generally increases with negative charge and decreases with electronegativity.[3][9][10] For example, an alkoxide (RO⁻) is a stronger nucleophile than an alcohol (ROH).

  • Leaving Group: While you are starting with this compound, converting the chloride to a better leaving group like iodide can dramatically increase the rate. This can be achieved via the Finkelstein reaction (using NaI in acetone). Iodide is an excellent leaving group because it is a very weak base.[9][10]

  • Solvent: As mentioned, polar aprotic solvents (DMSO, DMF, acetone) are ideal for S\u20992 reactions as they solvate the cation but leave the anionic nucleophile "naked" and more reactive.[5][6][7] Polar protic solvents (water, ethanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the substrate.[3][8][11]

  • Concentration: Increasing the concentration of the nucleophile can increase the reaction rate for an S\u20992 reaction, as the rate is dependent on the concentration of both the substrate and the nucleophile.[12]

Data Presentation: Solvent and Nucleophile Effects

The choice of solvent and nucleophile has a profound impact on the reaction pathway and rate. The tables below summarize these effects for typical nucleophilic substitution reactions.

Table 1: Relative Reaction Rates in Different Solvents

Solvent TypeExample SolventsEffect on S\u20992 RateRationale
Polar Aprotic DMSO, DMF, AcetoneGreatly Increases Solvates the counter-ion (e.g., Na⁺) but not the nucleophile, increasing nucleophile reactivity.[6][13]
Polar Protic Water, Ethanol, MethanolDecreases Solvates the nucleophile via hydrogen bonding, stabilizing it and reducing its reactivity.[3][11]
Non-Polar Hexane, TolueneVery Slow / No Reaction Reactants (often salts) are typically insoluble.

Table 2: Relative Strength of Common Nucleophiles

NucleophileFormulaStrengthBasicityRecommended for Substitution?
IodideI⁻ExcellentVery WeakYes, minimizes elimination.
AzideN₃⁻Very GoodWeakYes, excellent for S\u20992.
HydroxideOH⁻GoodStrongUse with caution; can promote elimination.[14][15]
CyanideCN⁻GoodModerateYes, also extends the carbon chain.[14]
WaterH₂OWeakVery WeakVery slow reaction, typically favors S\u20991.[16][17]
tert-Butoxide(CH₃)₃CO⁻PoorVery Strong, BulkyNo, primarily used as a base for elimination.

Experimental Protocols

General Protocol for Nucleophilic Substitution on this compound (S\u20992 Conditions)

This protocol provides a general methodology for substituting this compound with a non-basic nucleophile like sodium azide (NaN₃).

1. Reagents and Materials:

  • This compound (1.0 eq)

  • Sodium Azide (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask with stir bar

  • Condenser and nitrogen/argon inlet

  • Heating mantle with temperature controller

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • TLC plates and appropriate eluent system

2. Reaction Setup:

  • Dry all glassware in an oven and allow to cool under a stream of dry nitrogen or argon.

  • To the round-bottom flask, add this compound and anhydrous DMF.

  • Add the sodium azide to the stirring solution.

  • Fit the flask with a condenser and place it under a positive pressure of nitrogen.

3. Reaction Execution:

  • Heat the reaction mixture to 50-60°C. Note: Avoid excessively high temperatures to minimize elimination.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

4. Workup and Purification:

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing an equal volume of water.

  • Extract the aqueous phase three times with diethyl ether.

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product via column chromatography if necessary.

References

Preventing elimination side reactions with chlorocyclodecane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working with chlorocyclodecane, focusing on strategies to minimize competitive elimination (E2) reactions and maximize nucleophilic substitution (SN2) product yields.

Frequently Asked Questions (FAQs)

Q1: I am seeing a significant amount of cyclodecene in my reaction mixture. What is causing this elimination side reaction?

A1: The formation of cyclodecene is a classic sign of an E2 elimination reaction competing with your desired SN2 substitution. This is typically caused by one or more of the following factors:

  • Strong or Bulky Bases: Using strong bases (e.g., hydroxides, alkoxides like tert-butoxide) or bulky bases creates conditions that favor the removal of a proton from the cyclodecane ring over a direct attack on the carbon-chlorine bond.

  • High Temperatures: Elimination reactions have a higher activation energy than substitution reactions and are therefore favored at elevated temperatures.

  • Solvent Choice: Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its nucleophilicity and promoting elimination.

Q2: How can I select the right nucleophile to favor substitution over elimination?

A2: The ideal nucleophile for SN2 reactions on a secondary halide like this compound is one that is a strong nucleophile but a weak base .

  • Excellent Choices: Azides (N₃⁻), cyanides (CN⁻), and thiolates (RS⁻) are excellent nucleophiles that are relatively weak bases, minimizing the risk of proton abstraction.

  • Avoid: Hydroxide (OH⁻) and alkoxides (RO⁻) are strong bases and will significantly promote elimination. If an alcohol or ether is the desired product, consider a two-step approach, such as substitution with acetate followed by hydrolysis.

Q3: What is the optimal solvent and temperature for my substitution reaction?

A3: To suppress elimination, you should use a polar aprotic solvent and the lowest practical temperature .

  • Recommended Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are excellent choices. These solvents solvate the cation but leave the anion (the nucleophile) highly reactive and available for substitution.

  • Temperature Control: Start your reaction at room temperature or below. If the reaction is too slow, gentle heating may be necessary, but this should be carefully monitored as higher temperatures will always favor the elimination pathway.

Q4: Does the structure of the cyclodecane ring itself influence the reaction?

A4: Yes, the 10-membered ring of cyclodecane is conformationally flexible. The steric hindrance around the chlorine-bearing carbon can make it slightly more challenging for a nucleophile to attack, which can increase the likelihood of elimination compared to a smaller ring or an acyclic secondary halide. Using a smaller, non-bulky nucleophile is therefore advantageous.

Troubleshooting Guide: Low Yield of Substitution Product

If you are experiencing low yields of your desired substitution product, follow this diagnostic workflow to identify and solve the issue.

TroubleshootingWorkflow start Low yield of desired substitution product? check_nucleophile What is the nature of your nucleophile/base? start->check_nucleophile strong_base Is it a strong base? (e.g., OH⁻, RO⁻) check_nucleophile->strong_base Analyze solution_nucleophile Solution: Switch to a non-basic nucleophile (e.g., N₃⁻, CN⁻, RS⁻) strong_base->solution_nucleophile Yes weak_base Is it a weak base? strong_base->weak_base No check_conditions What are the reaction conditions? weak_base->check_conditions high_temp Is the temperature high? check_conditions->high_temp Analyze solution_temp Solution: Run reaction at a lower temperature (e.g., 0°C to RT) high_temp->solution_temp Yes protic_solvent Is a protic solvent being used? (e.g., EtOH, H₂O) high_temp->protic_solvent No solution_solvent Solution: Switch to a polar aprotic solvent (e.g., DMF, DMSO) protic_solvent->solution_solvent Yes optimized Conditions Optimized protic_solvent->optimized No

Caption: Troubleshooting workflow for low substitution yield.

Data Summary: Influence of Reagents and Conditions

The following table summarizes how different experimental parameters influence the outcome of reactions with this compound.

ParameterCondition Favoring Substitution (SN2)Condition Favoring Elimination (E2)Rationale
Nucleophile / Base Strong, non-basic nucleophile (e.g., I⁻, Br⁻, N₃⁻, CN⁻, RS⁻)Strong, bulky base (e.g., t-BuOK, LDA) or strong, non-bulky base (e.g., EtO⁻, OH⁻)Good nucleophiles efficiently attack the electrophilic carbon. Strong bases preferentially abstract a proton.
Solvent Polar Aprotic (e.g., DMSO, DMF, Acetonitrile)Polar Protic (e.g., Ethanol, Water) or Non-PolarPolar aprotic solvents enhance nucleophilicity. Protic solvents can solvate the nucleophile, hindering it.
Temperature Low (0 °C to Room Temperature)HighElimination has a higher activation energy and is entropically favored, thus becoming more dominant at higher temperatures.

Key Experimental Protocol: Synthesis of Azidocyclodecane

This protocol provides a method for a high-yield substitution reaction on this compound using sodium azide, a strong nucleophile that is a weak base, effectively minimizing the elimination side reaction.

Objective: To synthesize azidocyclodecane from this compound via an SN2 reaction.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).

  • Reagents: Add sodium azide (1.5 equivalents) to the flask.

  • Solvent: Add anhydrous dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the this compound.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). If the reaction is slow, the temperature can be gently increased to 40-50°C, but higher temperatures should be avoided.

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Workup - Extraction: Extract the aqueous layer three times with diethyl ether.

  • Workup - Washing: Combine the organic extracts and wash them sequentially with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude azidocyclodecane.

  • Purification: The crude product can be purified further by vacuum distillation or column chromatography if necessary.

ExperimentalWorkflow cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Combine this compound & Sodium Azide in DMF react 2. Stir at RT (12-24h) setup->react monitor 3. Monitor by TLC react->monitor quench 4. Quench with Water monitor->quench If complete extract 5. Extract with Diethyl Ether quench->extract wash 6. Wash with NaHCO₃ & Brine extract->wash dry 7. Dry over MgSO₄ & Concentrate wash->dry purify 8. Purify (Distillation or Chromatography) dry->purify

Caption: General experimental workflow for SN2 reaction on this compound.

Technical Support Center: Analysis of Chlorocyclodecane by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying impurities in chlorocyclodecane using Gas Chromatography-Mass Spectrometry (GC-MS). This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure accurate and reliable results.

Potential Impurities in this compound

The synthesis of this compound can introduce various impurities, including unreacted starting materials, byproducts, and over-chlorinated species. The following table summarizes potential impurities, their likely origin, and key mass spectrometry identifiers.

Impurity NamePotential OriginMolecular Weight ( g/mol )Key m/z Fragments
CyclodecaneIncomplete chlorination of cyclodecane140.27140, 111, 97, 83, 69, 55, 41
CyclodecanoneUnreacted starting material if synthesized from cyclodecanone154.25154, 126, 111, 98, 84, 69, 55
CyclodecanolIncomplete conversion of cyclodecanol to this compound156.27156, 138, 123, 110, 97, 82, 67, 55, 41
Dithis compoundOver-chlorination of cyclodecane208.16208, 173, 137, 109, 95, 81, 67, 55, 41
CyclodeceneElimination byproduct from the chlorination reaction138.25138, 123, 109, 95, 81, 67, 54, 41

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a standard method for the separation and identification of impurities in a this compound sample.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in high-purity hexane and dilute to the mark.

  • Further dilute this stock solution to a final concentration of approximately 100 µg/mL with hexane.

  • Transfer an aliquot of the final solution to a 2 mL autosampler vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar capillary column)

  • Injector: Split/Splitless

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Split Ratio: 50:1

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Scan Range: 35 - 400 amu

  • Solvent Delay: 3 minutes

3. Data Analysis:

  • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

  • Search for minor peaks in the total ion chromatogram (TIC).

  • Obtain the mass spectrum of each impurity peak.

  • Compare the obtained mass spectra with a reference library (e.g., NIST, Wiley) for tentative identification.

  • Confirm the identity of impurities by comparing their retention times and mass spectra with those of authentic reference standards, if available.

  • Quantify the impurities using the peak area percentage or by creating a calibration curve with certified reference materials.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the GC-MS analysis of this compound.

Q1: Why am I seeing peak tailing for the this compound peak?

A1: Peak tailing for halogenated compounds can be caused by several factors:

  • Active Sites in the Injection Port or Column: Active sites, such as exposed silanol groups, can interact with the polarizable chlorine atom, causing tailing.

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Regularly replace the liner and septum. Condition the column according to the manufacturer's instructions.

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.

    • Solution: Dilute your sample and re-inject.

  • Inappropriate Temperature Settings: If the injector or transfer line temperature is too low, it can cause slow vaporization and tailing.

    • Solution: Ensure the injector and transfer line temperatures are appropriate for the boiling point of this compound.

Q2: I am observing "ghost peaks" in my chromatogram. What are they and how can I eliminate them?

A2: Ghost peaks are peaks that appear in a chromatogram that are not from the injected sample. They are typically due to contamination.

  • Carryover from Previous Injections: Residuals from a previous, more concentrated sample can elute in subsequent runs.

    • Solution: Run a solvent blank (injecting pure hexane) after a concentrated sample to ensure the system is clean. Increase the oven temperature at the end of the run (bake-out) to elute any high-boiling contaminants.

  • Septum Bleed: Small particles from the injector septum can break off and enter the column, leading to broad, rolling peaks.

    • Solution: Use high-quality, low-bleed septa and replace them regularly.

  • Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or buildup in the gas lines can cause baseline noise and ghost peaks.

    • Solution: Ensure high-purity carrier gas is used and that gas traps are functioning correctly.

Q3: The mass spectrum of my main peak does not perfectly match the library spectrum for this compound. Should I be concerned?

A3: Minor differences between an experimental mass spectrum and a library spectrum can occur and are not always a cause for concern.

  • Different Instrumentation: Library spectra are generated on specific instruments under specific conditions. Variations in ion source design and tuning parameters can lead to slight differences in relative ion abundances.

  • Co-eluting Impurities: A small, co-eluting impurity can contribute ions to the mass spectrum of the main peak, causing a mismatch.

    • Solution: Examine the peak shape. A non-symmetrical peak may indicate co-elution. Adjust the temperature program to try and separate the components. Check the extracted ion chromatograms for key fragments of suspected impurities to see if they align perfectly with the main peak.

Q4: How can I improve the separation of closely eluting impurities?

A4: Improving chromatographic resolution is key to accurately identifying and quantifying impurities.

  • Optimize the Temperature Program: A slower temperature ramp rate can improve the separation of components with similar boiling points.

  • Use a Longer GC Column: A longer column provides more theoretical plates and can enhance separation.

  • Change the Stationary Phase: While a 5% phenyl-methylpolysiloxane (HP-5ms type) is a good starting point, a more polar column could provide different selectivity for certain impurities.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for identifying impurities in this compound via GC-MS.

experimental_workflow Workflow for Impurity Identification in this compound cluster_preparation Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing & Identification cluster_reporting Quantification & Reporting prep1 Weigh this compound Sample prep2 Dissolve in Hexane prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 prep4 Transfer to Autosampler Vial prep3->prep4 gcms1 Inject Sample into GC-MS prep4->gcms1 gcms2 Chromatographic Separation gcms1->gcms2 gcms3 Mass Spectral Detection gcms2->gcms3 data1 Obtain Total Ion Chromatogram (TIC) gcms3->data1 data2 Identify Main Peak & Impurity Peaks data1->data2 data3 Extract Mass Spectra of Impurities data2->data3 data4 Library Search (NIST, Wiley) data3->data4 data5 Confirm with Reference Standards data4->data5 report1 Quantify Impurities data5->report1 report2 Generate Final Report report1->report2

GC-MS analysis workflow for this compound impurity profiling.

Technical Support Center: Solvent Drying for Chlorocyclodecane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the essential process of drying solvents for reactions involving chlorocyclodecanes. Proper solvent drying is critical to the success of many syntheses in research, development, and manufacturing, particularly when working with moisture-sensitive reagents common in chlorocyclodecane chemistry.

Frequently Asked Questions (FAQs)

Q1: Why is it so critical to use dry solvents for this compound reactions?

A1: Many reactions involving chlorocyclodecanes utilize moisture-sensitive reagents, such as Grignard reagents or organolithiums. Water can react with these reagents, quenching them and preventing the desired reaction from occurring.[1][2][3] This leads to low or no product yield and the formation of unwanted byproducts.

Q2: What are the most common solvents used in this compound reactions that require drying?

A2: Ethereal solvents are very common, including tetrahydrofuran (THF) and diethyl ether.[4][5] Hydrocarbon solvents like toluene and hexane, as well as halogenated solvents such as dichloromethane (DCM), are also frequently used and often require drying.[6][7]

Q3: What are the primary methods for drying solvents?

A3: The most common methods include:

  • Use of solid desiccants: This involves adding a drying agent directly to the solvent. Common desiccants include molecular sieves, calcium chloride, sodium sulfate, and magnesium sulfate.[4][8][9]

  • Distillation: This is a highly effective method for obtaining very dry solvents. It often involves distilling the solvent from a reactive drying agent, such as sodium metal with benzophenone indicator.[10][11]

  • Solvent Purification Systems: These are commercial systems that pass solvent through columns of activated alumina or other drying agents to provide ultra-dry solvent on demand.[12]

Q4: How do I choose the right drying agent for my solvent and reaction?

A4: The choice of drying agent depends on the solvent, the required level of dryness, and the compatibility of the drying agent with your reactants. For example, calcium chloride is a good general-purpose drying agent but should not be used with alcohols or amines.[8] Molecular sieves are very efficient and versatile.[13][14] The decision-making process can be guided by a workflow like the one presented below.

Q5: What are molecular sieves and how do they work?

A5: Molecular sieves are porous materials, typically synthetic zeolites, that selectively adsorb molecules based on their size.[14] For solvent drying, 3Å and 4Å molecular sieves are commonly used. Water molecules are small enough to enter the pores and be trapped, while the larger solvent molecules are excluded.[13][15]

Q6: Can I reuse molecular sieves?

A6: Yes, molecular sieves can be regenerated and reused.[13][16][17] This is typically done by heating them in an oven at high temperatures (e.g., 250-320°C) to drive off the adsorbed water.[16][18] It is crucial to cool them in a desiccator to prevent re-adsorption of atmospheric moisture.[11]

Troubleshooting Guide

Problem 1: My this compound reaction is not working, and I suspect wet solvent.

  • Question: I performed a Grignard reaction with this compound, but I am getting very low yield. How can I be sure my solvent is dry enough?

  • Answer: The most reliable way to determine the water content in your solvent is by Karl Fischer titration, which can measure water content in the parts-per-million (ppm) range.[6][7][19] If you do not have access to a Karl Fischer titrator, a common qualitative indicator for ethereal solvents like THF and diethyl ether is the sodium/benzophenone ketyl radical. A persistent deep blue or purple color indicates that the solvent is very dry.[11][12][20] If the color is yellow or orange, the solvent is still wet.

Problem 2: I am unsure which drying agent is compatible with this compound.

  • Question: Can I use reactive drying agents like sodium metal directly with a solution of this compound?

  • Answer: It is generally not advisable to dry a solution already containing your this compound with reactive drying agents like sodium, as this could potentially lead to side reactions with the chloro-substituent. Solvents should be dried before adding the this compound. For drying the final product solution after a reaction workup, milder desiccants like anhydrous magnesium sulfate or sodium sulfate are more appropriate.[8][9]

Problem 3: My solvent is still wet after drying with molecular sieves.

  • Question: I added 4Å molecular sieves to my THF, but my reaction still failed. What could have gone wrong?

  • Answer: There are several possibilities:

    • Insufficient contact time: The solvent needs to be in contact with the molecular sieves for a sufficient period, often at least 24-48 hours, to reach a low water content.[6][21]

    • Saturated sieves: The molecular sieves may have already been saturated with water. Ensure you are using freshly activated sieves.

    • Incorrect sieve type: For THF, 3Å or 4Å sieves are appropriate.[14] Using a sieve with a larger pore size might not be as effective.

    • Insufficient quantity: A sufficient amount of sieves is needed. A common recommendation is 5-10% (w/v) of sieves to solvent.[21]

Problem 4: I am concerned about the safety of distilling solvents.

  • Question: I need very dry THF for my reaction, but I am hesitant to use a sodium still. Are there safer alternatives?

  • Answer: While sodium stills are effective, they do pose fire and explosion risks if not handled properly, especially with ethereal solvents that can form peroxides.[6][22] A safer and highly effective alternative is to use a commercial solvent purification system.[12] If that is not available, passing the solvent through a column of activated neutral alumina can also provide very dry solvent.[6] Storing pre-dried solvents over activated 3Å molecular sieves is also a very safe and effective method for maintaining dryness.[6]

Quantitative Data on Solvent Drying

The following tables summarize the residual water content in common solvents after treatment with various drying agents. This data is compiled from peer-reviewed literature and provides a quantitative basis for selecting a drying method.[6][7][19]

Table 1: Drying of Tetrahydrofuran (THF)

Drying Agent/MethodTimeResidual Water (ppm)
None ("wet" solvent)-~200-400
Sodium/Benzophenone (distilled)-~43
3Å Molecular Sieves (20% m/v)48 h~6.1
3Å Molecular Sieves (20% m/v)72 h~4.1
Neutral Alumina (column)single pass~5.9

Table 2: Drying of Toluene

Drying Agent/MethodTimeResidual Water (ppm)
None ("wet" solvent)-~225
Sodium/Benzophenone (distilled)-~34
3Å Molecular Sieves (20% m/v)24 h< 5
Silica Gel (column)single pass< 5

Table 3: Drying of Dichloromethane (DCM)

Drying Agent/MethodTimeResidual Water (ppm)
None ("wet" solvent)-~50-100
Calcium Hydride (distilled)-~13
3Å Molecular Sieves (20% m/v)24 h< 5
Silica Gel (column)single pass< 5

Experimental Protocols

Protocol 1: Drying Solvents with Molecular Sieves

This protocol describes the standard procedure for drying solvents using molecular sieves.

Materials:

  • Solvent to be dried (e.g., THF, Toluene, DCM)

  • 3Å or 4Å molecular sieves

  • Oven capable of reaching at least 250°C

  • Desiccator

  • Clean, dry solvent bottle with a secure cap

Procedure:

  • Activation of Molecular Sieves: Place the molecular sieves in a shallow heat-proof dish and heat in an oven at 250-320°C for at least 3 hours.[16][18]

  • Cooling: Transfer the hot sieves to a desiccator and allow them to cool to room temperature under a dry atmosphere. This prevents the re-adsorption of moisture from the air.[11]

  • Drying the Solvent: Place the activated, cooled molecular sieves into a clean, dry solvent bottle. A loading of 5-10% (w/v) is recommended (e.g., 50-100 g of sieves for 1 L of solvent).[21]

  • Incubation: Add the solvent to the bottle containing the sieves, cap the bottle tightly, and allow it to stand for at least 48-72 hours.[6] Gently swirling the bottle occasionally can improve the drying efficiency.

  • Dispensing: To use the dry solvent, carefully decant or cannulate the solvent, leaving the sieves behind.

Protocol 2: Distillation of THF from Sodium/Benzophenone

This method yields exceptionally dry and oxygen-free THF, indicated by a deep blue or purple color. Extreme caution should be exercised due to the use of reactive sodium metal and flammable THF. This procedure should only be performed by trained personnel in a well-ventilated fume hood.

Materials:

  • THF (pre-dried over a less reactive agent like calcium hydride is recommended)

  • Sodium metal (as wire or small pieces)

  • Benzophenone

  • Distillation apparatus (round-bottom flask, condenser, receiving flask)

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus and flame-dry all glassware under a flow of inert gas to remove any adsorbed moisture.

  • Pre-drying (Optional but Recommended): It is good practice to pre-dry the THF over a milder desiccant like calcium hydride or molecular sieves to remove the bulk of the water.[11]

  • Charging the Still: To the round-bottom flask, add the pre-dried THF. Add a small amount of benzophenone (a few spatula tips) and small pieces of sodium metal.

  • Refluxing: Heat the mixture to reflux under a positive pressure of inert gas. Initially, the solution will likely be yellow or colorless.

  • Indicator Color Change: Continue to reflux the mixture. As the solvent becomes dry, the sodium will react with the benzophenone to form the ketyl radical, and the solution will turn a deep blue or purple color.[10][11][20] This color indicates that the solvent is anhydrous and oxygen-free. If the color does not persist, more sodium may be needed.

  • Distillation: Once the blue/purple color is stable, distill the required amount of solvent into the receiving flask, which should also be under an inert atmosphere.

  • Shutdown: NEVER DISTILL TO DRYNESS. Always leave a small amount of solvent in the distillation flask to prevent the overheating of potentially explosive peroxide residues.[10] Quench the still carefully according to established laboratory safety procedures.

Visualizations

SolventDryingWorkflow start Start: Need Dry Solvent for This compound Reaction q1 Is the reaction extremely sensitive to moisture? start->q1 method_distill Use a highly effective method: - Distillation (e.g., Na/Benzophenone) - Solvent Purification System q1->method_distill Yes q2 Is a reactive drying agent (e.g., Na, CaH2) compatible? q1->q2 No check_kf Verify dryness with Karl Fischer titration if possible method_distill->check_kf method_sieves Use Activated Molecular Sieves (3Å or 4Å) - Allow sufficient contact time (48-72h) - Use 5-10% w/v loading q2->method_sieves Yes method_mild Use a milder desiccant: - Anhydrous MgSO4 - Anhydrous Na2SO4 q2->method_mild No method_sieves->check_kf method_mild->check_kf end Proceed with Reaction check_kf->end

Caption: Decision workflow for selecting a solvent drying method.

DistillationSetup cluster_setup Solvent Distillation Apparatus flask Round-bottom Flask (with solvent, Na, benzophenone) condenser Condenser flask->condenser mantle Heating Mantle mantle->flask adapter Distillation Adapter condenser->adapter water_out Water Out condenser->water_out receiver Receiving Flask (under inert gas) adapter->receiver inert_out Inert Gas Out (to bubbler) adapter->inert_out inert_in Inert Gas In inert_in->adapter water_in Water In water_in->condenser

Caption: Diagram of a solvent distillation setup under inert atmosphere.

References

Technical Support Center: Scaling Up Chlorocyclodecane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chlorocyclodecane, particularly when scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent laboratory method for synthesizing this compound is through the reaction of cyclodecanol with thionyl chloride (SOCl₂). This reaction is favored for its relatively high yield and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.

Q2: What are the primary challenges when scaling up the synthesis of this compound from cyclodecanol using thionyl chloride?

A2: The primary challenges in scaling up this synthesis include:

  • Exothermic Reaction Control: The reaction between cyclodecanol and thionyl chloride is exothermic. Managing the heat generated is critical at a larger scale to prevent runaway reactions and the formation of byproducts.[1]

  • Safe Handling of Thionyl Chloride: Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[2][3][4][5][6] Handling large quantities requires specialized equipment and stringent safety protocols.

  • Byproduct Management: The gaseous byproducts, SO₂ and HCl, are corrosive and toxic. A robust scrubbing system is necessary to neutralize these gases during large-scale production.

  • Purification: Separating the desired this compound from unreacted starting material, chlorinated byproducts, and decomposition products can be more complex at a larger scale.

  • Yield and Purity Consistency: Maintaining high yield and purity can be challenging due to issues with mixing, heat transfer, and reaction time as the scale increases.

Q3: What are the expected byproducts in the synthesis of this compound using thionyl chloride?

A3: Potential byproducts include:

  • Dicyclodecyl ether: Formed through an intermolecular dehydration reaction between two molecules of cyclodecanol, especially at elevated temperatures.

  • Cyclodecene: An elimination byproduct, which can be formed if the reaction temperature is not well-controlled.

  • Di- (chlorosulfonyl) cyclodecane: Can be formed if the reaction with thionyl chloride does not go to completion.

  • Chlorinated isomers: Although less common for this specific reaction, trace amounts of other chlorinated species could be formed.

Q4: What analytical methods are recommended for monitoring the progress of the reaction?

A4: To monitor the reaction progress, the following techniques are recommended:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of the starting material (cyclodecanol) and the formation of the product (this compound).

  • Gas Chromatography (GC): Provides quantitative information on the conversion of cyclodecanol and the formation of this compound and volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion and identify the presence of major species.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Formation of byproducts (e.g., cyclodecene, dicyclodecyl ether). 3. Loss of product during workup and purification.1. Increase reaction time or temperature cautiously. Monitor reaction progress by TLC or GC. 2. Control the reaction temperature carefully. Ensure slow, controlled addition of thionyl chloride. 3. Optimize the extraction and distillation procedures. Ensure complete phase separation and use an appropriate vacuum for distillation.
Product is Contaminated with Starting Material (Cyclodecanol) 1. Insufficient thionyl chloride. 2. Reaction time is too short.1. Use a slight excess of thionyl chloride (e.g., 1.1-1.2 equivalents). 2. Extend the reaction time and monitor for the disappearance of the starting material spot on TLC.
Product is Dark or Discolored 1. Reaction temperature was too high, leading to decomposition. 2. Presence of impurities in the starting materials or solvent.1. Maintain a lower reaction temperature and ensure efficient cooling. 2. Use high-purity, dry solvents and reagents. Consider purification of cyclodecanol if necessary.
Violent Reaction or Uncontrolled Exotherm 1. Addition of thionyl chloride was too rapid. 2. Inadequate cooling or mixing.1. Add thionyl chloride dropwise at a controlled rate. 2. Use a larger reaction vessel to accommodate the volume and ensure efficient stirring. Employ an ice bath or other cooling system to maintain the desired temperature.
Difficulty in Removing Gaseous Byproducts (HCl, SO₂) on a Large Scale 1. Inadequate gas scrubbing system.1. Implement a robust gas scrubbing system using a caustic solution (e.g., sodium hydroxide) to neutralize the acidic gases. Ensure the scrubber has sufficient capacity for the scale of the reaction.

Data Presentation: Impact of Scale on Synthesis Parameters

The following table summarizes typical observations when scaling up the synthesis of this compound from cyclodecanol and thionyl chloride. Note: This data is representative and may vary based on specific experimental conditions.

Parameter Lab Scale (10 g Cyclodecanol) Pilot Scale (1 kg Cyclodecanol) Production Scale (50 kg Cyclodecanol)
Thionyl Chloride (Equivalents) 1.11.11.05-1.1
Reaction Time 2-3 hours4-6 hours6-8 hours
Typical Yield 85-90%80-85%75-80%
Purity (before distillation) ~90%~85%~80%
Key Challenge Product isolationHeat management, gas scrubbingProcess control, safety, and automation

Experimental Protocols

Detailed Methodology for Gram-Scale Synthesis of this compound

Materials:

  • Cyclodecanol (10.0 g, 64.0 mmol)

  • Thionyl chloride (6.2 mL, 83.2 mmol, 1.3 equiv.)

  • Anhydrous Dichloromethane (DCM) (100 mL)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (containing a sodium hydroxide solution) is charged with cyclodecanol (10.0 g) and anhydrous DCM (50 mL).

  • The flask is cooled in an ice bath to 0-5 °C.

  • Thionyl chloride (6.2 mL) is dissolved in anhydrous DCM (50 mL) and added to the dropping funnel.

  • The thionyl chloride solution is added dropwise to the stirred cyclodecanol solution over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2 hours.

  • The reaction progress is monitored by TLC until the cyclodecanol spot is no longer visible.

  • The reaction mixture is carefully poured into 100 mL of ice-cold saturated sodium bicarbonate solution to quench the excess thionyl chloride and neutralize the HCl.

  • The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product is purified by vacuum distillation to obtain pure this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start 1. Charge Cyclodecanol and DCM cool 2. Cool to 0-5 °C start->cool add_socl2 3. Add SOCl2 in DCM dropwise cool->add_socl2 react 4. Stir at room temperature add_socl2->react monitor 5. Monitor by TLC/GC react->monitor quench 6. Quench with NaHCO3 monitor->quench Reaction Complete extract 7. Separate and Extract quench->extract wash_dry 8. Wash and Dry extract->wash_dry concentrate 9. Concentrate wash_dry->concentrate distill 10. Vacuum Distillation concentrate->distill product Pure this compound distill->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_guide Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_reaction Incomplete Reaction start->incomplete_reaction byproducts Byproduct Formation start->byproducts loss_workup Loss During Workup start->loss_workup increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp control_temp Control Temperature byproducts->control_temp optimize_purification Optimize Purification loss_workup->optimize_purification

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Stabilizing Chlorocyclodecane During Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of chlorocyclodecane to maintain its stability and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the storage of this compound.

Issue Potential Cause Recommended Action
Discoloration (Yellowing or Browning) Oxidation or degradation of the compound due to exposure to air or light.Store under an inert atmosphere (e.g., argon or nitrogen) and protect from light by using amber glass containers or storing in a dark location.
Formation of Precipitate Polymerization or formation of insoluble degradation products.Filter the sample before use. Consider running analytical tests (e.g., GC-MS) to identify the precipitate and assess the purity of the remaining liquid.
Decrease in Purity Over Time Chemical degradation via pathways such as hydrolysis, dehydrochlorination, or oxidation.Re-purify the compound if necessary. For future storage, ensure stringent exclusion of moisture and oxygen, and consider the use of stabilizers.
Inconsistent Experimental Results Use of a degraded or impure batch of this compound.Always verify the purity of this compound before use, especially after long-term storage. Perform a quick purity check using GC-MS or NMR.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored at low temperatures, typically between 2-8°C. It is crucial to protect the compound from light and moisture. Storage under an inert atmosphere, such as argon or nitrogen, is highly recommended to prevent oxidation.

Q2: What type of container is best suited for storing this compound?

A2: Chemically inert glass containers, such as amber glass bottles with PTFE-lined caps, are the preferred choice for storing this compound.[1] Polyethylene (LDPE, HDPE) containers may also be suitable, but compatibility testing is recommended to ensure no leaching or degradation occurs.[1][2] PVC should be avoided due to potential interactions.[1]

Q3: What are the primary degradation pathways for this compound?

A3: this compound can degrade through several pathways, including:

  • Hydrolysis: Reaction with water can lead to the formation of cyclodecanol and hydrochloric acid.

  • Dehydrochlorination: Elimination of HCl to form cyclodecene, which can be promoted by heat or basic conditions.

  • Oxidation: Reaction with oxygen, potentially accelerated by light or heat, can lead to the formation of various oxygenated byproducts.

  • Photodegradation: Exposure to UV light can induce cleavage of the carbon-chlorine bond, leading to radical formation and subsequent degradation reactions.

Q4: Should I use a stabilizer for long-term storage of this compound?

A4: Yes, the use of stabilizers is recommended for long-term storage of chlorinated hydrocarbons.[3] Stabilizers can act as acid acceptors, antioxidants, or light inhibitors to prevent degradation.[3] Common stabilizers for chlorinated solvents include epichlorohydrin, butylene oxide, and certain phenols or amines.[4] However, the choice and concentration of a stabilizer should be carefully evaluated for compatibility with your specific application.

Q5: How can I check the purity of my stored this compound?

A5: The purity of this compound can be reliably determined using gas chromatography-mass spectrometry (GC-MS).[5][6][7][8] This technique allows for the separation and identification of the parent compound and any potential degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity.

Potential Degradation Triggers and Mitigation Strategies

Degradation Trigger Potential Degradation Pathway Mitigation Strategy
Exposure to Light Photodegradation, free-radical chain reactionsStore in amber glass containers or in the dark.
Presence of Oxygen OxidationStore under an inert atmosphere (e.g., Argon, Nitrogen).
Presence of Moisture HydrolysisUse anhydrous storage conditions and tightly sealed containers.
Elevated Temperatures Dehydrochlorination, increased reaction rates for all degradation pathwaysStore at reduced temperatures (e.g., 2-8°C).
Contamination with Bases or Metals Catalyzes dehydrochlorination and other degradation reactionsUse high-purity, clean, and inert storage containers.

Experimental Protocols

Protocol for Accelerated Stability Testing of this compound

This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term stability.

1. Materials and Equipment:

  • This compound sample

  • Amber glass vials with PTFE-lined screw caps

  • Oven or stability chamber capable of maintaining ±2°C temperature control

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-purity solvent for dilution (e.g., hexane or ethyl acetate)

2. Experimental Procedure:

  • Aliquot the this compound sample into several amber glass vials.

  • If testing stabilizers, add the appropriate concentration of the stabilizer to the designated vials.

  • Purge the headspace of each vial with an inert gas (e.g., argon) before sealing.

  • Place the vials in a stability chamber set to an elevated temperature (e.g., 40°C, 50°C, and 60°C).

  • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each temperature condition.

  • Allow the vial to cool to room temperature.

  • Prepare a sample for GC-MS analysis by accurately diluting a known amount of the stored this compound in a suitable solvent.

  • Analyze the sample using a validated GC-MS method to determine the purity of this compound and identify any degradation products.

3. Data Analysis:

  • Quantify the peak area of this compound and any degradation products at each time point.

  • Calculate the percentage of remaining this compound.

  • Plot the natural logarithm of the concentration of this compound versus time for each temperature to determine the degradation rate constant (k) from the slope of the line.

  • Use the Arrhenius equation to extrapolate the degradation rate at recommended storage temperatures (e.g., 4°C).

GC-MS Method for Purity Analysis of this compound

1. Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for halogenated compounds (e.g., DB-5ms, HP-5ms).

  • Mass Spectrometer: Capable of electron ionization (EI) and full scan data acquisition.

2. Chromatographic Conditions (Example):

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Scan Range: 40-400 amu

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a suitable solvent (e.g., hexane) in a volumetric flask.

  • Further dilute as necessary to be within the linear range of the instrument.

4. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Identify any impurity peaks by interpreting their mass spectra and comparing them to spectral libraries.

  • Calculate the purity of the sample by the area percent method, assuming a similar response factor for all components. For higher accuracy, use a calibrated method with a certified reference standard.

Visualizations

degradation_pathway This compound This compound Cyclodecene Cyclodecene This compound->Cyclodecene Dehydrochlorination (+ Heat/Base) Cyclodecanol Cyclodecanol This compound->Cyclodecanol Hydrolysis (+ H2O) Oxidation_Products Oxidation_Products This compound->Oxidation_Products Oxidation (+ O2/Light)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_storage Accelerated Storage cluster_analysis Analysis Sample_Aliquot Sample_Aliquot Add_Stabilizer Add Stabilizer (Optional) Sample_Aliquot->Add_Stabilizer Inert_Atmosphere Inert Atmosphere Purge Add_Stabilizer->Inert_Atmosphere Storage_40C Store at 40°C Inert_Atmosphere->Storage_40C Storage_50C Store at 50°C Inert_Atmosphere->Storage_50C Storage_60C Store at 60°C Inert_Atmosphere->Storage_60C Time_Points Sampling at Time Points Storage_40C->Time_Points Storage_50C->Time_Points Storage_60C->Time_Points GCMS_Analysis GC-MS Analysis Time_Points->GCMS_Analysis Data_Evaluation Data Evaluation GCMS_Analysis->Data_Evaluation

Caption: Workflow for accelerated stability testing of this compound.

References

Impact of steric hindrance on chlorocyclodecane reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorocyclodecane. The content addresses common issues related to steric hindrance and its impact on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why do reactions with this compound often yield a complex mixture of products?

A1: The reactivity of this compound is significantly influenced by its complex conformational flexibility. As a medium-sized ring (10 carbons), it can adopt multiple low-energy conformations, with the boat-chair-boat form being the most stable. This conformational heterogeneity means that different populations of this compound molecules can react through various pathways (SN1, SN2, E1, E2) simultaneously, leading to a mixture of substitution and elimination products. Transannular interactions (steric hindrance across the ring) also play a crucial role in determining the accessibility of reaction sites and the stability of transition states.

Q2: How does the stereochemistry of this compound (cis vs. trans isomers) affect its reactivity in elimination reactions?

A2: The stereochemistry of this compound isomers has a profound effect on E2 elimination reactions, which require a specific anti-periplanar arrangement of the departing chlorine atom and a β-hydrogen.

  • For cis-chlorocyclodecane: The molecule can more readily adopt a conformation where a β-hydrogen is anti-periplanar to the axial chlorine atom. This leads to a relatively faster E2 reaction rate and typically favors the formation of the more stable Zaitsev product (the more substituted alkene).

  • For trans-chlorocyclodecane: Achieving the necessary anti-periplanar geometry can be conformationally less favorable due to steric hindrance from other parts of the ring. This can lead to a slower reaction rate and may favor the formation of the Hofmann product (the less substituted alkene) if the Zaitsev-directing β-hydrogen is sterically inaccessible.

Q3: I am observing a significant amount of the Hofmann elimination product when using a strong, bulky base. Is this expected?

A3: Yes, this is an expected outcome. The use of a sterically hindered strong base, such as potassium tert-butoxide (t-BuOK), favors the formation of the Hofmann product.[1][2][3][4] Due to its bulk, the base will preferentially abstract the most sterically accessible β-hydrogen, which is often the one leading to the less substituted alkene. This effect is particularly pronounced in conformationally complex molecules like this compound where internal hydrogens can be shielded.

Q4: My SN1 solvolysis reaction is proceeding much slower than expected compared to cyclohexyl chloride. What could be the reason?

A4: The rate of an SN1 reaction is dependent on the stability of the intermediate carbocation. For this compound, the formation of a planar cyclodecyl cation can be disfavored due to increased angle and transannular strain compared to the ground state conformations. While tertiary carbocations are generally stable, the conformational constraints of the ten-membered ring can destabilize the transition state leading to the carbocation. This results in a higher activation energy and a slower reaction rate compared to a less strained system like cyclohexane.

Troubleshooting Guides

Problem 1: Low yield of the desired substitution product in a reaction with a strong nucleophile.

Possible Cause Troubleshooting Step
Competing E2 Elimination: Strong, non-bulky nucleophiles (e.g., ethoxide, hydroxide) can also act as strong bases, leading to a significant amount of the E2 elimination product (cyclodecene).1. Use a less basic nucleophile: If possible, switch to a nucleophile with lower basicity that still has good nucleophilicity (e.g., azide, cyanide). 2. Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions and are favored at higher temperatures. Running the reaction at a lower temperature can favor the SN2 pathway. 3. Choose a polar aprotic solvent: Solvents like DMSO or DMF favor SN2 reactions over E2.
Steric Hindrance: The reaction site on the this compound may be sterically hindered, preventing the nucleophile from effectively attacking the carbon atom in an SN2 fashion.1. Consider an SN1 pathway: If the substrate is susceptible to carbocation formation (e.g., at a tertiary carbon, though less likely for a simple this compound), switching to a polar protic solvent and a weaker nucleophile might open an SN1 pathway. However, be aware of potential rearrangements.

Problem 2: Unexpectedly high ratio of cis- to trans-cyclodecene in an E2 elimination.

Possible Cause Troubleshooting Step
Conformational Control: The preferred conformation of the this compound starting material and the transition state for elimination dictates the stereochemistry of the resulting alkene. The pathway to the cis-alkene may be energetically more favorable.1. Change the base: A bulkier base might alter the selectivity by abstracting a different, more accessible β-hydrogen, potentially leading to a different product ratio. 2. Change the solvent: The solvent can influence the conformational equilibrium of the starting material and the transition state energies. Experiment with solvents of different polarities.
Isomerization: The initial product may be isomerizing under the reaction conditions.1. Monitor the reaction over time: Take aliquots at different time points to determine if the product ratio is changing. 2. Isolate the product quickly: Work up the reaction as soon as it is complete to minimize the chance of post-reaction isomerization.

Quantitative Data Summary

The following tables summarize typical (hypothetical, based on general principles as direct experimental data for this compound is scarce in the provided search results) quantitative data for the reactions of this compound. These values are for illustrative purposes and actual results may vary depending on specific experimental conditions.

Table 1: Relative Solvolysis Rates (SN1) in 80% Ethanol at 25°C

SubstrateRelative Rate (k_rel)
tert-Butyl chloride1,200,000
Cyclohexyl chloride1
This compound ~0.1 - 0.5

Note: The slower rate for this compound is attributed to the conformational strain in the cyclodecyl cation intermediate.

Table 2: Product Distribution for the Reaction of this compound with Sodium Ethoxide in Ethanol at 55°C

ProductMechanismApproximate Yield (%)
EthoxycyclodecaneSN230 - 40
cis-CyclodeceneE240 - 50
trans-CyclodeceneE210 - 20

Table 3: Product Distribution for the Reaction of this compound with Potassium tert-Butoxide in tert-Butanol at 80°C

ProductMechanismApproximate Yield (%)
tert-ButoxycyclodecaneSN2< 5
cis-Cyclodecene (Hofmann)E270 - 80
trans-Cyclodecene (Zaitsev)E215 - 25

Experimental Protocols

Protocol 1: Solvolysis of this compound (SN1 Reaction)

  • Materials: this compound, 80% aqueous ethanol, sodium bicarbonate solution (5%), diethyl ether, anhydrous magnesium sulfate, rotary evaporator, pH indicator.

  • Procedure:

    • Dissolve a known concentration of this compound (e.g., 0.1 M) in 80% aqueous ethanol in a thermostatted water bath at 25°C.

    • Monitor the progress of the reaction by periodically withdrawing aliquots and titrating the generated HCl with a standardized solution of sodium hydroxide using a suitable indicator.

    • Alternatively, monitor the reaction using conductivity measurements.

    • After the reaction is complete (no further change in pH or conductivity), neutralize the solution with 5% sodium bicarbonate.

    • Extract the product with diethyl ether (3 x 20 mL).

    • Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • Analyze the product mixture (cyclodecanol and cyclodecenes) using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution.

Protocol 2: Elimination of this compound with Potassium tert-Butoxide (E2 Reaction)

  • Materials: this compound, potassium tert-butoxide, anhydrous tert-butanol, pentane, saturated ammonium chloride solution, anhydrous sodium sulfate, rotary evaporator.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous tert-butanol.

    • Add a stoichiometric excess (e.g., 1.5 equivalents) of potassium tert-butoxide to the solution.

    • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated ammonium chloride solution.

    • Extract the product with pentane (3 x 25 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and carefully remove the solvent by distillation (as the cyclodecene products are volatile).

    • Analyze the product ratio of cis- and trans-cyclodecene by GC analysis.

Visualizations

reaction_pathways cluster_start This compound cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway cluster_sn1 SN1 Pathway start This compound sn2_ts [Nu---C---Cl]‡ Transition State start->sn2_ts Strong, non-bulky nucleophile (e.g., EtO⁻) Polar aprotic solvent e2_ts [Base---H---C---C---Cl]‡ Transition State start->e2_ts Strong, bulky base (e.g., t-BuOK) sn1_int Cyclodecyl Cation Intermediate start->sn1_int Weak nucleophile Polar protic solvent (Solvolysis) sn2_prod Substitution Product (e.g., Ethoxycyclodecane) sn2_ts->sn2_prod e2_prod Elimination Product (cis/trans-Cyclodecene) e2_ts->e2_prod sn1_int->e2_prod Deprotonation (E1) sn1_prod Substitution Product (e.g., Cyclodecanol) sn1_int->sn1_prod Nucleophilic attack

Figure 1. Competing reaction pathways for this compound.

conformational_analysis cluster_conformations Conformations of this compound and E2 Reactivity cis_chloro cis-Chlorocyclodecane cis_conf_reactive Favorable Conformation (H and Cl are anti-periplanar) cis_chloro->cis_conf_reactive Conformational equilibrium trans_chloro trans-Chlorocyclodecane trans_conf_less_reactive Less Favorable Conformation (Steric hindrance to achieve anti-periplanar geometry) trans_chloro->trans_conf_less_reactive Conformational equilibrium zaitsev Zaitsev Product (cis/trans-Cyclodecene - more substituted) cis_conf_reactive->zaitsev E2 Elimination (Faster) hofmann Hofmann Product (cis/trans-Cyclodecene - less substituted) trans_conf_less_reactive->hofmann E2 Elimination (Slower, sterically driven)

Figure 2. Impact of stereoisomerism on E2 elimination of this compound.

References

Technical Support Center: Monitoring Chlorocyclodecane Reactions by TLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals who are monitoring the progress of chlorocyclodecane reactions using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: Why is TLC a suitable method for monitoring this compound reactions?

A1: TLC is a rapid, inexpensive, and sensitive technique for monitoring the progress of many organic reactions. For the conversion of a non-polar starting material like cyclodecane to a slightly more polar product like this compound, TLC can effectively separate the reactant from the product, allowing for a real-time assessment of the reaction's progression. It helps to quickly determine if the starting material is being consumed and if the desired product is being formed.

Q2: What kind of TLC plates are recommended for this compound analysis?

A2: Standard silica gel (SiO₂) coated plates are generally the first choice for analyzing compounds of low to moderate polarity like this compound. Silica gel is a polar stationary phase, which works well for separating non-polar compounds using a non-polar mobile phase.

Q3: How do I choose an appropriate solvent system (mobile phase)?

A3: The key is to find a solvent system that provides a good separation between the starting material (e.g., cyclodecane) and the product (this compound). Since these compounds are largely non-polar, a non-polar solvent system is required. A good starting point is 100% hexanes or heptane. If the spots are too high on the plate (high Rf), the polarity is too high. If they don't move from the baseline (low Rf), you may need to add a very small amount of a slightly more polar solvent like ethyl acetate or dichloromethane to the hexane (e.g., 1-2%).

Q4: My starting material and product have very similar polarities. How can I improve their separation on the TLC plate?

A4: For compounds with very similar polarities, achieving good separation can be challenging. Here are a few strategies:

  • Optimize the Solvent System: Test various non-polar solvents and mixtures. Sometimes, switching from hexanes to petroleum ether or cyclohexane can alter selectivity.

  • Use a Longer Plate: A longer development distance can improve the separation between spots that are close together.

  • Try a Different Stationary Phase: While less common for this type of compound, alumina (Al₂O₃) plates could offer different selectivity compared to silica.

Troubleshooting Guide

Problem: I don't see any spots on my TLC plate after visualization.

  • Possible Cause 1: Insufficiently concentrated sample. The concentration of your reaction mixture spots might be too low to be detected.

    • Solution: Try spotting the plate multiple times in the same location, allowing the solvent to evaporate between applications. You can also try concentrating a small aliquot of your reaction mixture before spotting.

  • Possible Cause 2: Ineffective visualization technique. this compound is a non-conjugated alkyl halide and will not be visible under a UV lamp.

    • Solution: Use a chemical stain that reacts with hydrocarbons. Potassium permanganate (KMnO₄) stain is an excellent choice as it reacts with most organic compounds and leaves a yellow/brown spot on a purple background. P-anisaldehyde or ceric ammonium molybdate (CAM) stains are also effective.

Problem: My spots are streaking up the plate.

  • Possible Cause 1: The sample is too concentrated.

    • Solution: Dilute your reaction mixture aliquot with a suitable solvent (like hexanes) before spotting it on the TLC plate.

  • Possible Cause 2: The compound is interacting too strongly with the silica gel. This is less likely for non-polar compounds like this compound but can happen if acidic impurities are present.

    • Solution: Ensure your reaction work-up effectively removes any acidic byproducts.

Problem: The spots for my starting material and product are overlapping (Rf values are too close).

  • Possible Cause: The solvent system is not optimal.

    • Solution: The polarity of the mobile phase needs to be fine-tuned. Since both compounds are non-polar, you will likely be using a highly non-polar solvent system. Try running the TLC in 100% hexanes or 100% heptane. Even a switch between these two can sometimes provide the slight change in selectivity needed. Avoid adding any polar co-solvents unless absolutely necessary, and if so, in very small amounts (e.g., 0.5% ethyl acetate).

Data Presentation

The following table provides representative Rf values for cyclodecane and this compound in common non-polar solvent systems on a standard silica gel plate. Note that actual Rf values can vary based on experimental conditions (temperature, plate manufacturer, chamber saturation).

CompoundSolvent System (Mobile Phase)Representative Rf Value
Cyclodecane100% Hexanes~ 0.8
This compound100% Hexanes~ 0.7
Cyclodecane99:1 Hexanes:Ethyl Acetate~ 0.85
This compound99:1 Hexanes:Ethyl Acetate~ 0.78

Experimental Protocols

Protocol 1: Preparing and Running a TLC Plate

  • Plate Preparation: Using a pencil, gently draw a light line (the origin) approximately 1 cm from the bottom of a TLC plate.

  • Sample Spotting:

    • Dip a capillary tube into the reaction mixture.

    • Briefly and gently touch the tip of the capillary tube to the origin line on the plate. This will create a small spot.

    • For comparison, spot the starting material (e.g., cyclodecane) in an adjacent lane.

  • Developing the Plate:

    • Pour a small amount (0.5 cm depth) of the chosen solvent system into a developing chamber and cover it to allow the atmosphere to become saturated with solvent vapors.

    • Place the TLC plate into the chamber, ensuring the solvent level is below the origin line.

    • Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Marking and Drying:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely.

Protocol 2: Visualization with Potassium Permanganate (KMnO₄) Stain

  • Prepare the Stain: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. This solution is stable for several months.

  • Stain the Plate:

    • Dip the dried TLC plate into the KMnO₄ stain solution for 1-2 seconds using forceps.

    • Remove the plate and let the excess stain drip off.

  • Analysis: Organic compounds will appear as yellow or brown spots against a purple background. The background will fade to brown over time.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Analysis Prep_Plate Prepare TLC Plate (Draw Origin) Spot_Sample Spot Reaction Mixture & Starting Material Prep_Plate->Spot_Sample Develop Develop Plate in Solvent System Spot_Sample->Develop Prep_Chamber Prepare Developing Chamber Dry Dry Plate Develop->Dry Visualize Visualize Spots (e.g., KMnO4 Stain) Dry->Visualize Analyze Analyze Results (Calculate Rf) Visualize->Analyze

Caption: Workflow for monitoring a reaction using TLC.

TLC_Troubleshooting cluster_spots Spot Issues cluster_solutions Potential Solutions Start Problem with TLC Result No_Spots No Spots Visible Start->No_Spots Streaking Spots are Streaking Start->Streaking Overlapping Spots Overlap Start->Overlapping Sol_Concentrate Concentrate Sample or Multi-spot Lane No_Spots->Sol_Concentrate Cause: Too Dilute? Sol_Stain Use a Chemical Stain (e.g., KMnO4) No_Spots->Sol_Stain Cause: UV Inactive? Sol_Dilute Dilute Sample Before Spotting Streaking->Sol_Dilute Cause: Too Concentrated? Sol_Solvent Optimize Solvent System (Adjust Polarity) Overlapping->Sol_Solvent Cause: Poor Separation?

Caption: Troubleshooting common issues in TLC analysis.

Technical Support Center: Work-up Procedures for Reactions Involving Chlorocyclodecane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chlorocyclodecane. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound I should be aware of during work-up?

A1: this compound is a nonpolar, colorless liquid with a relatively high boiling point, making it amenable to standard organic work-up procedures. Its lack of polarity means it will preferentially dissolve in organic solvents during aqueous extractions. Key properties are summarized in the table below.

Q2: What are the primary safety precautions I should take when working with this compound and its reactions?

A2: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental contact, rinse the affected area with copious amounts of water.

Q3: How can I effectively monitor the progress of a reaction involving this compound?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring reaction progress.[1] Since this compound is a nonpolar compound, a nonpolar eluent system is recommended. Good starting points for developing a suitable TLC solvent system include various ratios of ethyl acetate and hexanes.[1] For example, a system of 5% ethyl acetate in hexanes can be a good starting point. The starting material, this compound, should have an Rf value of approximately 0.3-0.4 for optimal separation and monitoring.[2]

Q4: What are some common impurities I might encounter in reactions involving this compound?

A4: Common impurities can include unreacted starting materials (e.g., cyclodecanol if you are synthesizing this compound), byproducts from side reactions (e.g., cyclodecene from elimination), and residual reagents (e.g., pyridine or thionyl chloride from a chlorination reaction). The work-up procedure should be designed to remove these impurities.

Troubleshooting Guides

Problem 1: Low yield of this compound after synthesis from cyclodecanol using thionyl chloride.

Possible Cause & Solution:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of thionyl chloride and an appropriate reaction time and temperature. The use of a base like pyridine can facilitate the reaction, but its removal is crucial during work-up.

  • Product Loss During Work-up: this compound, while not highly volatile, can be lost if evaporation is carried out at too high a temperature or for an extended period. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 40-50 °C).

  • Side Reactions: Elimination to form cyclodecene can be a competing reaction, especially at higher temperatures. Running the reaction at a lower temperature may help to minimize this side product.

Problem 2: Formation of a stable emulsion during aqueous work-up.

Possible Cause & Solution:

  • Insufficient Ionic Strength of the Aqueous Layer: Emulsions are common when the densities of the organic and aqueous layers are similar. To break an emulsion, add a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, promoting separation.

  • Presence of Polar Solvents: If the reaction was conducted in a water-miscible solvent like THF or dioxane, it is best to remove it under reduced pressure before the aqueous work-up to prevent emulsion formation.

  • Mechanical Agitation is Too Vigorous: Shaking the separatory funnel too aggressively can lead to stable emulsions. Instead, gently invert the funnel multiple times to ensure adequate mixing of the layers.

Problem 3: Difficulty in removing the pyridine used as a catalyst/base from the reaction mixture.

Possible Cause & Solution:

  • Inadequate Acid Wash: Pyridine is a base and can be effectively removed by washing the organic layer with a dilute acidic solution, such as 1 M HCl.[1][3][4] The pyridine will be protonated to form pyridinium hydrochloride, which is soluble in the aqueous layer.[1]

  • Insufficient Number of Washes: A single acid wash may not be sufficient. Perform two to three washes with the dilute acid solution to ensure complete removal of pyridine.

  • Alternative Removal Method: Washing the organic layer with a saturated aqueous solution of copper(II) sulfate is another effective method. Pyridine forms a water-soluble complex with copper(II) ions.[3][5]

Problem 4: The purified this compound is still contaminated with a polar impurity (e.g., unreacted cyclodecanol).

Possible Cause & Solution:

  • Inefficient Extraction: Ensure thorough mixing during the aqueous wash to maximize the transfer of polar impurities from the organic to the aqueous layer.

  • Inadequate Column Chromatography: If purification is done by column chromatography, the solvent system may not be optimal. A slightly more polar eluent might be needed to separate the polar impurity from the nonpolar this compound. Start with a very nonpolar eluent (e.g., 100% hexanes) and gradually increase the polarity (e.g., by adding small increments of ethyl acetate) to elute the this compound while retaining the more polar impurity on the column.

Quantitative Data Summary

ParameterValueReference
This compound Properties
Molecular FormulaC₁₀H₁₉Cl--INVALID-LINK--
Molecular Weight174.71 g/mol --INVALID-LINK--
Boiling Point244.4 °C at 760 mmHg--INVALID-LINK--
Density0.93 g/cm³--INVALID-LINK--
TLC Solvent Systems (Silica Gel)
General Nonpolar Compounds5% Ethyl Acetate / Hexanes--INVALID-LINK--
5% Ether / Hexanes--INVALID-LINK--
100% Hexanes--INVALID-LINK--
Column Chromatography Eluents (Silica Gel)
Nonpolar CompoundsHexanes, Pentane, Petroleum Ether--INVALID-LINK--
Ether / Petroleum Ether--INVALID-LINK--
Ethyl Acetate / Hexanes (e.g., 1-10%)--INVALID-LINK--

Key Experimental Protocols

Protocol 1: Synthesis of this compound from Cyclodecanol using Thionyl Chloride

This protocol describes a general procedure for the chlorination of a secondary alcohol.

Materials:

  • Cyclodecanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, as a base)

  • Anhydrous diethyl ether or dichloromethane

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclodecanol in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred solution. If using pyridine, it can be added prior to the thionyl chloride.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

  • Work-up: a. Carefully quench the reaction by slowly adding ice-cold water. b. Transfer the mixture to a separatory funnel. c. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. e. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: a. Purify the crude product by vacuum distillation or column chromatography on silica gel using a nonpolar eluent such as hexanes.

Protocol 2: General Work-up for Nucleophilic Substitution on this compound (e.g., with Sodium Cyanide)

This protocol outlines a general work-up for the reaction of an alkyl halide with a nucleophile.[6][7][8]

Materials:

  • Reaction mixture containing the product, unreacted this compound, and salts.

  • Diethyl ether or other suitable organic solvent.

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • Work-up: a. If the reaction solvent is polar and water-miscible (e.g., ethanol, DMSO), remove it under reduced pressure. b. Partition the residue between diethyl ether and water in a separatory funnel. c. Separate the layers. Extract the aqueous layer with two more portions of diethyl ether. d. Combine the organic extracts and wash them with water and then with brine to remove any residual salts and water-soluble impurities. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. f. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: a. Purify the crude product by vacuum distillation, recrystallization (if the product is a solid), or column chromatography.

Visualizations

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification Reaction_Mixture Reaction Mixture (this compound, Product, Reagents, Byproducts) Quench Quench Reaction (e.g., with water or ice) Reaction_Mixture->Quench 1. Extraction Liquid-Liquid Extraction (Organic Solvent & Aqueous Washes) Quench->Extraction 2. Drying Dry Organic Layer (e.g., with MgSO4) Extraction->Drying 3. Filtration Filter Drying->Filtration 4. Evaporation Evaporate Solvent Filtration->Evaporation 5. Crude_Product Crude Product Evaporation->Crude_Product 6. Purification_Step Purification (Column Chromatography, Distillation, or Recrystallization) Pure_Product Pure Product Purification_Step->Pure_Product 8. Crude_Product->Purification_Step 7.

Caption: General experimental workflow for the work-up and purification of a reaction involving this compound.

Troubleshooting_Emulsion Start Emulsion forms during aqueous work-up Q1 Is the aqueous layer saturated? Start->Q1 Action1 Add saturated NaCl (brine) and gently swirl. Q1->Action1 No Q2 Did the emulsion break? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q2 Action2 Allow the mixture to stand undisturbed for a period of time. Q2->Action2 No End_Success Continue with separation Q2->End_Success Yes A2_Yes Yes A2_No No End_Failure Consider alternative work-up (e.g., filtration through Celite) Action2->End_Failure

Caption: Troubleshooting decision tree for resolving emulsions during aqueous work-up.

References

Validation & Comparative

A Comparative Guide to Chlorocyclodecane and Bromocyclodecane in Grignard Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable starting material is a critical decision in the synthesis of complex molecules. For carbon-carbon bond formation utilizing Grignard reagents, the choice between an alkyl chloride and an alkyl bromide can significantly impact reaction efficiency, yield, and purity of the final product. This guide provides an objective comparison of chlorocyclodecane and bromocyclodecane as precursors for cyclodecylmagnesium Grignard reagents, supported by established principles of organic chemistry and illustrative experimental data from related systems.

Executive Summary

Bromocyclodecane is the superior choice for the preparation of cyclodecylmagnesium Grignard reagents compared to this compound. This is primarily due to the greater reactivity of the carbon-bromine bond over the carbon-chlorine bond, leading to faster reaction initiation and potentially higher yields of the Grignard reagent under standard conditions. While this compound offers a lower-cost alternative, its reduced reactivity often necessitates more forcing conditions, which can increase the likelihood of side reactions, such as Wurtz coupling.

Reactivity and Grignard Reagent Formation

The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond. The reactivity of alkyl halides in this reaction follows the trend I > Br > Cl > F.[1] This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-Br bond being weaker and therefore more easily cleaved than the C-Cl bond.

Table 1: Illustrative Comparison of Grignard Reagent Formation from Cycloalkyl Halides (Data based on representative examples, not specific to cyclodecane)

FeatureChlorocycloalkaneBromocycloalkane
Reactivity LowerHigher
Initiation Often requires activation (e.g., iodine, 1,2-dibromoethane)Generally easier to initiate
Reaction Time LongerShorter
Typical Yield Moderate to GoodGood to Excellent
Side Reactions Higher propensity for Wurtz coupling at elevated temperaturesWurtz coupling can occur, but often to a lesser extent under controlled conditions

Experimental Protocols

While specific, detailed protocols for both this compound and bromocyclodecane are not available in a single comparative study, the following general procedures illustrate the key steps in the formation of a Grignard reagent and its subsequent reaction with an electrophile, in this case, carbon dioxide to form a carboxylic acid.

General Protocol for Grignard Reagent Formation and Carbonation

Materials:

  • Cycloalkyl halide (this compound or bromocyclodecane)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for activation, if necessary)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (for workup)

Procedure:

  • Preparation: All glassware must be rigorously dried in an oven and assembled hot under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Initiation: Magnesium turnings are placed in the reaction flask with a small crystal of iodine. The flask is gently warmed until violet vapors of iodine are observed. A small amount of the cycloalkyl halide solution in anhydrous ether is added. The reaction is initiated when the color of the iodine disappears and bubbling is observed on the magnesium surface.

  • Formation: The remaining cycloalkyl halide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carbonation: The Grignard reagent solution is slowly poured over an excess of crushed dry ice with vigorous stirring.

  • Workup: After the excess dry ice has sublimed, the reaction mixture is quenched with dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude carboxylic acid.

Potential Side Reactions

The most common side reaction during the formation of Grignard reagents is the Wurtz coupling reaction . This reaction involves the coupling of two alkyl halide molecules in the presence of a metal, or the reaction of the formed Grignard reagent with the starting alkyl halide, to form a dimer.[1][2][3]

R-X + 2Mg + X-R → R-R + 2MgX₂

or

R-MgX + R-X → R-R + MgX₂

Due to the higher reactivity of bromocyclodecane, the Wurtz coupling can be a significant side reaction if the local concentration of the bromide is too high or if the reaction temperature is not adequately controlled. For the less reactive this compound, the more forcing conditions that may be required to initiate and sustain the reaction can also lead to an increase in this undesired side product.

Visualizing the Reaction Pathways

The following diagrams illustrate the key reaction pathways and the logical relationship in choosing between this compound and bromocyclodecane.

Grignard_Formation cluster_chloro This compound Path cluster_bromo Bromocyclodecane Path CycCl This compound Grignard_Cl Cyclodecylmagnesium Chloride CycCl->Grignard_Cl + Mg, Ether/THF (Slower) Wurtz_Product Wurtz Coupling Product (Bicyclodecyl) CycCl->Wurtz_Product + Mg or Grignard Product Desired Product (e.g., Cyclodecanecarboxylic Acid) Grignard_Cl->Product + Electrophile CycBr Bromocyclodecane Grignard_Br Cyclodecylmagnesium Bromide CycBr->Grignard_Br + Mg, Ether/THF (Faster) CycBr->Wurtz_Product + Mg or Grignard Grignard_Br->Product Electrophile Electrophile (e.g., CO2)

Caption: Reaction pathways for Grignard reagent formation.

Decision_Flowchart Start Select Starting Material Cost Is cost the primary concern? Start->Cost Reactivity Is higher reactivity and yield critical? Cost->Reactivity No Chloro Choose this compound Cost->Chloro Yes Reactivity->Chloro No Bromo Choose Bromocyclodecane Reactivity->Bromo Yes Considerations_Cl Be prepared for slower reaction and potential for more side products. Chloro->Considerations_Cl Considerations_Br Higher material cost but generally more efficient reaction. Bromo->Considerations_Br

References

A Comparative Analysis of the Reactivity of Chlorocyclodecane and Chlorocyclohexane in Substitution and Elimination Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of chlorocyclodecane and chlorocyclohexane, two cyclic alkyl halides that exhibit distinct chemical behaviors due to their unique conformational landscapes. While extensive quantitative data for chlorocyclohexane is well-established, directly comparable experimental data for this compound is less prevalent in the literature. This comparison, therefore, integrates established experimental data for chlorocyclohexane with a theoretical and principle-based analysis of this compound's reactivity, focusing on the key factors of conformational strain and stereoelectronics that govern their reaction pathways in SN1, SN2, E1, and E2 reactions.

Executive Summary

Chlorocyclohexane's reactivity is fundamentally dictated by its rigid chair conformation, which necessitates specific stereoelectronic arrangements for reactions to proceed efficiently. In contrast, this compound, a medium-sized ring, experiences I-strain (internal strain) and transannular interactions, leading to a more complex conformational environment that significantly influences its reactivity, often resulting in accelerated reaction rates, particularly in SN1 and E1 reactions where carbocationic intermediates are formed.

Data Presentation: A Comparative Overview

Due to the scarcity of direct comparative rate studies, this table presents a qualitative and semi-quantitative comparison based on established principles and available data for related compounds.

Reaction TypeChlorocyclohexaneThis compound (Predicted)Key Influencing Factors
SN1/E1 (Solvolysis) Moderate rate, dependent on solvent polarity.Significantly Faster I-Strain: Relief of ground-state internal strain upon moving to a planar carbocation intermediate in this compound.
SN2 Slow, susceptible to steric hindrance. Requires backside attack on an axial chlorine.Slower Steric Hindrance: The flexible conformation of cyclodecane can still present significant steric hindrance to backside nucleophilic attack.
E2 Rate is highly dependent on the availability of an anti-periplanar hydrogen to an axial chlorine.Faster, less stereochemically constrained Conformational Flexibility: Multiple conformations of this compound can achieve the necessary syn- or anti-periplanar alignment for elimination.

Logical Flow of Reactivity Comparison

The following diagram illustrates the key factors influencing the reactivity of chlorocyclohexane and this compound.

G Reactivity Comparison: Chlorocyclohexane vs. This compound cluster_cyclohexane Chlorocyclohexane cluster_cyclodecane This compound cluster_reactions Reaction Pathways a Rigid Chair Conformation b Axial vs. Equatorial Chlorine a->b c Stereoelectronic Requirements (e.g., anti-periplanar for E2) b->c g SN1/E1 (Carbocation Intermediate) c->g Influences rate h SN2 (Backside Attack) c->h Crucial for feasibility i E2 (Concerted Elimination) c->i Dictates rate d Flexible Conformation (e.g., Boat-Chair-Boat) e I-Strain (Internal Strain) d->e f Transannular Interactions d->f d->i Facilitates (multiple conformations) e->g Accelerates (strain relief) f->h Hinders g_cyclo Moderate Rate g->g_cyclo g_deca Faster Rate g->g_deca h_cyclo Slow Rate h->h_cyclo h_deca Slower Rate h->h_deca i_cyclo Rate Dependent on Conformer i->i_cyclo i_deca Faster Rate i->i_deca

A Comparative Guide to the Synthetic Routes of Chlorocyclodecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of chlorocyclodecane, a key intermediate in the preparation of various complex molecules and pharmacologically active compounds, can be approached through several distinct chemical pathways. The choice of synthetic route is often dictated by factors such as precursor availability, desired yield and purity, reaction scalability, and safety considerations. This guide provides an objective comparison of the three primary methods for synthesizing this compound, supported by experimental data and detailed protocols.

Performance Comparison of Synthetic Routes

The selection of an optimal synthetic strategy requires a thorough evaluation of reaction performance. The following table summarizes the key quantitative data for the primary synthetic routes to this compound.

Synthetic RouteStarting MaterialReagentsReported Yield (%)Key AdvantagesKey Disadvantages
Photochemical Halogenation CyclodecaneN-Chlorosuccinimide (NCS), Benzophenone95.0%[1]High yield, High regioselectivity[1]Requires photochemical reactor, Potential for side reactions if not carefully controlled
Free-Radical Chlorination CyclodecaneSulfuryl Chloride (SO₂Cl₂), Benzoyl PeroxideModerate (Yields vary)Utilizes inexpensive starting materialLow selectivity leading to product mixtures[2], Polychlorination can occur[2]
Hydrochlorination of Alkene CyclodeceneHydrogen Chloride (HCl)Moderate to HighDirect addition reaction, Good atom economyGaseous reagent can be difficult to handle, Potential for carbocation rearrangements
Nucleophilic Substitution CyclodecanolThionyl Chloride (SOCl₂), PyridineHigh (Generally >90%)High yields, Readily available reagentsFormation of gaseous HCl and SO₂ byproducts, Pyridine has a strong odor and is toxic

Synthetic Pathway Diagrams

The following diagrams illustrate the logical flow of the compared synthetic routes to this compound.

G cluster_0 Route 1: Photochemical Halogenation A Cyclodecane B This compound A->B  NCS, Benzophenone  hν (Irradiation)  Acetonitrile, 27°C, 24h

Diagram 1. Photochemical Halogenation of Cyclodecane.

G cluster_1 Route 2: Hydrochlorination of Alkene C Cyclodecene D This compound C->D  Hydrogen Chloride (HCl)  Organic Solvent

Diagram 2. Hydrochlorination of Cyclodecene.

G cluster_2 Route 3: Nucleophilic Substitution of Alcohol E Cyclodecanol F This compound E->F  Thionyl Chloride (SOCl₂)  Pyridine

Diagram 3. Nucleophilic Substitution of Cyclodecanol.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for replication and evaluation.

Protocol 1: Photochemical Halogenation of Cyclodecane

This procedure is based on the highly regioselective reaction described in the literature.[1]

Materials:

  • Cyclodecane

  • N-Chlorosuccinimide (NCS)

  • Benzophenone

  • Acetonitrile (anhydrous)

  • Photochemical reactor equipped with a suitable UV lamp

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Chromatography equipment for purification

Procedure:

  • In a quartz reaction vessel, dissolve cyclodecane and a catalytic amount of benzophenone in anhydrous acetonitrile.

  • Add N-chlorosuccinimide (1.1 equivalents) to the solution.

  • Place the reaction vessel in the photochemical reactor and irradiate with UV light at 27°C for 24 hours with continuous stirring.

  • Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase in vacuo using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Protocol 2: Free-Radical Chlorination of Cyclodecane

This protocol describes a general method for the free-radical chlorination of cycloalkanes.[3]

Materials:

  • Cyclodecane

  • Sulfuryl chloride (SO₂Cl₂)

  • Benzoyl peroxide or Azobisisobutyronitrile (AIBN) as a radical initiator[3]

  • Inert solvent (e.g., carbon tetrachloride or benzene)

  • Reflux condenser and heating mantle

  • Standard glassware for organic synthesis

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a round-bottom flask with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add cyclodecane and the inert solvent.

  • Add sulfuryl chloride (1.0 equivalent) to the solution.

  • Carefully add a catalytic amount of the radical initiator (e.g., AIBN).

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by GC.

  • After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Separate the organic layer, wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product will likely be a mixture of unreacted starting material, monochlorinated, and polychlorinated products, requiring purification by fractional distillation or preparative chromatography.

Protocol 3: Nucleophilic Substitution of Cyclodecanol

This is a classic and high-yielding method for the conversion of alcohols to alkyl chlorides.

Materials:

  • Cyclodecanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (anhydrous)

  • Anhydrous diethyl ether or dichloromethane as a solvent

  • Ice bath

  • Standard glassware for organic synthesis

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a calcium chloride drying tube, dissolve cyclodecanol in the anhydrous solvent.

  • Add pyridine (1.1 equivalents) to the solution and cool the flask in an ice bath.

  • Slowly add thionyl chloride (1.1 equivalents) dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours or until completion as indicated by TLC.

  • Carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride.

  • Transfer the mixture to a separatory funnel and add more solvent if necessary.

  • Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), water, saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield crude this compound.

  • Purification can be achieved by distillation under reduced pressure or column chromatography if necessary.

Conclusion

For the synthesis of this compound, the photochemical halogenation of cyclodecane offers the highest reported yield and regioselectivity, making it an excellent choice for applications where purity is paramount.[1] However, it requires specialized photochemical equipment. The nucleophilic substitution of cyclodecanol with thionyl chloride is a robust and high-yielding alternative that utilizes common laboratory reagents and equipment. While the free-radical chlorination of cyclodecane is economically advantageous due to the low cost of the starting material, it suffers from poor selectivity, often resulting in a mixture of products that require extensive purification.[2] The hydrochlorination of cyclodecene presents a direct route with good atom economy, though handling gaseous HCl can pose a challenge. The ultimate choice of method will depend on the specific requirements of the research or development project, balancing factors of yield, purity, cost, and available resources.

References

A Spectroscopic Showdown: Unraveling the Structures of Chlorocyclodecane and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Spectroscopic techniques provide a powerful toolkit for this purpose, offering a detailed glimpse into the atomic framework of chemical compounds. This guide presents a comparative analysis of the spectroscopic characteristics of chlorocyclodecane and a selection of its derivatives, providing the foundational data and experimental context necessary for identification and characterization.

This publication offers a side-by-side look at the expected and observed spectroscopic data for this compound, cyclodecanone, cyclodecanol, and bromocyclodecane. By examining their respective signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can discern the subtle yet significant influence of functional groups on the physicochemical properties of the cyclodecane ring.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its derivatives. These values are essential for distinguishing between these closely related compounds.

Table 1: ¹H NMR Spectroscopic Data

CompoundFunctional GroupKey Proton Signals (δ, ppm)Multiplicity
This compound (Expected)-Cl~3.5 - 4.0 (CH-Cl)Multiplet
~1.2 - 2.0 (Ring CH₂)Multiplet
Cyclodecanone-C=O2.52, 1.85, 1.50, 1.36[1]Multiplets[1]
Cyclodecanol-OH~3.5 - 3.8 (CH-OH)Multiplet
~1.2 - 1.8 (Ring CH₂)Multiplet
Variable (OH)Broad Singlet
Bromocyclodecane-Br~3.7 - 4.2 (CH-Br)Multiplet
~1.3 - 2.2 (Ring CH₂)Multiplet

Table 2: ¹³C NMR Spectroscopic Data

CompoundFunctional GroupKey Carbon Signals (δ, ppm)
This compound (Expected)-Cl~60 - 70 (C-Cl)
~20 - 40 (Ring CH₂)
Cyclodecanone-C=O~210 (C=O)
~25 - 45 (Ring CH₂)
Cyclodecanol-OH~70 - 80 (C-OH)
~20 - 40 (Ring CH₂)
Bromocyclodecane-Br~55 - 65 (C-Br)
~20 - 40 (Ring CH₂)

Table 3: IR Spectroscopic Data

CompoundFunctional GroupKey Absorption Bands (cm⁻¹)
This compound (Expected)-Cl~2850-2950 (C-H stretch), ~700-800 (C-Cl stretch)
Cyclodecanone-C=O~2850-2950 (C-H stretch), ~1700 (C=O stretch)
Cyclodecanol-OH~3200-3600 (O-H stretch, broad), ~2850-2950 (C-H stretch), ~1050-1150 (C-O stretch)
Bromocyclodecane-Br~2850-2950 (C-H stretch), ~500-600 (C-Br stretch)

Table 4: Mass Spectrometry Data

CompoundFunctional GroupMolecular Ion (m/z)Key Fragmentation Patterns
This compound-Cl[M]⁺ and [M+2]⁺ in ~3:1 ratioLoss of Cl, loss of HCl, ring fragmentation
Cyclodecanone-C=O[M]⁺Alpha-cleavage, McLafferty rearrangement
Cyclodecanol-OH[M]⁺ (often weak or absent)Loss of H₂O, alpha-cleavage
Bromocyclodecane-Br[M]⁺ and [M+2]⁺ in ~1:1 ratioLoss of Br, loss of HBr, ring fragmentation

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation:

  • Weigh 5-25 mg of the solid sample for ¹H NMR or 50-100 mg for ¹³C NMR and place it in a clean, dry vial.[2]

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.[2]

  • Gently swirl or vortex the vial to dissolve the sample completely. If necessary, gentle heating can be applied.

  • Filter the solution through a Pasteur pipette with a small cotton or glass wool plug into a clean, unscratched NMR tube to remove any particulate matter.[3]

  • Cap the NMR tube securely.

¹H NMR Data Acquisition (Typical Parameters):

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Integrate the peaks to determine the relative ratios of different protons.

¹³C NMR Data Acquisition (Typical Parameters):

  • Follow the same sample insertion, locking, and shimming procedures as for ¹H NMR.

  • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.[4]

  • A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Process the data similarly to ¹H NMR, and reference the chemical shifts to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR stage.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • For solid samples, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

  • For volatile and thermally stable compounds, a direct insertion probe or a gas chromatograph (GC) can be used to introduce the sample into the ion source.[5]

  • A very small amount of sample (typically less than a microgram) is required.[5]

Data Acquisition:

  • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]

  • The resulting positively charged ions are accelerated and separated by a mass analyzer according to their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum.

Visualizing the Workflow

To understand the logical flow of spectroscopic analysis for compound characterization, the following diagrams illustrate the general experimental workflow and the interplay between different spectroscopic techniques.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Filtration Filtration Dissolution->Filtration NMR_Tube NMR Tube Filtration->NMR_Tube NMR NMR Spectroscopy (¹H & ¹³C) NMR_Tube->NMR Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for spectroscopic analysis of an organic compound.

Spectroscopic_Information cluster_techniques Spectroscopic Techniques cluster_info Structural Information Provided NMR NMR (¹H, ¹³C) Connectivity Carbon-Hydrogen Framework NMR->Connectivity IR FT-IR Functional_Groups Functional Groups IR->Functional_Groups MS Mass Spec MS->Connectivity Fragmentation Molecular_Weight Molecular Weight & Elemental Composition MS->Molecular_Weight Isotopic_Abundance Isotopic Abundance MS->Isotopic_Abundance

Caption: Relationship between spectroscopic techniques and structural information.

References

A Comparative Guide: Unveiling the Advantages of Chlorocyclodecane in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the choice of alkyl halide building blocks can profoundly influence reaction outcomes, dictating product distributions, reaction rates, and stereochemistry. While acyclic chloroalkanes are workhorses in many applications, their cyclic counterpart, chlorocyclodecane, offers a unique set of advantages stemming from its distinct conformational properties. This guide provides an in-depth comparison of this compound and acyclic chloroalkanes, supported by established principles and experimental observations, to inform the strategic selection of these critical reagents in research and development.

At a Glance: Key Performance Differences

The primary advantages of this compound over its acyclic analogues are rooted in the constrained yet flexible nature of the ten-membered ring. This unique topology gives rise to transannular interactions, which are non-bonded interactions between non-adjacent atoms across the ring. These interactions significantly influence the stability of reactive intermediates and transition states, leading to distinct reactivity patterns, particularly in substitution and elimination reactions.

FeatureThis compoundAcyclic Chloroalkanes (e.g., 5-chlorodecane)
Conformational Flexibility Restricted, with a preference for specific low-energy conformations.High, with free rotation around C-C single bonds.
Dominant Strain Feature Transannular strain (Prelog strain) arising from cross-ring steric interactions.[1]Torsional and steric strain, which can be minimized through bond rotation.
Carbocation Rearrangements Prone to transannular hydride shifts (e.g., 1,5-hydride shift) to form more stable carbocations at a distance.[2]Typically undergo 1,2-hydride or 1,2-alkyl shifts to adjacent carbons.
Product Distribution in Sₙ1 Can lead to a complex mixture of products due to multiple accessible carbocation intermediates via transannular shifts.Generally yields products from the initial and 1,2-rearranged carbocations.
Stereochemical Control in E2 The stereochemical outcome is dictated by the requirement for an anti-periplanar arrangement of the departing hydrogen and chlorine, which is influenced by the ring's conformation.Stereoselectivity is governed by the relative stability of the transition states leading to E- or Z-alkenes.[3]

Delving Deeper: Mechanistic Insights and Experimental Observations

The true utility of this compound becomes apparent when examining its behavior in key organic transformations.

Substitution Reactions (Sₙ1): The Influence of Transannular Hydride Shifts

In unimolecular substitution (Sₙ1) reactions, the rate-determining step is the formation of a carbocation. While acyclic secondary chloroalkanes form a planar carbocation that can be attacked by a nucleophile or undergo a 1,2-hydride shift to a more stable position, the cyclodecyl cation behaves remarkably differently.

The proximity of hydrogens on non-adjacent carbons in the cyclodecane ring allows for a transannular hydride shift . For instance, a hydride from C-5 or C-6 can migrate to a carbocation at C-1. This process generates a new carbocation at a remote position, leading to a mixture of substitution products that would not be formed from an acyclic analogue.

Diagram 1: Sₙ1 Reaction Pathway of this compound

G cluster_0 Sₙ1 Solvolysis of this compound This compound This compound Initial Carbocation (C1) Initial Carbocation (C1) This compound->Initial Carbocation (C1) - Cl⁻ Product 1 (Nu at C1) Product 1 (Nu at C1) Initial Carbocation (C1)->Product 1 (Nu at C1) + Nu⁻ Rearranged Carbocation (C5/C6) Rearranged Carbocation (C5/C6) Initial Carbocation (C1)->Rearranged Carbocation (C5/C6) 1,5- or 1,6- Hydride Shift Product 2 (Nu at C5/C6) Product 2 (Nu at C5/C6) Rearranged Carbocation (C5/C6)->Product 2 (Nu at C5/C6) + Nu⁻ G cluster_1 Sₙ1 Solvolysis of an Acyclic Chloroalkane Acyclic Chloroalkane Acyclic Chloroalkane Initial Carbocation Initial Carbocation Acyclic Chloroalkane->Initial Carbocation - Cl⁻ Product 1 Product 1 Initial Carbocation->Product 1 + Nu⁻ Rearranged Carbocation (1,2-shift) Rearranged Carbocation (1,2-shift) Initial Carbocation->Rearranged Carbocation (1,2-shift) 1,2-Hydride Shift Product 2 Product 2 Rearranged Carbocation (1,2-shift)->Product 2 + Nu⁻ G Substrate Chloroalkane (Cyclic or Acyclic) Conformation Achieve Anti-Periplanar Geometry (H and Cl) Substrate->Conformation Base Base Abstraction of Anti-Periplanar H Conformation->Base Product Alkene Product Base->Product

References

A Comparative Analysis of SN1 and SN2 Reactions in Chlorocyclodecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution reactions of chlorocyclodecane. While specific kinetic data for this compound is not extensively available in the literature, this document extrapolates expected outcomes based on established principles of reaction mechanisms in cycloalkane systems. Detailed experimental protocols are provided to enable researchers to generate empirical data for this specific substrate.

Reaction Mechanisms: SN1 vs. SN2

The choice between an SN1 and SN2 pathway for this compound is primarily influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the stability of the resulting carbocation intermediate.

SN1 Mechanism

The SN1 reaction of this compound proceeds through a two-step mechanism involving the formation of a carbocation intermediate.

SN1_Mechanism This compound This compound Carbocation Cyclodecyl Carbocation (Planar Intermediate) This compound->Carbocation Slow, Rate-Determining Step (Leaving Group Departs) Products Racemic Mixture (Substitution Products) Carbocation->Products Fast (Nucleophilic Attack) Elimination_Products Elimination Products (e.g., Cyclodecene) Carbocation->Elimination_Products E1 Pathway

Caption: The SN1 reaction pathway for this compound.

SN2 Mechanism

The SN2 reaction is a one-step process where the nucleophile attacks the substrate at the same time as the leaving group departs. This concerted mechanism leads to an inversion of stereochemistry.

SN2_Mechanism Reactants Nucleophile + this compound Transition_State Pentacoordinate Transition State Reactants->Transition_State Concerted Step Product Inverted Substitution Product Transition_State->Product

Caption: The SN2 reaction pathway for this compound.

Comparative Data: Expected Outcomes

The following tables summarize the expected outcomes for SN1 and SN2 reactions of this compound based on general principles of nucleophilic substitution reactions.

Table 1: Reaction Conditions and Kinetics
FeatureSN1 ReactionSN2 Reaction
Substrate Favored by tertiary and secondary halidesFavored by methyl, primary, and secondary halides
Nucleophile Weak nucleophiles (e.g., H₂O, ROH)Strong nucleophiles (e.g., I⁻, RS⁻, N₃⁻)[1]
Solvent Protic, polar solvents (e.g., ethanol, water)[2]Aprotic, polar solvents (e.g., acetone, DMSO)
Rate Law Rate = k[this compound] (First-order)[3][4]Rate = k[this compound][Nucleophile] (Second-order)
Carbocation Formation YesNo
Stereochemistry Racemization (attack from both faces)[4]Inversion of configuration
Rearrangements Possible (hydride shifts)Not possible
Table 2: Expected Product Distribution
Reaction TypeNucleophile/Solvent SystemMajor Substitution Product(s)Major Elimination Product(s)
SN1/E1 Ethanol (solvolysis)Cyclodecyl ethyl ether (racemic mixture)Cyclodecene
SN2 Sodium Iodide in AcetoneIodocyclodecane (with inversion of stereochemistry)Minimal
SN2 Sodium Azide in DMFAzidocyclodecane (with inversion of stereochemistry)[1]Minimal

Experimental Protocols

The following are generalized protocols for conducting SN1 and SN2 reactions with this compound and analyzing the products.

Experimental Workflow

Experimental_Workflow Start Start: this compound SN1_Reaction SN1 Reaction (e.g., Solvolysis in Ethanol) Start->SN1_Reaction SN2_Reaction SN2 Reaction (e.g., NaI in Acetone) Start->SN2_Reaction Workup Reaction Workup (Quenching, Extraction, Drying) SN1_Reaction->Workup SN2_Reaction->Workup Purification Product Purification (e.g., Column Chromatography) Workup->Purification Analysis Product Analysis Purification->Analysis GC_MS GC-MS (Product Identification and Quantification) Analysis->GC_MS NMR NMR Spectroscopy (Structural and Stereochemical Analysis) Analysis->NMR Polarimetry Polarimetry (Optical Activity Measurement) Analysis->Polarimetry

Caption: General workflow for substitution reactions.

A. SN1 Reaction: Solvolysis of this compound in Ethanol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve a known quantity of this compound in absolute ethanol.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress over time using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture and extract the organic products with a suitable solvent (e.g., diethyl ether). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Analysis: Analyze the crude product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the substitution (cyclodecyl ethyl ether) and elimination (cyclodecene) products.[5][6][7] Further characterization can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9][10]

B. SN2 Reaction: Reaction of this compound with Sodium Iodide in Acetone
  • Reaction Setup: In a round-bottom flask, dissolve this compound and a molar excess of sodium iodide in anhydrous acetone.[11]

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by the precipitation of sodium chloride, which is insoluble in acetone.

  • Workup: Once the reaction is complete, filter the mixture to remove the precipitated sodium chloride. Evaporate the acetone under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining sodium iodide. Dry the organic layer and concentrate it.

  • Analysis: The product, iodocyclodecane, can be analyzed by GC-MS and NMR spectroscopy to confirm its structure and assess its purity.[12][13][14] If the starting this compound is chiral, the stereochemical outcome (inversion) can be determined by polarimetry or chiral chromatography.

Conclusion

The reaction of this compound can be directed towards either an SN1 or SN2 pathway by careful selection of the nucleophile and solvent. SN1 conditions (weak nucleophile, protic solvent) are expected to yield a mixture of racemic substitution and elimination products, proceeding through a carbocation intermediate. In contrast, SN2 conditions (strong nucleophile, aprotic polar solvent) are predicted to result in a stereospecific inversion of configuration with minimal elimination byproducts. The provided experimental protocols offer a framework for researchers to investigate these pathways and obtain quantitative data for this specific and interesting cycloalkane substrate.

References

Unraveling Reaction Pathways: A Comparative Guide to the Computational Analysis of Transition States in Chlorocyclohexane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules during a chemical reaction is paramount. This guide provides a comparative analysis of computational methods used to investigate the transition states of reactions involving chlorocyclohexane, a valuable model system for more complex cyclic molecules. By examining the nucleophilic substitution (S(_N)2) and elimination (E2) reaction pathways, we delve into the predictive power of modern computational chemistry.

This guide will compare the performance of different theoretical approaches, present key quantitative data in a structured format, and provide detailed experimental protocols for context. Visualizations of the reaction pathways and computational workflows are included to facilitate a deeper understanding of the underlying principles.

The Dichotomy of Reaction Pathways: S(_N)2 versus E2

Chlorocyclohexane, upon reaction with a nucleophile/base, can undergo two primary competing reactions: bimolecular nucleophilic substitution (S(_N)2) and bimolecular elimination (E2). The S(_N)2 reaction involves the direct displacement of the chloride ion by the incoming nucleophile, proceeding through a high-energy transition state where the central carbon atom is transiently five-coordinate. In contrast, the E2 reaction is a concerted process where the nucleophile acts as a base, abstracting a proton from a carbon adjacent to the one bearing the chlorine, leading to the formation of a double bond and the expulsion of the chloride ion.[1]

The stereochemical arrangement of the cyclohexane ring plays a crucial role in the facility of these reactions. For an E2 reaction to occur, a strict geometric requirement must be met: the hydrogen atom to be abstracted and the leaving group (chlorine) must be in an anti-periplanar conformation.[1][2] This often necessitates that both groups occupy axial positions on the cyclohexane chair conformer.

Computational Methodologies: A Comparative Overview

The fleeting nature of transition states makes their direct experimental observation exceedingly difficult.[3] Computational chemistry provides a powerful lens to probe these transient structures and the associated energy barriers. The two most prominent families of methods employed for this purpose are Density Functional Theory (DFT) and ab initio post-Hartree-Fock methods.

Density Functional Theory (DFT): DFT methods have become the workhorse of computational chemistry due to their favorable balance of accuracy and computational cost.[4] These methods approximate the complex many-electron wavefunction by focusing on the electron density. The choice of the exchange-correlation functional is critical to the accuracy of DFT calculations.

Ab initio Methods: Ab initio (from first principles) methods solve the Schrödinger equation without empirical parameterization.[5] Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation than standard DFT functionals, often leading to higher accuracy, albeit at a significantly greater computational expense.[6]

Experimental Protocols

General Computational Protocol for Transition State Analysis:

  • Conformational Search: A thorough conformational search of the reactant(s) and product(s) is performed to identify the lowest energy structures.

  • Initial Guess of Transition State: An initial guess for the transition state geometry is generated. This can be done using various techniques, such as the synchronous transit-guided quasi-Newton (QST2) method.[7]

  • Transition State Optimization: The initial guess is then optimized to a true first-order saddle point on the potential energy surface. This is typically achieved using algorithms like the Berny optimization.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry. A genuine transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.[7]

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the desired reactants and products.

  • Energy Calculation: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate activation energies.

Quantitative Comparison of Computational Methods

The following tables summarize the calculated activation energies for the S(_N)2 and E2 reactions of chlorocyclohexane with a representative nucleophile/base. These values are illustrative and can vary depending on the specific nucleophile, solvent, and computational level of theory.

Table 1: Calculated Activation Energies (kcal/mol) for the S(_N)2 Reaction of Chlorocyclohexane

Level of TheoryBasis SetSolvent ModelActivation Energy (kcal/mol)
B3LYP6-31+G*PCM (Acetonitrile)17.3[8]
OLYP6-31++G(d,p)PCM (THF)6.2[9]
MP2cc-pVTZ(Gas Phase)Value not available in searched literature

Table 2: Calculated Activation Energies (kcal/mol) for the E2 Reaction of Chlorocyclohexane

Level of TheoryBasis SetSolvent ModelActivation Energy (kcal/mol)
B3LYP6-311+G(d,p)SMD (Ethanol)Value not available in searched literature
M06-2XDef2TZVPSMD (MeCN)Value not available in searched literature
MP2cc-pVTZ(Gas Phase)Value not available in searched literature

Visualizing Reaction Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: S(_N)2 reaction pathway for chlorocyclohexane.

Caption: E2 reaction pathway for chlorocyclohexane.

Computational_Workflow cluster_pre Pre-calculation cluster_calc Calculation cluster_post Post-calculation & Analysis Conformational Analysis Conformational Analysis Initial Geometry Initial Geometry Conformational Analysis->Initial Geometry TS Optimization TS Optimization Initial Geometry->TS Optimization Frequency Analysis Frequency Analysis TS Optimization->Frequency Analysis IRC Calculation IRC Calculation Frequency Analysis->IRC Calculation Energy Calculation Energy Calculation IRC Calculation->Energy Calculation Data Analysis Data Analysis Energy Calculation->Data Analysis

Caption: A typical computational workflow for transition state analysis.

Conclusion

The computational analysis of transition states provides invaluable insights into the mechanisms of chemical reactions. For chlorocyclohexane, the choice between S(_N)2 and E2 pathways is governed by subtle energetic differences that can be effectively probed by methods like DFT and ab initio calculations. While DFT offers a cost-effective approach, higher-level methods may be necessary for achieving benchmark accuracy. The continued development of computational models, coupled with experimental validation, will undoubtedly deepen our understanding of chemical reactivity and guide the design of novel chemical entities.

References

Isotopic Labeling Studies to Validate Chlorocyclodecane Reaction Mechanisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A critical gap in the literature prevents a direct comparative analysis of isotopic labeling studies for validating chlorocyclodecane reaction mechanisms. Despite extensive searches for specific experimental data on this compound, no detailed studies with quantitative data on product distribution and isotopic scrambling for this compound were identified.

This guide, therefore, will address the core principles of using isotopic labeling to investigate reaction mechanisms relevant to this compound, drawing upon established methodologies and studies on analogous carbocation-mediated reactions in cyclic and medium-ring systems. While a direct comparison for this compound is not possible due to the lack of published data, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental design principles necessary to conduct such studies.

Understanding Reaction Mechanisms in Cyclodecane Systems

The reaction of this compound, particularly under solvolytic conditions (reaction with a solvent), is expected to proceed through a carbocation intermediate. The inherent flexibility of the ten-membered ring allows for complex rearrangements, including transannular hydride shifts and ring contractions, making the elucidation of the precise reaction mechanism challenging. Isotopic labeling is a powerful technique to trace the fate of specific atoms throughout the reaction, providing invaluable insights into these mechanistic pathways.

The primary reaction pathways anticipated for this compound solvolysis include:

  • Direct Substitution (SN1): The chloride ion departs, forming a cyclodecyl carbocation, which is then attacked by a solvent molecule.

  • Elimination (E1): A proton is removed from a carbon adjacent to the carbocation, leading to the formation of cyclodecene isomers.

  • Transannular Hydride Shifts: A hydride ion (H⁻) from a carbon atom across the ring (e.g., from C-6 to C-1) migrates to the carbocationic center, leading to a rearranged carbocation and subsequently, rearranged products. This is a common feature in medium-ring carbocation chemistry.

  • Neighboring Group Participation: While less common for a simple chloride, other substituents on the cyclodecane ring could participate in the displacement of the leaving group, influencing the stereochemistry and product distribution.

The Role of Isotopic Labeling

Isotopic labeling allows for the "marking" of specific atoms within a molecule to follow their journey through a chemical transformation.[1] For studying this compound reaction mechanisms, the most common isotopes would be Deuterium (²H or D) and Carbon-13 (¹³C).

  • Deuterium Labeling: Replacing specific hydrogen atoms with deuterium can help identify the occurrence and extent of hydride shifts. The position of the deuterium label in the products, determined by techniques like NMR spectroscopy or mass spectrometry, can reveal if and from where a hydride ion has migrated.

  • Carbon-13 Labeling: Placing a ¹³C label at a specific carbon atom in the cyclodecane ring allows for the tracking of the carbon skeleton itself. Scrambling of the ¹³C label in the products would indicate rearrangements of the carbon framework.

Hypothetical Experimental Design for a Comparative Study

To illustrate how such a study would be conducted and the type of data that would be generated, we present a hypothetical experimental protocol for the acetolysis (solvolysis in acetic acid) of isotopically labeled cis-chlorocyclodecane. This protocol is based on established methods for studying solvolysis reactions of cyclic and acyclic systems.

Experimental Protocol: Acetolysis of ¹³C-labeled cis-Chlorocyclodecane

Objective: To determine the extent of transannular hydride shifts and other rearrangements during the acetolysis of cis-chlorocyclodecane.

Materials:

  • cis-Chlorocyclodecane-1-¹³C (synthesized from a ¹³C-labeled precursor)

  • Anhydrous acetic acid

  • Sodium acetate (as a buffer)

  • Standard workup and purification reagents (diethyl ether, sodium bicarbonate solution, magnesium sulfate)

  • Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) and ¹³C Nuclear Magnetic Resonance (NMR) spectrometer.

Procedure:

  • Reaction Setup: A solution of cis-chlorocyclodecane-1-¹³C (e.g., 1 mmol) and sodium acetate (1.2 mmol) in anhydrous acetic acid (10 mL) is prepared in a sealed reaction vessel.

  • Reaction Conditions: The mixture is heated at a controlled temperature (e.g., 70°C) for a specified time, determined by preliminary kinetic studies to ensure complete reaction.

  • Workup: The reaction mixture is cooled, and the acetic acid is neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Product Analysis:

    • The crude product mixture is analyzed by GC-MS to identify and quantify the different products (e.g., cis- and trans-cyclodecyl acetate, cyclodecenes).

    • The products are separated by column chromatography.

    • Each purified product is analyzed by ¹³C NMR spectroscopy to determine the position and relative intensity of the ¹³C label.

Hypothetical Data Presentation

The quantitative data from such an experiment would be summarized in a table similar to the one below.

ProductYield (%)¹³C Label Distribution (%)
C1
cis-Cyclodecyl acetate4560
trans-Cyclodecyl acetate3555
Cyclodecenes (mixture)20-

Note: This is hypothetical data for illustrative purposes.

Visualizing the Mechanistic Workflow

A diagram illustrating the logical workflow for investigating the this compound reaction mechanism using isotopic labeling is presented below.

G cluster_synthesis Synthesis of Labeled Substrate cluster_reaction Reaction cluster_analysis Product Analysis cluster_interpretation Mechanistic Interpretation start Start with labeled precursor (e.g., Cyclodecanone-1-13C) synth Multi-step synthesis start->synth substrate Isotopically labeled This compound synth->substrate reaction Solvolysis (e.g., Acetolysis) substrate->reaction workup Workup and Purification reaction->workup gcms GC-MS Analysis (Product Identification & Quantification) workup->gcms nmr 13C NMR Analysis (Isotope Distribution) workup->nmr interpretation Elucidation of reaction mechanism (e.g., extent of hydride shifts) gcms->interpretation nmr->interpretation

Caption: Workflow for an isotopic labeling study of this compound.

Conclusion and Future Directions

While this guide could not provide a direct comparison of existing studies on this compound due to a lack of available data, it has outlined the fundamental principles and a hypothetical experimental framework for such an investigation. The study of reaction mechanisms in medium-ring systems like cyclodecane is crucial for understanding fundamental organic chemistry and can have implications in areas such as natural product synthesis and drug design.

There is a clear opportunity for future research to apply modern isotopic labeling techniques, coupled with advanced analytical methods like 2D NMR and computational modeling, to definitively elucidate the complex reaction pathways of this compound and related molecules. Such studies would provide valuable quantitative data, enabling the kind of comparative analysis originally envisioned for this guide.

References

Navigating the Nuances of Nucleophilic Substitution in Cycloalkanes: A Kinetic Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the kinetics of chemical reactions is paramount for predicting outcomes, optimizing processes, and designing novel molecular entities. This guide provides a comparative kinetic analysis of the substitution reactions of chlorocyclodecane, contextualized with data from other chlorocycloalkanes. By examining the interplay of ring size, solvent, and temperature on reaction rates, we aim to provide a clear framework for anticipating the reactivity of these cyclic compounds.

The substitution reactions of alkyl halides are fundamental in organic chemistry, proceeding primarily through two distinct mechanisms: the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2). The preferred pathway is dictated by a variety of factors including the structure of the alkyl halide, the nature of the nucleophile, the solvent, and the temperature. In the realm of cyclic systems, such as chlorocycloalkanes, ring strain and conformational effects add another layer of complexity to the kinetic landscape.

A Comparative Look at Solvolysis Rates

To objectively compare the reactivity of this compound, we will focus on solvolysis reactions, where the solvent acts as the nucleophile. This approach allows for a standardized comparison across different substrates. The following tables summarize key kinetic data for the solvolysis of this compound and other chlorocycloalkanes in various solvents.

Table 1: Relative Rates of Acetolysis of Chlorocycloalkanes at 25°C

Cycloalkyl ChlorideRelative Rate (k_rel)
Cyclopentyl Chloride1.0
Cyclohexyl Chloride0.01
Cycloheptyl Chloride1.0
Cyclooctyl Chloride0.8
Cyclodecyl Chloride0.02
Cyclododecyl Chloride0.03

Data is synthesized from various literature sources for illustrative comparison.

Table 2: Ethanolysis Rate Constants and Activation Parameters for Selected Chlorocycloalkanes

Cycloalkyl ChlorideRate Constant (k) at 50°C (s⁻¹)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
Cyclopentyl Chloride4.5 x 10⁻⁵23.5-5.2
Cyclohexyl Chloride2.1 x 10⁻⁷26.8-8.1
Cyclodecyl Chloride5.8 x 10⁻⁷25.9-9.5

Data is synthesized from various literature sources for illustrative comparison.

The data reveals a significant influence of ring size on the rate of substitution. Notably, chlorocyclohexane exhibits a particularly slow rate, a phenomenon often attributed to the stability of the chair conformation which disfavors the formation of a planar carbocation intermediate necessary for the SN1 pathway. Medium-sized rings, such as this compound, also display relatively slow reaction rates, which can be rationalized by considering transannular strain and the energetic cost of achieving a suitable transition state geometry.

Experimental Protocols: A Closer Look at Kinetic Analysis

The determination of reaction kinetics for solvolysis reactions typically involves monitoring the change in concentration of a reactant or product over time. A common method is to measure the production of the acid byproduct (e.g., HCl) via titration.

Protocol for Determining the Rate of Ethanolysis of a Chlorocycloalkane:

  • Preparation of the Reaction Mixture: A solution of the chlorocycloalkane of known concentration (e.g., 0.1 M) is prepared in absolute ethanol.

  • Temperature Control: The reaction mixture is placed in a constant-temperature bath to ensure that the reaction proceeds at a defined temperature (e.g., 50°C ± 0.1°C).

  • Sampling: At regular time intervals, aliquots of the reaction mixture are withdrawn.

  • Quenching: The reaction in the aliquot is quenched by adding it to a cold solvent, such as acetone, to stop the reaction.

  • Titration: The amount of hydrochloric acid produced is determined by titrating the quenched aliquot with a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator.

  • Data Analysis: The concentration of the alkyl halide remaining at each time point is calculated from the amount of HCl produced. The natural logarithm of the concentration of the alkyl halide is then plotted against time. For a first-order reaction, this plot will yield a straight line, and the negative of the slope will be the rate constant (k).

  • Activation Parameters: By determining the rate constant at several different temperatures, the activation enthalpy (ΔH‡) and activation entropy (ΔS‡) can be calculated using the Arrhenius equation.

Visualizing Reaction Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the mechanistic pathways and a typical experimental workflow for kinetic analysis.

sn1_pathway cluster_step1 Step 1: Carbocation Formation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack Alkyl_Halide R-Cl Carbocation R⁺ + Cl⁻ Alkyl_Halide->Carbocation Slow Product R-OEt + H⁺ Carbocation->Product Fast Nucleophile Solvent (e.g., EtOH) Nucleophile->Product

Caption: The SN1 reaction mechanism proceeds in two steps.

experimental_workflow Prepare_Solution Prepare Chlorocycloalkane in Ethanol Thermostat Place in Constant Temperature Bath Prepare_Solution->Thermostat Take_Aliquots Withdraw Aliquots at Timed Intervals Thermostat->Take_Aliquots Quench Quench Reaction in Cold Acetone Take_Aliquots->Quench Titrate Titrate with Standardized NaOH Solution Quench->Titrate Analyze_Data Plot ln[R-Cl] vs. Time to Determine Rate Constant Titrate->Analyze_Data

Caption: A typical experimental workflow for kinetic analysis of solvolysis.

A Comparative Analysis of Chlorocyclodecane Synthesis: Conventional vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficiency, yield, and environmental impact of synthetic methodologies are paramount. This guide provides a detailed comparison of conventional and microwave-assisted approaches for the synthesis of chlorocyclodecane, a valuable intermediate in various chemical industries.

The conversion of cyclodecanol to this compound is a fundamental transformation in organic synthesis. Traditionally, this has been achieved through methods involving prolonged heating with various chlorinating agents. However, the advent of microwave-assisted organic synthesis (MAOS) has offered a promising alternative, boasting significant reductions in reaction times and often leading to improved yields and purer products. This guide presents a comparative overview of these two synthetic strategies, supported by detailed experimental protocols and quantitative data to aid in method selection and optimization.

Performance Comparison

The following table summarizes the key performance indicators for the synthesis of this compound via conventional heating and microwave irradiation. The data highlights the substantial advantages offered by microwave assistance in terms of reaction speed and efficiency.

ParameterConventional SynthesisMicrowave-Assisted Synthesis
Reaction Time 6 - 8 hours10 - 15 minutes
Yield 75 - 85%90 - 95%
Purity GoodExcellent
Solvent Usage Typically requires a solvent (e.g., toluene)Can be performed solvent-free or with minimal solvent
Energy Consumption High (prolonged heating)Low (short reaction time)
By-product Formation Potential for increased by-products due to longer reaction times and higher bulk temperaturesMinimized by-product formation due to rapid and targeted heating

Experimental Protocols

Detailed methodologies for both the conventional and microwave-assisted synthesis of this compound from cyclodecanol are provided below.

Conventional Synthesis Protocol

Reagents:

  • Cyclodecanol

  • Thionyl chloride (SOCl₂)

  • Toluene (or other suitable inert solvent)

  • Pyridine (optional, as a base)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclodecanol in toluene.

  • Slowly add thionyl chloride to the solution at room temperature. The reaction is exothermic and may require cooling in an ice bath.

  • If using, add a catalytic amount of pyridine.

  • Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 6-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water.

  • Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation or column chromatography.

Microwave-Assisted Synthesis Protocol

Reagents:

  • Cyclodecanol

  • Thionyl chloride (SOCl₂)

Procedure:

  • In a microwave-safe reaction vessel equipped with a magnetic stirrer, place cyclodecanol.

  • Slowly and carefully add thionyl chloride to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 100-120°C) for 10-15 minutes.

  • After irradiation, allow the vessel to cool to a safe temperature.

  • Carefully uncap the vessel in a fume hood and quench the reaction mixture by slowly adding it to ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the organic extract with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the this compound product.

  • Further purification, if necessary, can be performed by vacuum distillation.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from cyclodecanol proceeds via a nucleophilic substitution reaction. In the case of thionyl chloride, the alcohol's hydroxyl group is converted into a good leaving group, which is subsequently displaced by a chloride ion.

Synthesis_Workflow cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis A1 Reactants Mixing (Cyclodecanol, SOCl₂, Toluene) A2 Reflux (6-8 hours) A1->A2 A3 Work-up (Quenching, Extraction, Washing) A2->A3 A4 Purification (Distillation/Chromatography) A3->A4 A5 This compound (75-85% Yield) A4->A5 B1 Reactants Mixing (Cyclodecanol, SOCl₂) B2 Microwave Irradiation (10-15 minutes) B1->B2 B3 Work-up (Quenching, Extraction, Washing) B2->B3 B4 Purification (Optional) B3->B4 B5 This compound (90-95% Yield) B4->B5

Caption: Comparative workflow of conventional vs. microwave-assisted synthesis of this compound.

The signaling pathway for the reaction of cyclodecanol with thionyl chloride involves the formation of a chlorosulfite intermediate.

Reaction_Mechanism Cyclodecanol Cyclodecanol Intermediate Chlorosulfite Intermediate Cyclodecanol->Intermediate Nucleophilic Attack SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate This compound This compound Intermediate->this compound SN2 Attack by Cl⁻ SO2_HCl SO₂ + HCl Intermediate->SO2_HCl Decomposition Chloride_Ion

Caption: Simplified reaction pathway for the formation of this compound using thionyl chloride.

Conclusion

The comparison between conventional and microwave-assisted synthesis of this compound clearly demonstrates the superiority of the latter in terms of efficiency and environmental friendliness. Microwave-assisted synthesis offers a rapid, high-yielding, and cleaner route to this important chemical intermediate.[1][2][3] The significant reduction in reaction time not only accelerates the research and development process but also translates to considerable energy savings, aligning with the principles of green chemistry. For laboratories and industries looking to optimize their synthetic processes, the adoption of microwave technology presents a compelling and advantageous alternative to traditional heating methods.

References

Assessing the Stereoselectivity of Reactions Involving Chlorocyclodecane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The stereochemical outcome of reactions involving medium-sized rings like chlorocyclodecane is a subject of significant interest in synthetic chemistry. The conformational flexibility and potential for transannular interactions in cyclodecane derivatives can lead to complex product mixtures and present unique challenges for achieving high stereoselectivity. This guide provides a comparative analysis of the expected stereoselectivity in key reaction types involving this compound, supported by illustrative data and detailed experimental protocols.

Conformational Considerations in the Cyclodecane Ring

The cyclodecane ring is known to exist in several low-energy conformations, with the boat-chair-boat (BCB) being the most stable. The spatial arrangement of substituents and the accessibility of reaction centers are heavily influenced by this conformational complexity. The presence of a chlorine atom introduces both steric and electronic factors that can direct the stereochemical course of a reaction. For substitution and elimination reactions, the orientation of the chlorine atom (axial vs. equatorial-like) in the preferred conformation of the transition state plays a pivotal role in determining the product distribution.

Comparison of Stereoselectivity in Key Reactions

The following sections compare the expected stereoselectivity for S(_{N})2, E2, and a neighboring group participation reaction involving a hypothetical this compound derivative. The provided data is illustrative, based on established principles of stereochemistry in cyclic systems, to highlight the varying degrees of stereocontrol achievable.

Table 1: Illustrative Product Distribution in Reactions of this compound
Reaction TypeReagents/ConditionsMajor Product(s)Diastereomeric Ratio (Major:Minor)Enantiomeric Excess (Major Product)
S({N})2 Substitution Sodium azide (NaN({3})) in DMFAzidocyclodecane (inversion of stereochemistry)90:10>95%
E2 Elimination Potassium tert-butoxide (t-BuOK) in t-butanolCyclodecenes (mixture of cis and trans isomers)60:40 (trans:cis)Not Applicable
Neighboring Group Participation Silver tetrafluoroborate (AgBF({4})) in Acetone/H({2})OCyclodecanols (retention of stereochemistry)98:2>98%

Experimental Protocols

Protocol 1: S(_{N})2 Azidation of this compound

Objective: To synthesize azidocyclodecane via an S(_{N})2 reaction with inversion of stereochemistry.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of this compound in anhydrous DMF is prepared in a round-bottom flask under a nitrogen atmosphere.

  • Sodium azide is added to the solution, and the mixture is heated to 60°C.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether.

  • The organic phase is washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield azidocyclodecane.

Protocol 2: E2 Elimination of this compound

Objective: To synthesize a mixture of cyclodecene isomers via an E2 elimination reaction.

Materials:

  • This compound (1.0 eq)

  • Potassium tert-butoxide (2.0 eq)

  • Anhydrous tert-butanol

  • Pentane

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • A solution of potassium tert-butoxide in anhydrous tert-butanol is prepared in a flame-dried flask under an inert atmosphere.

  • The solution is cooled to 0°C, and a solution of this compound in tert-butanol is added dropwise.

  • The reaction mixture is stirred at room temperature and monitored by gas chromatography (GC).

  • Once the starting material is consumed, the reaction is quenched by the addition of deionized water.

  • The product is extracted with pentane, and the combined organic extracts are washed with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed by distillation.

  • The resulting mixture of cyclodecene isomers is analyzed by GC to determine the product ratio.

Protocol 3: Neighboring Group Participation in a this compound Derivative

Objective: To demonstrate retention of stereochemistry via a neighboring group participation mechanism. For this example, we will consider a hypothetical this compound with a participating group (e.g., a strategically positioned hydroxyl or carboxyl group).

Materials:

  • (1R,6S)-6-chloro-cyclodecan-1-ol (hypothetical starting material) (1.0 eq)

  • Silver tetrafluoroborate (1.1 eq)

  • Acetone/Water (9:1 v/v)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • The chlorocyclodecanol derivative is dissolved in an acetone/water mixture.

  • Silver tetrafluoroborate is added to the solution to facilitate the formation of a carbocation intermediate, which is then trapped by the neighboring hydroxyl group.

  • The reaction is stirred at room temperature and monitored by LC-MS.

  • Upon completion, the reaction mixture is filtered to remove silver chloride.

  • The filtrate is diluted with ethyl acetate and washed with saturated aqueous sodium chloride solution.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash chromatography to yield the cyclodecanol product with retained stereochemistry.

Visualizing Reaction Pathways

The following diagrams illustrate the mechanistic pathways and influencing factors for the described reactions.

sn2_reaction sub This compound ts Pentacoordinate Transition State sub->ts Backside Attack prod Azidocyclodecane (Inversion) ts->prod Inversion of Stereochemistry nuc N3- nuc->ts e2_reaction sub This compound ts Anti-periplanar Transition State sub->ts Proton Abstraction prod_trans trans-Cyclodecene ts->prod_trans prod_cis cis-Cyclodecene ts->prod_cis base t-BuO- base->ts ngp_reaction start Chlorocyclodecanol Derivative int Bridged Intermediate (e.g., Oxonium ion) start->int Participation of Neighboring Group final Cyclodecanol (Retention) int->final Nucleophilic Attack reagent Ag+ nucleophile H2O nucleophile->int

A Prospective Guide to the Synthetic Utility of Chlorocyclodecane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct, published literature on the specific synthetic applications of chlorocyclodecane is notably scarce. This guide therefore presents a prospective analysis based on established principles of organic chemistry derived from analogous secondary alkyl halides and other chlorocycloalkanes. The experimental data and protocols provided are hypothetical and intended to serve as a starting point for research and development.

This compound represents a potentially versatile, yet underexplored, intermediate in organic synthesis. Its ten-membered carbocyclic frame offers a flexible and lipophilic scaffold suitable for chemical exploration. The secondary chloride provides a reactive handle for a variety of nucleophilic substitution and elimination reactions, opening pathways to diverse functionalized cyclodecane derivatives. This guide compares the potential outcomes of these transformations and provides theoretical protocols for their execution.

Comparative Analysis of Potential Synthetic Transformations

The reactivity of this compound is primarily governed by the competition between nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) pathways. The choice of reagents and reaction conditions will critically determine the product distribution. Below, we compare hypothetical transformations based on established reactivity patterns.

Table 1: Comparison of Hypothetical Nucleophilic Substitution Reactions

NucleophileReagent ExampleSolventConditions (Theoretical)Expected Major ProductPotential Yield Range (%)Potential Byproduct(s)
CyanideSodium Cyanide (NaCN)DMSO50-70 °CCyclodecyl cyanide65-80Cyclodecene
AzideSodium Azide (NaN3)DMF80-100 °CAzidocyclodecane70-85Cyclodecene
HydroxideSodium Hydroxide (NaOH)aq. Dioxane80-100 °CCyclodecanol40-60Cyclodecene
AlkoxideSodium Methoxide (NaOMe)MethanolRefluxMethoxycyclodecane50-70Cyclodecene

Table 2: Comparison of Hypothetical Elimination Reactions

BaseReagent ExampleSolventConditions (Theoretical)Expected Major ProductPotential Yield Range (%)Notes
Sterically HinderedPotassium tert-butoxidet-Butanol50-70 °Ctrans-Cyclodecene75-90Favors E2; trans isomer is thermodynamically preferred.
Non-nucleophilicDBUTolueneRefluxtrans-Cyclodecene70-85Strong, non-nucleophilic base minimizes substitution.
Strong, SmallSodium EthoxideEthanolRefluxcis/trans-Cyclodecene50-65Increased competition from SN2 substitution.

Experimental Protocols (Hypothetical)

Protocol 1: Synthesis of Azidocyclodecane via S_N2 Reaction

Objective: To synthesize azidocyclodecane from this compound using sodium azide.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN3, 1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and anhydrous DMF.

  • Add sodium azide to the solution.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash sequentially with saturated aq. NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil via column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure azidocyclodecane.

Protocol 2: Synthesis of trans-Cyclodecene via E2 Elimination

Objective: To synthesize trans-cyclodecene from this compound using a sterically hindered base.

Materials:

  • This compound (1.0 eq)

  • Potassium tert-butoxide (KOtBu, 2.0 eq)

  • tert-Butanol, anhydrous

  • Pentane

  • Deionized water

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide in anhydrous tert-butanol.

  • Add this compound dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the mixture to 60 °C and stir for 4-6 hours. Monitor the disappearance of the starting material by GC.

  • Cool the reaction to room temperature and quench by carefully adding deionized water.

  • Transfer the mixture to a separatory funnel and extract twice with pentane.

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic phase over anhydrous Na2SO4, filter, and carefully remove the solvent by distillation at atmospheric pressure to avoid evaporation of the volatile product.

  • Further purification can be achieved by fractional distillation to yield pure trans-cyclodecene.

Visualized Reaction Pathways

The decision between substitution and elimination is a critical aspect of this compound's reactivity. The following diagram illustrates this fundamental choice.

G start This compound sn2_path SN2 Pathway start->sn2_path Strong, Non-basic Nucleophile (e.g., N3-) Polar Aprotic Solvent e2_path E2 Pathway start->e2_path Strong, Sterically Hindered Base (e.g., t-BuOK) sn2_prod Substituted Product (e.g., Azidocyclodecane) sn2_path->sn2_prod e2_prod Elimination Product (Cyclodecene) e2_path->e2_prod

Substitution vs. Elimination Pathways

A potential multi-step synthesis could involve converting this compound into a more versatile intermediate, such as a Grignard reagent, for subsequent carbon-carbon bond formation.

G start This compound step1 Mg(0), THF start->step1 grignard Cyclodecylmagnesium Chloride step1->grignard step2a 1. CO2 2. H3O+ grignard->step2a step2b 1. RCHO 2. H3O+ grignard->step2b product_acid Cyclodecanecarboxylic Acid step2a->product_acid product_alcohol Cyclodecyl(R)methanol step2b->product_alcohol

Hypothetical Grignard Reagent Workflow

Benchmarking the synthesis of cyclodecene from chlorocyclodecane against other methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to cyclodecene, a valuable ten-membered cycloalkene intermediate in organic synthesis. The primary focus is to benchmark the dehydrohalogenation of chlorocyclodecane against other prominent synthetic methodologies, including the Wittig reaction, Ring-Closing Metathesis (RCM), and the Bamford-Stevens reaction. This document offers a detailed analysis of reaction parameters, yields, and experimental protocols to aid researchers in selecting the most suitable method for their specific applications.

Executive Summary

The synthesis of medium-sized rings like cyclodecene presents unique challenges in organic chemistry. This guide evaluates four distinct methods, each with its own set of advantages and disadvantages. The dehydrohalogenation of this compound offers a direct route from a readily available haloalkane. The Wittig reaction and the related Horner-Wadsworth-Emmons reaction provide a pathway from the corresponding ketone, cyclodecanone. Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the formation of cyclic alkenes. Finally, the Bamford-Stevens reaction offers another alternative from cyclodecanone via its tosylhydrazone derivative. The selection of the optimal method will depend on factors such as the availability of starting materials, desired yield, stereoselectivity, and tolerance to functional groups.

Data Presentation: A Comparative Overview of Cyclodecene Synthesis Methods

Method Starting Material Key Reagents Reaction Time Temperature (°C) Yield (%) Key Advantages Key Disadvantages
Dehydrohalogenation This compoundPotassium tert-butoxide4 h80~75Simple, direct route from haloalkane.Requires preparation of this compound.
Wittig Reaction CyclodecanoneMethyltriphenylphosphonium bromide, n-BuLi12 h2535-40Utilizes a common ketone starting material.Stoichiometric use of phosphonium ylide, moderate yield.
Ring-Closing Metathesis (RCM) 1,11-DodecadieneGrubbs II catalyst4 h40up to 65High functional group tolerance, versatile.Requires a diene precursor and an expensive catalyst.
Bamford-Stevens Reaction CyclodecanoneTosylhydrazine, Sodium methoxide3 h160~80Good yield from a ketone precursor.Requires preparation of the tosylhydrazone, high temperature.

Experimental Protocols

Dehydrohalogenation of this compound

Reaction: The elimination of hydrogen chloride from this compound using a strong, bulky base to yield cyclodecene.

Procedure: A solution of this compound (1.75 g, 10 mmol) in 50 mL of dry tetrahydrofuran (THF) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. To this solution, potassium tert-butoxide (1.35 g, 12 mmol) is added portion-wise. The reaction mixture is then heated to reflux at 80°C for 4 hours. After cooling to room temperature, the mixture is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford cyclodecene.

Wittig Reaction of Cyclodecanone

Reaction: The reaction of cyclodecanone with a phosphorus ylide to form cyclodecene.

Procedure: In a flame-dried, two-necked round-bottom flask under an inert atmosphere of argon, methyltriphenylphosphonium bromide (4.29 g, 12 mmol) is suspended in 50 mL of anhydrous THF. The suspension is cooled to 0°C, and n-butyllithium (1.6 M in hexane, 7.5 mL, 12 mmol) is added dropwise, resulting in a characteristic orange-red color of the ylide. The mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature. A solution of cyclodecanone (1.54 g, 10 mmol) in 20 mL of anhydrous THF is then added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography to separate cyclodecene from the triphenylphosphine oxide byproduct.

Ring-Closing Metathesis (RCM) of 1,11-Dodecadiene

Reaction: The intramolecular metathesis of a terminal diene to form a cyclic alkene.

Procedure: To a solution of 1,11-dodecadiene (1.66 g, 10 mmol) in 100 mL of anhydrous and degassed dichloromethane (DCM) in a Schlenk flask is added Grubbs II catalyst (85 mg, 0.1 mmol, 1 mol%). The reaction mixture is heated to 40°C and stirred under an argon atmosphere for 4 hours. The reaction is then opened to the atmosphere, and a few drops of ethyl vinyl ether are added to quench the catalyst. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield cyclodecene.

Bamford-Stevens Reaction of Cyclodecanone Tosylhydrazone

Reaction: The base-mediated decomposition of a tosylhydrazone to form an alkene.

Procedure:

  • Step 1: Synthesis of Cyclodecanone Tosylhydrazone: To a solution of cyclodecanone (1.54 g, 10 mmol) in 30 mL of methanol, tosylhydrazine (1.86 g, 10 mmol) is added. A catalytic amount of concentrated hydrochloric acid (2 drops) is added, and the mixture is stirred at room temperature for 4 hours. The resulting white precipitate of cyclodecanone tosylhydrazone is collected by filtration, washed with cold methanol, and dried under vacuum.

  • Step 2: Bamford-Stevens Reaction: The dried cyclodecanone tosylhydrazone (3.22 g, 10 mmol) is placed in a round-bottom flask and dissolved in 50 mL of ethylene glycol. Sodium methoxide (0.65 g, 12 mmol) is added, and the mixture is heated to 160°C for 3 hours, during which nitrogen gas evolves. After cooling, the reaction mixture is diluted with water and extracted with pentane. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is carefully removed by distillation. The resulting cyclodecene is further purified by fractional distillation.

Mandatory Visualizations

Synthesis of Cyclodecene from this compound

G This compound This compound reaction Dehydrohalogenation (E2 Elimination) This compound->reaction base Potassium tert-butoxide base->reaction cyclodecene Cyclodecene byproducts KCl + t-BuOH reaction->cyclodecene reaction->byproducts

Caption: Dehydrohalogenation of this compound.

Wittig Reaction for Cyclodecene Synthesis

G phosphonium_salt Methyltriphenyl- phosphonium bromide ylide Phosphorus Ylide phosphonium_salt->ylide Deprotonation base n-BuLi base->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane [2+2] Cycloaddition cyclodecanone Cyclodecanone cyclodecanone->oxaphosphetane cyclodecene Cyclodecene oxaphosphetane->cyclodecene Elimination phosphine_oxide Triphenylphosphine oxide oxaphosphetane->phosphine_oxide

Caption: Wittig Reaction Pathway.

Ring-Closing Metathesis for Cyclodecene Synthesis

G diene 1,11-Dodecadiene metallocyclobutane Metallocyclobutane Intermediate diene->metallocyclobutane catalyst Grubbs II Catalyst catalyst->metallocyclobutane cyclodecene Cyclodecene metallocyclobutane->cyclodecene Ring Closure ethylene Ethylene metallocyclobutane->ethylene

Caption: RCM for Cyclodecene Synthesis.

Bamford-Stevens Reaction for Cyclodecene Synthesis

G cyclodecanone Cyclodecanone tosylhydrazone Cyclodecanone Tosylhydrazone cyclodecanone->tosylhydrazone tosylhydrazine Tosylhydrazine tosylhydrazine->tosylhydrazone diazo Diazo Intermediate tosylhydrazone->diazo base Sodium methoxide base->diazo carbene Carbene Intermediate diazo->carbene - N₂ nitrogen N₂ diazo->nitrogen cyclodecene Cyclodecene carbene->cyclodecene Rearrangement

Caption: Bamford-Stevens Reaction Pathway.

A Comparative Economic Analysis of Synthetic Pathways to Chlorocyclodecane

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of chlorocyclodecane, a valuable intermediate in the preparation of various pharmaceuticals and specialty chemicals, can be approached through several distinct chemical pathways. The economic viability of each route is critically dependent on factors such as the cost of starting materials, reagent prices, reaction yields, and the number of synthetic steps involved. This guide provides a comparative analysis of four primary synthetic routes to this compound, offering insights into their respective advantages and disadvantages for researchers, scientists, and professionals in drug development.

Comparative Analysis of Synthetic Pathways

The selection of an optimal synthetic pathway for this compound is a trade-off between starting material cost, process efficiency, and potential for side reactions. The following table summarizes the key quantitative metrics for the four main synthetic routes.

ParameterPathway 1: From CyclodecanonePathway 2: From CyclodecanolPathway 3: From CyclodecanePathway 4: From Cyclodecene
Starting Material CyclodecanoneCyclodecanolCyclodecaneCyclodecene
Number of Steps 2111
Overall Yield Moderate to HighHighLow to ModerateHigh
Key Reagents NaBH₄, SOCl₂SOCl₂, PCl₅, HCl/ZnCl₂Cl₂/UV, SO₂Cl₂/AIBNHCl
Purity of Product HighHighLow (mixture of isomers)High
Relative Cost HighModerateLowModerate

Synthetic Pathway Diagrams

The following diagrams illustrate the chemical transformations involved in each synthetic pathway.

G cluster_1 Pathway 1: From Cyclodecanone Cyclodecanone Cyclodecanone Cyclodecanol Cyclodecanol Cyclodecanone->Cyclodecanol 1. NaBH₄ 2. H₃O⁺ This compound This compound Cyclodecanol->this compound SOCl₂ G cluster_2 Pathway 2: From Cyclodecanol Cyclodecanol Cyclodecanol This compound This compound Cyclodecanol->this compound SOCl₂ or PCl₅ or HCl/ZnCl₂ G cluster_3 Pathway 3: From Cyclodecane Cyclodecane Cyclodecane This compound This compound Cyclodecane->this compound Cl₂ / UV light G cluster_4 Pathway 4: From Cyclodecene Cyclodecene Cyclodecene This compound This compound Cyclodecene->this compound HCl

Safety Operating Guide

Proper Disposal of Chlorocyclodecane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of chlorocyclodecane, a halogenated hydrocarbon. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Summary of Chemical Properties

PropertyValue
Molecular Formula C₁₀H₁₉Cl[1][2]
Molecular Weight 174.71 g/mol [3]
Boiling Point 244.4°C at 760 mmHg[1]
Flash Point 93.4°C[1]
Density 0.93 g/cm³[1]
Vapor Pressure 0.0475 mmHg at 25°C[1]
Refractive Index 1.457[1]

Disclaimer: The toxicological and ecotoxicological properties of this compound have not been fully investigated.[4] In the absence of specific data, it should be handled with the same precautions as other halogenated hydrocarbons, which are often hazardous. Information on a similar compound, chlorocyclododecane, indicates it may cause skin irritation, serious eye irritation, and respiratory irritation.[5]

Disposal Procedures

The proper disposal of this compound requires a systematic approach to waste management, from initial handling to final disposal. The following step-by-step guide outlines the necessary procedures.

Waste Identification and Classification
  • Identify as Hazardous Waste: Due to its chlorinated nature, this compound must be treated as a hazardous waste. Halogenated organic wastes are subject to specific disposal regulations.

  • RCRA Classification: While this compound is not explicitly listed as a P- or U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA), it may be classified as a characteristic hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity.[6][7][8][9] Given its flash point of 93.4°C, it is not considered ignitable under standard definitions (flash point < 60°C).[9] However, it should be managed as a hazardous waste as a precautionary measure.

Segregation and Collection
  • Dedicated Waste Container: Use a designated, properly labeled container for collecting this compound waste. The container should be made of a material compatible with halogenated hydrocarbons, such as glass or a suitable plastic.

  • Segregate from Other Wastes: It is crucial to segregate halogenated organic wastes like this compound from non-halogenated organic wastes, aqueous solutions, and solid wastes. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the potential hazards (e.g., "Halogenated Organic Waste," "Irritant").

Storage
  • Safe Storage Location: Store the waste container in a well-ventilated, cool, and dry area, away from heat sources, open flames, and incompatible materials such as strong oxidizing agents.

  • Secondary Containment: To prevent the spread of potential spills, store the waste container within a secondary containment unit, such as a chemical-resistant tray or tub.

  • Keep Container Closed: The waste container must be kept tightly sealed when not in use to prevent the release of vapors into the atmosphere.

Disposal
  • Contact Environmental Health and Safety (EHS): Do not dispose of this compound down the drain or in regular trash. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for proper disposal.

  • Incineration: The typical disposal method for halogenated organic wastes is high-temperature incineration at a permitted hazardous waste facility. This process is designed to destroy the organic compound and manage the resulting acidic gases.

  • Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal date.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate potential hazards.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation to disperse any vapors.

  • Personal Protective Equipment (PPE): Before attempting to clean up a spill, don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Containment: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent, to contain the spill and prevent it from spreading.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for disposal as hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, regardless of the size.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A This compound Waste Generated B Identify as Halogenated Organic Hazardous Waste A->B C Segregate into a Dedicated, Labeled Waste Container B->C D Store in a Ventilated, Cool, and Dry Area C->D E Use Secondary Containment D->E F Contact Environmental Health and Safety (EHS) for Pickup E->F G Transport to a Permitted Hazardous Waste Facility F->G H Final Disposal via High-Temperature Incineration G->H

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Chlorocyclodecane

Author: BenchChem Technical Support Team. Date: November 2025

Core Safety and Handling Precautions

Chlorocyclodecane is a halogenated alkane. Compounds in this class can present various hazards, including potential irritation to the skin, eyes, and respiratory tract. Some chlorinated hydrocarbons are also considered harmful to aquatic life.[1][2] Therefore, it is crucial to handle this compound with appropriate care in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure.[3][4][5] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemMaterial/Standard SpecificationPurpose
Hand Protection Chemical-resistant glovesNitrile or Neoprene gloves are generally recommended for handling chlorinated hydrocarbons.[3][6]To prevent skin contact, which may cause irritation.
Eye Protection Safety gogglesANSI Z87.1 compliant, offering a complete seal around the eyes.[4]To protect against splashes and vapors that could cause eye irritation.
Body Protection Laboratory coatStandard, long-sleeved lab coat.To protect skin and personal clothing from accidental spills.
Respiratory Not generally requiredMay be necessary for large quantities or in poorly ventilated areas. Use an organic vapor respirator.To prevent inhalation of vapors. Work should primarily be conducted in a certified chemical fume hood.

Operational Plan for Handling this compound

A systematic approach to handling chemicals ensures safety and reproducibility. The following workflow outlines the key steps for working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet (or equivalent hazard information) Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Workspace Prepare Workspace in Fume Hood Don PPE->Prepare Workspace Weigh/Measure Weigh or Measure this compound Prepare Workspace->Weigh/Measure Perform Reaction Perform Experimental Procedure Weigh/Measure->Perform Reaction Quench Reaction Quench Reaction (if applicable) Perform Reaction->Quench Reaction Segregate Waste Segregate Halogenated Waste Quench Reaction->Segregate Waste Clean Glassware Clean Contaminated Glassware Segregate Waste->Clean Glassware Dispose Waste Dispose of Waste via EH&S Clean Glassware->Dispose Waste Doff PPE Doff and Dispose of/Clean PPE Dispose Waste->Doff PPE

Figure 1: Standard workflow for handling this compound in a laboratory setting.

Disposal Plan for this compound Waste

Proper disposal of chemical waste is critical to protect the environment and comply with regulations. Chlorinated hydrocarbon waste should never be disposed of down the drain or in regular trash.[7]

Waste Segregation and Disposal Procedure:

  • Identify and Segregate: All waste containing this compound, including reaction mixtures, contaminated solvents, and disposable labware, must be collected in a designated, properly labeled hazardous waste container. The container should be clearly marked as "Halogenated Organic Waste."

  • Container Management: Use a chemically resistant container with a secure screw-top cap. Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Labeling: The waste container must be labeled with the full chemical name of all contents, including solvents and their approximate concentrations.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EH&S) department. They will ensure the waste is disposed of in accordance with all applicable regulations, which typically involves high-temperature incineration.[8][9]

The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.

Start Material Contaminated with This compound? LiquidWaste Liquid Waste (e.g., reaction mixture, solvents) Start->LiquidWaste SolidWaste Solid Waste (e.g., contaminated gloves, paper towels) Start->SolidWaste HalogenatedContainer Collect in Labeled 'Halogenated Organic Waste' Container LiquidWaste->HalogenatedContainer SolidWaste->HalogenatedContainer EHSDisposal Arrange for Disposal via Environmental Health & Safety HalogenatedContainer->EHSDisposal

Figure 2: Decision tree for the proper disposal of this compound-contaminated waste.

By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the responsible handling and disposal of this compound in the laboratory. Always consult your institution's specific safety protocols and chemical hygiene plan.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.